Pyriculol
描述
Structure
3D Structure
属性
分子式 |
C14H16O4 |
|---|---|
分子量 |
248.27 g/mol |
IUPAC 名称 |
2-[(1E,3R,4S,5E)-3,4-dihydroxyhepta-1,5-dienyl]-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H16O4/c1-2-4-13(17)14(18)8-7-10-5-3-6-12(16)11(10)9-15/h2-9,13-14,16-18H,1H3/b4-2+,8-7+/t13-,14+/m0/s1 |
InChI 键 |
YUQDGJSYYKKISE-COOXUBAGSA-N |
SMILES |
CC=CC(C(C=CC1=C(C(=CC=C1)O)C=O)O)O |
手性 SMILES |
C/C=C/[C@@H]([C@@H](/C=C/C1=C(C(=CC=C1)O)C=O)O)O |
规范 SMILES |
CC=CC(C(C=CC1=C(C(=CC=C1)O)C=O)O)O |
同义词 |
pyriculol |
产品来源 |
United States |
Foundational & Exploratory
The Chemical Architecture of Pyriculol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, biosynthetic pathway, and biological activity of Pyriculol, a phytotoxic secondary metabolite produced by the rice blast fungus, Magnaporthe oryzae (also known as Pyricularia oryzae) and Magnaporthe grisea.[1][2] This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and agrochemical development.
Chemical Structure and Properties
This compound is a polyketide compound belonging to the salicylaldehyde (B1680747) family of natural products.[3] It is characterized by a heptadienyl side chain attached to a salicylaldehyde core. The precise stereochemistry of the molecule is crucial for its biological activity.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value | Reference |
| IUPAC Name | 2-[(1E,3R,4S,5E)-3,4-dihydroxyhepta-1,5-dienyl]-6-hydroxybenzaldehyde | [1][4] |
| Molecular Formula | C14H16O4 | [1][4][5] |
| Molecular Weight | 248.27 g/mol | |
| CAS Number | 24868-59-5 | [1][5] |
| SMILES | C/C=C/--INVALID-LINK--O)C=O)O">C@@HO | [1][4][5] |
| InChIKey | YUQDGJSYYKKISE-COOXUBAGSA-N | [1][5] |
This compound is classified as a heptaketide, a triol, a secondary allylic alcohol, a homoallylic alcohol, a member of benzaldehydes, and a member of phenols.[1] It has several known analogs, including dihydrothis compound, pyriculariol, and epi-pyriculol, which differ in the oxidation state of the aldehyde group or the stereochemistry of the diol.[6][7][8] The aldehyde-type analogs, such as this compound, are known to induce lesion-like necrosis on rice leaves, whereas the alcohol-type derivatives are inactive.[6][7]
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data | Reference |
| ¹H NMR (500 MHz, CDCl₃) | See supplementary data of original publication for detailed shifts and coupling constants. | [1] |
| ¹³C NMR (125 MHz, CDCl₃) | See supplementary data of original publication for detailed chemical shifts. | [1] |
| Specific Rotation [α]D²² | +41.3° | [8] |
Biosynthesis of this compound
The biosynthesis of this compound in Magnaporthe oryzae is governed by a polyketide synthase (PKS) gene cluster. The core enzyme, MoPKS19, is responsible for the assembly of the polyketide backbone.[9] The biosynthetic pathway involves a series of modifications, including reductions and oxidations, to yield the final product. A key regulatory feature of this compound's bioactivity is the interconversion between the active aldehyde form (this compound) and the inactive alcohol form (dihydrothis compound). This process is controlled by specific oxidoreductases.[6][10]
Experimental Protocols
Isolation and Purification of this compound Analogs
The following protocol is a generalized procedure for the isolation of this compound and its analogs from fungal cultures of P. grisea.
-
Fungal Culture: Inoculate P. grisea into Potato Dextrose Broth (PDB) and incubate in a shaker culture for 14 days at room temperature.
-
Extraction: Remove the mycelium by centrifugation and filtration. The resulting culture filtrate is lyophilized. The lyophilized material is redissolved in distilled water and extracted with ethyl acetate.
-
Chromatography: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and evaporated under reduced pressure. The resulting crude extract is then subjected to column chromatography on silica (B1680970) gel, eluting with a chloroform/isopropanol gradient.
-
Purification: Fractions containing this compound analogs are further purified by thin-layer chromatography (TLC) to yield the pure compounds.[11]
Quantification by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is available for the quantification of epi-Pyriculol, a stereoisomer of this compound.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile.
-
Detection: UV detection at a wavelength determined by the absorption maximum of the analyte.
-
Quantification: A calibration curve is generated using a purified standard of the analyte. The concentration in unknown samples is determined by comparing the peak area to the calibration curve.[12]
Table 3: Production of epi-Pyriculol by Pyricularia grisea Isolates
| Isolate Number | P. grisea Isolate | Production Yield (mg/L) at regular pH | Production Yield (mg/L) at pH 2 |
| 1 | CB 5B2 | 0.30 | 0.00 |
| 2 | SNM 2-1A3 | 1.80 | 1.95 |
| 3 | SNM 3-2B | 0.00 | 0.00 |
| 4 | SNM 4B1 | 0.00 | 0.00 |
| 5 | SNM 4B3 | 0.00 | 0.00 |
| 6 | SNM 5A1 | 0.00 | 0.00 |
| 7 | SNM 5A2 | 2.13 | 2.30 |
| 8 | SNM 5B1 | 0.00 | 0.00 |
| 9 | SNM 5B2 | 0.00 | 0.00 |
| 10 | SNM 5C | 0.00 | 0.00 |
| 11 | SNM 6A | 0.00 | 0.00 |
| 12 | SNM 6B | 0.00 | 0.00 |
Adapted from Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris).[13]
Phytotoxicity Assay
The phytotoxic activity of this compound can be assessed using a leaf necrosis assay.
-
Plant Material: Use leaf segments from a susceptible plant species, such as the dwarf indica rice cultivar CO39.
-
Sample Application: Dissolve the purified compound or crude extract in a suitable solvent. Apply droplets of the sample solution to the surface of the fixed leaves.
-
Incubation: Incubate the treated leaves under controlled conditions of light, temperature, and humidity.
-
Observation: Document the development of necrotic lesions by photography at regular intervals (e.g., 5 days post-application).[14]
Conclusion
This compound remains a molecule of significant interest due to its potent phytotoxic properties and its role in the pathogenicity of the rice blast fungus. A thorough understanding of its chemical structure, biosynthesis, and mechanism of action is critical for the development of novel fungicides and for managing rice blast disease. The information and protocols presented in this guide offer a solid foundation for further research into this fascinating natural product.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Biosynthesis and biological function of secondary metabolites of the rice blast fungus Pyricularia oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Controlling the production of phytotoxin this compound in Pyricularia oryzae by aldehyde reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fs.usda.gov [fs.usda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbiologyresearch.org [microbiologyresearch.org]
Pyriculol: A Technical Guide to its Discovery, Isolation, and Biosynthesis in Magnaporthe oryzae
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyriculol is a phytotoxic polyketide produced by the ascomycete fungus Magnaporthe oryzae, the causal agent of rice blast disease, one of the most destructive diseases of rice worldwide.[1][2] First isolated and characterized for its ability to induce lesions on rice leaves, this compound and its derivatives have been the subject of extensive research to understand their biosynthesis, biological activity, and potential role in the fungus-host interaction.[3][4] This technical guide provides an in-depth overview of the discovery, isolation, and biosynthetic pathway of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular and experimental processes. While initial findings suggested this compound could be a virulence factor, subsequent genetic studies have shown that it is not essential for the pathogenicity of M. oryzae.[4][5]
Discovery and Biological Activity
This compound was first isolated from Pyricularia oryzae (the anamorph of M. oryzae) as a phytotoxic substance capable of causing necrotic lesions on rice leaves, a characteristic symptom of rice blast disease.[3][5] This observation led to the hypothesis that this compound could be a key virulence factor in the pathogenesis of M. oryzae. However, subsequent studies involving targeted gene knockouts of the this compound biosynthetic pathway revealed that mutants unable to produce this compound were still as pathogenic as the wild-type strain, indicating that this compound is not required for infection.[4][5]
Despite not being essential for infection, this compound and its isomer, pyriculariol, are the primary lesion-inducing secondary metabolites produced by M. oryzae under specific laboratory conditions.[3][5] The aldehyde forms of this compound analogs are known to induce phytotoxic effects.[6][7]
A number of this compound-related compounds have been isolated from M. oryzae, including pyriculariol, dihydrothis compound, and dihydropyriculariol.[6] A newer related phytotoxin, pyricuol, has also been identified.[8]
Isolation and Purification of this compound and its Derivatives
The isolation of this compound and its related metabolites from M. oryzae cultures is a multi-step process involving fungal fermentation, solvent extraction, and chromatographic separation.
Fungal Culture and Fermentation
M. oryzae strains, such as 70-15, are typically grown in a complete medium (CM) for several days to generate sufficient mycelial biomass.[5][9] The mycelium is then transferred to a minimal medium (MM) or a rice-extract medium (REM) to induce the production of secondary metabolites.[5][9] Optimal production of this compound has been observed in REM.[10]
Extraction and Chromatographic Purification
The culture filtrate is the primary source for extracting this compound and its derivatives. The general workflow for extraction and purification is outlined below.
Quantitative Data from a Representative Isolation
The following table summarizes the yields of this compound and its derivatives from a large-scale fermentation of M. oryzae as reported by Jacob et al. (2017).
| Compound | Retention Time (min) | Isolated Yield (mg) |
| Dihydropyriculariol | 26.5 | 1.5 |
| Dihydrothis compound | 27.0 - 27.5 | 3.4 |
| Pyriculariol | 48.5 - 49.0 | 7.3 |
| This compound | 6.0 (in a different run) | 28.0 |
| Data sourced from Jacob et al., 2017.[5] |
Structural Elucidation
The structure of this compound and its analogs is determined using a combination of spectroscopic techniques.
Spectroscopic Data
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is used for the initial analysis and molecular weight determination of the compounds.[9][10] Final structural confirmation and elucidation are achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Methods |
| This compound | C₁₄H₁₆O₄ | 248.27 | HPLC-MS, ¹H NMR, ¹³C NMR |
| Data for this compound sourced from PubChem CID 16219668.[11] |
Detailed ¹H and ¹³C NMR data for this compound and its derivatives can be found in the supplementary materials of the study by Jacob et al. (2017).[10]
Biosynthesis of this compound
The biosynthesis of this compound in M. oryzae is governed by a specific gene cluster, with the core structure being assembled by a polyketide synthase (PKS).
The MoPKS19 Gene Cluster
Genetic studies have identified the MoPKS19 gene as encoding the polyketide synthase essential for this compound production.[3][5] Inactivation of MoPKS19 results in a mutant strain unable to produce this compound, pyriculariol, or their dihydro derivatives.[3] The MoPKS19 gene cluster also contains other key enzymes and transcription factors that regulate the biosynthetic pathway.[9]
Key Genes in the this compound Biosynthetic Pathway
| Gene | Encoded Protein | Function in this compound Biosynthesis |
| MoPKS19 | Polyketide Synthase | Catalyzes the formation of the core polyketide backbone of this compound.[3] |
| MoC19OXR1 | Oxidase | Involved in the conversion of dihydrothis compound to this compound. Overexpression leads to the exclusive production of this compound.[3][4] |
| PYC7 | Aldo/keto reductase | Responsible for the reduction of aldehyde forms (this compound, pyriculariol) to their alcohol forms (dihydrothis compound, dihydropyriculariol).[7][12] |
| MoC19TRF1 | Transcription Factor | Negative regulator of MoPKS19 gene expression.[3][4] |
| MoC19TRF2 | Transcription Factor | Negative regulator of MoPKS19 gene expression.[3][4] |
Proposed Biosynthetic Pathway
The biosynthesis of this compound and its derivatives is a regulated process involving oxidation and reduction steps. The current understanding of the pathway suggests an interconversion between the alcohol and aldehyde forms, controlled by specific oxidoreductases.
Experimental Protocols
This section provides a general methodology for the key experiments related to the study of this compound.
Protocol for this compound Extraction and Analysis
-
Fungal Culture: Inoculate M. oryzae in 500 mL flasks containing 200 mL of complete medium (CM) and incubate for 72 hours at 26°C with shaking (120 rpm).[5]
-
Induction of Secondary Metabolism: Transfer the mycelium to a rice-extract medium (REM) and continue incubation under the same conditions. Samples for analysis can be taken at various time points (e.g., 8 hours).[5]
-
Extraction: Lyophilize the culture filtrate and extract the residue with ethyl acetate. Evaporate the solvent to obtain a crude extract.[9]
-
Solid-Phase Extraction (SPE): Fractionate the crude extract using a C18 silica (B1680970) column with a stepwise gradient of acetonitrile (B52724) in water.[9][10]
-
Preparative HPLC: Purify the this compound-containing fraction using a preparative C18 HPLC column with an acetonitrile/water gradient.[9][10]
-
Analytical HPLC-MS: Analyze the crude extracts and purified fractions on an analytical C18 column with a suitable gradient. Record mass spectra using atmospheric pressure chemical ionization (APCI) in both positive and negative modes.[9][10]
-
NMR Analysis: Dissolve the purified compounds in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz).[9][10]
Protocol for Phytotoxicity Assay
-
Plant Material: Use leaf segments from 21-day-old rice plants (e.g., cultivar CO39).[5][9]
-
Sample Preparation: Dissolve the crude extracts or pure compounds in water containing 0.2% (w/v) gelatin.[9]
-
Application: Apply 10 µL droplets of the sample solution onto the surface of the fixed rice leaves. Use a solvent control for comparison.[9]
-
Incubation and Observation: Incubate the leaves under controlled conditions (e.g., 16h light/8h dark cycle, 28°C, 90% humidity) and observe for the formation of lesions over several days.[9]
Conclusion
This compound remains a significant secondary metabolite of M. oryzae due to its potent phytotoxicity. While it is not a primary determinant of the fungus's pathogenicity, its biosynthesis is a complex and tightly regulated process that offers a valuable model for studying secondary metabolism in plant pathogenic fungi. The detailed protocols and data presented in this guide provide a solid foundation for researchers interested in exploring the chemistry, biology, and potential applications of this compound and other natural products from M. oryzae.
References
- 1. DSpace [research-repository.griffith.edu.au]
- 2. Analysis of the Secondary Metabolism in Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Controlling the production of phytotoxin this compound in Pyricularia oryzae by aldehyde reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. 2-((1E,3R,4S,5E)-3,4-Dihydroxy-1,5-heptadien-1-yl)-6-hydroxybenzaldehyde | C14H16O4 | CID 13873378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of Pyriculol as a Fungal Secondary Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyriculol and its analogs are polyketide secondary metabolites produced by the phytopathogenic fungus Magnaporthe oryzae (also known as Pyricularia oryzae), the causal agent of rice blast disease. While initially investigated for its potential role in virulence due to its phytotoxic properties, current research indicates that this compound is not essential for the pathogenicity of M. oryzae. This technical guide provides a comprehensive overview of the biosynthesis, regulation, biological activity, and experimental analysis of this compound. Detailed methodologies for key experiments are provided, along with quantitative data and visual representations of the biosynthetic and regulatory pathways to serve as a resource for researchers in mycology, natural product chemistry, and drug development.
Introduction
Fungal secondary metabolites are a rich source of bioactive compounds with diverse applications in medicine and agriculture. Magnaporthe oryzae, a model organism for studying plant-pathogen interactions, produces a variety of secondary metabolites, including the polyketide this compound. First isolated from Pyricularia oryzae, this compound was identified as a phytotoxin capable of inducing necrotic lesions on rice leaves.[1][2] This observation led to the hypothesis that it may function as a virulence factor during rice blast disease.
However, subsequent genetic studies involving the knockout of the this compound biosynthetic gene cluster have demonstrated that it is not required for the infection process.[1][2] Despite this, the production of this compound and its derivatives is tightly regulated, and the expression of its biosynthetic genes is induced during the invasive growth of the fungus in planta, suggesting a yet-to-be-fully-elucidated biological role.[1] This guide delves into the current understanding of this compound, offering a technical resource for its study.
Biosynthesis of this compound
This compound is a heptaketide, meaning it is synthesized from seven two-carbon units.[1] The core of its biosynthesis is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC), with the polyketide synthase MoPKS19 as the central enzyme.[1][2][3]
The MoPKS19 gene cluster includes:
-
MoPKS19 : A highly reducing polyketide synthase responsible for the synthesis of the polyketide backbone.[1][2]
-
MoC19OXR1 : A putative oxidase involved in the conversion of alcohol forms of this compound derivatives to their aldehyde counterparts.[1][3]
-
PYC7 : An aldo/keto reductase responsible for the reduction of the aldehyde forms to the alcohol forms.
-
MoC19TRF1 and MoC19TRF2 : Two transcription factors that act as negative regulators of the gene cluster.[1][2][3]
The biosynthetic process is thought to proceed through the formation of an alcohol precursor, which is then oxidized to the aldehyde form. The various this compound analogs, such as pyriculariol, dihydrothis compound, and dihydropyriculariol, are a result of subsequent reduction and isomerization reactions.
Diagram of the this compound Biosynthetic Pathway
Caption: A simplified diagram of the this compound biosynthetic pathway.
Regulation of this compound Production
The production of this compound is tightly regulated at the transcriptional level. The expression of the MoPKS19 gene correlates with the production rate of this compound.[1] Two transcription factors, MoC19TRF1 and MoC19TRF2, located within the biosynthetic gene cluster, have been identified as negative regulators of MoPKS19 expression.[1][2][3]
While a direct link has not been definitively established, the broader cAMP-dependent protein kinase A (PKA) signaling pathway is known to be a major regulator of secondary metabolism and pathogenicity in M. oryzae.[4][5] This pathway responds to environmental cues and controls the expression of a wide range of genes. It is plausible that the cAMP/PKA pathway influences the expression of the this compound gene cluster, potentially through the regulation of the MoC19TRF1 and MoC19TRF2 transcription factors. Further research is needed to elucidate the precise signaling cascade.
Diagram of the Putative Regulatory Pathway
Caption: A proposed regulatory pathway for this compound biosynthesis.
Biological Activity
This compound exhibits phytotoxic activity, causing the formation of necrotic lesions on rice leaves.[1][2] This activity is primarily attributed to the aldehyde-containing forms, this compound and pyriculariol, while their alcohol counterparts, dihydrothis compound and dihydropyriculariol, are inactive in this regard.[2] Despite its phytotoxicity, gene knockout studies have conclusively shown that this compound is not essential for the pathogenicity of M. oryzae.[1][2][3] Mutant strains unable to produce this compound are still capable of causing rice blast disease. The precise ecological or physiological role of this compound for the fungus remains an open area of investigation.
Quantitative Data
The production of this compound and its derivatives is highly dependent on the culture conditions.[1][6] Optimal production is often achieved in specific media, such as rice-extract medium (REM) or minimal medium (MM), after a period of growth in a complete medium (CM).[1][2]
Table 1: Yields of this compound and its Derivatives from M. oryzae Fermentation
| Compound | Yield (mg) from 20L Fermentation |
| Crude Extract | 280 |
| This compound | 28 |
| Pyriculariol | 7.3 |
| Dihydrothis compound | 3.4 |
| Dihydropyriculariol | 1.5 |
| Data obtained from a 20-liter fermentation in minimal medium.[2] |
Table 2: Relative Production of this compound over Time in Rice-Extract Medium (REM)
| Time (hours) after transfer to REM | Relative this compound Production (HPLC peak area) |
| 1 | Low |
| 2 | Increasing |
| 4 | Moderate |
| 8 | High (Peak Production) |
| 24 | Decreasing |
| Qualitative representation based on HPLC analysis. Peak production correlates with the highest transcript abundance of MoPKS19.[1] |
Experimental Protocols
Fungal Strains and Culture Conditions
-
Strain : Magnaporthe oryzae 70-15 is a commonly used laboratory strain for studying this compound production.[1][2]
-
Media :
-
Complete Medium (CM) : Used for routine growth and maintenance of the fungus.[1][2]
-
Minimal Medium (MM) : A defined medium used to induce secondary metabolite production.[1][2]
-
Rice-Extract Medium (REM) : A medium containing rice leaf extract, which has been shown to enhance this compound production.[1]
-
-
Growth Conditions : Fungal cultures are typically grown at 26-28°C with shaking (e.g., 120 rpm) in liquid media.[1][2]
Extraction and Purification of this compound
This protocol is adapted from Jacob et al. (2017).[2]
-
Fermentation : Inoculate a large volume (e.g., 20 liters) of MM with a seed culture of M. oryzae grown in CM. Ferment at 28°C with aeration and agitation. Monitor this compound production by HPLC.
-
Extraction : Separate the mycelium from the culture fluid by filtration. Extract the culture fluid twice with an equal volume of ethyl acetate.
-
Crude Extract Preparation : Combine the organic phases and dry over anhydrous sodium sulfate. Evaporate the solvent in vacuo to obtain the crude extract.
-
Purification :
-
Subject the crude extract to solid-phase extraction (SPE) using a C18 cartridge.
-
Elute with a stepwise gradient of water and acetonitrile.
-
Further purify the fractions containing this compound and its derivatives using preparative high-performance liquid chromatography (HPLC).
-
Diagram of the Extraction and Purification Workflow
Caption: A flowchart outlining the key steps in this compound extraction and purification.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is a general guide based on methodologies described in the literature.[1]
-
RNA Isolation : Grow M. oryzae under desired conditions (e.g., in CM followed by transfer to REM). Harvest mycelia at different time points and extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, QIAGEN).
-
cDNA Synthesis : Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qRT-PCR : Perform real-time PCR using a SYBR Green-based master mix and primers specific for the target genes (MoPKS19, MoC19OXR1, etc.) and a reference gene (e.g., actin or tubulin) for normalization.
-
Data Analysis : Calculate the relative transcript abundance using the ΔΔCt method.
Phytotoxicity Assay
This protocol is adapted from Jacob et al. (2017).[1]
-
Plant Material : Use leaf segments from 21-day-old rice plants (e.g., cultivar CO39).
-
Assay Setup : Fix the leaf segments on water agar (B569324) plates.
-
Application of Compounds : Apply 10 µl droplets of the test solution (crude extracts or pure compounds dissolved in water with 0.2% gelatin) onto the leaf segments. Use a solvent control.
-
Incubation and Observation : Incubate the plates under controlled conditions (e.g., 16h light/8h dark cycle at 28°C). Observe and document the formation of lesions over several days.
Conclusion and Future Perspectives
This compound, a phytotoxic secondary metabolite from Magnaporthe oryzae, provides an interesting case study in the chemical ecology of plant-pathogenic fungi. While not a primary virulence factor, its regulated production and biological activity suggest a more subtle role in the fungus's lifestyle, possibly in competition with other microorganisms or in modulating the plant environment at later stages of infection.
For researchers and drug development professionals, the this compound biosynthetic pathway offers a well-characterized system for studying polyketide synthesis and its regulation. The enzymes within this pathway could be targets for the development of novel fungicides. Furthermore, the phytotoxic nature of this compound itself, while not directly linked to disease, could be explored for potential herbicidal applications. Future research should focus on elucidating the precise signaling pathways that control this compound production and on identifying the ecological triggers and benefits of its synthesis in the natural environment.
References
- 1. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two Novel Transcriptional Regulators Are Essential for Infection-related Morphogenesis and Pathogenicity of the Rice Blast Fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two novel transcriptional regulators are essential for infection-related morphogenesis and pathogenicity of the rice blast fungus Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iarjournals.com [iarjournals.com]
The Phytotoxin Pyriculol: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyriculol is a polyketide phytotoxin produced by the ascomycete fungus Magnaporthe oryzae (also known as Pyricularia oryzae), the causal agent of rice blast disease, a major threat to rice production worldwide. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as a phytotoxin. While this compound has been shown to induce necrotic lesions on rice leaves, intriguingly, it is not essential for the pathogenicity of the fungus. This guide will delve into its biosynthesis, its direct effects on plant cells, and the putative signaling pathways involved in its phytotoxicity. The information presented herein is intended to support researchers in the fields of plant pathology, mycology, and herbicide development.
Biosynthesis and Regulation of this compound
This compound is a salicylaldehyde-type phytotoxin, with its aldehyde form being responsible for its biological activity. The alcohol form, dihydrothis compound, is inactive. The biosynthesis of this compound is orchestrated by a gene cluster in M. oryzae, with the polyketide synthase gene MoPKS19 playing a central role. The production of the active aldehyde form is regulated by oxidoreductases within this gene cluster, which catalyze the interconversion between the aldehyde and alcohol forms.
Phytotoxic Effects of this compound on Plant Cells
The primary visible symptom of this compound's phytotoxicity is the formation of necrotic lesions on plant leaves. While the precise molecular mechanism of this necrosis is still under investigation, evidence from studies on related salicylaldehyde-type phytotoxins and other fungal toxins suggests two primary, potentially interconnected, pathways: the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the disruption of plasma membrane integrity and function.
Induction of Reactive Oxygen Species (ROS)
A leading hypothesis for this compound's mechanism of action is the induction of oxidative stress in plant cells. Salicylaldehyde, the core chemical moiety of this compound, has been suggested to possess pro-oxidant activity, potentially through its ability to chelate metal ions, which can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. This leads to a cascade of oxidative damage to cellular components.
Another toxin from P. oryzae, Mag-toxin, has been shown to induce ROS generation specifically in the mitochondria, leading to light-independent cell death.[1] This suggests that mitochondria could be a key target for this compound-induced ROS production. The accumulation of ROS can trigger a programmed cell death (PCD) pathway in plants, ultimately leading to the observed necrosis.[2][3][4]
Disruption of Plasma Membrane Function
Another plausible mechanism of this compound's phytotoxicity is the disruption of the plant cell's plasma membrane. Fungal phytotoxins are known to target the plasma membrane H+-ATPase, a crucial enzyme responsible for maintaining the electrochemical gradient across the membrane. Inhibition of this proton pump leads to membrane depolarization, disruption of ion homeostasis, and ultimately, cellular necrosis.[4][5][6] The resulting loss of membrane integrity can be quantified by measuring electrolyte leakage from the affected tissues.
Quantitative Data on Phytotoxicity
Direct quantitative data for this compound's phytotoxicity on rice is limited in the readily available literature. However, studies on (10S,11S)-(-)-epi-pyriculol, a stereoisomer of this compound, provide valuable insights into its phytotoxic potency on buffelgrass (Cenchrus ciliaris).
| Compound | Plant Species | Assay Type | Concentration | Observed Effect | Citation |
| (10S,11S)-(-)-epi-pyriculol | Cenchrus ciliaris | Leaf Puncture Assay | 2.5 x 10⁻³ M | Strong necrosis | [7][8] |
| (10S,11S)-(-)-epi-pyriculol | Cenchrus ciliaris | Leaf Puncture Assay | 1.0 x 10⁻³ M | Active (necrosis) | [7][8] |
| (10S,11S)-(-)-epi-pyriculol | Cenchrus ciliaris | Coleoptile & Radicle Elongation | 5.0 x 10⁻³ M | Reduced seed germination, inhibited radicle elongation | [7] |
Experimental Protocols
This section details key experimental methodologies for investigating the phytotoxic mechanism of action of compounds like this compound.
Phytotoxicity Assay on Rice Leaf Segments
This protocol is adapted from studies on the phytotoxic effects of M. oryzae metabolites.[9]
Objective: To visually assess the necrosis-inducing activity of this compound on rice leaves.
Materials:
-
21-day-old dwarf indica rice plants (e.g., cultivar CO39)
-
This compound stock solution in a suitable solvent (e.g., DMSO or ethanol)
-
Sterile deionized water
-
0.2% (w/v) gelatin solution
-
Water agar (B569324) plates (1.5% agar in water)
-
Micropipette and sterile tips
-
Growth chamber (28°C, 90% relative humidity, 16h light/8h dark cycle)
Procedure:
-
Prepare serial dilutions of this compound in sterile deionized water containing 0.2% (w/v) gelatin. Include a solvent control.
-
Excise leaf segments (approximately 5 cm) from healthy 21-day-old rice plants.
-
Place the leaf segments on the surface of water agar plates.
-
Apply 10 µl droplets of the this compound solutions and the control solutions to the surface of the leaf segments.
-
Incubate the plates in a growth chamber under controlled conditions.
-
Document the development of necrotic lesions by photography at regular intervals (e.g., daily for 5 days).
Electrolyte Leakage Assay
This protocol measures cell membrane damage by quantifying the leakage of electrolytes from plant tissues.[10][11][12][13]
Objective: To quantify the extent of cell membrane damage induced by this compound.
Materials:
-
Plant leaves treated with this compound and control leaves
-
Cork borer (e.g., 1 cm diameter)
-
Deionized water
-
Test tubes
-
Shaking water bath or orbital shaker
-
Conductivity meter
Procedure:
-
Collect leaf discs of a uniform size from both this compound-treated and control plants, avoiding major veins.
-
Rinse the leaf discs gently with deionized water to remove surface contaminants.
-
Place a set number of leaf discs (e.g., 10-15) into a test tube containing a known volume of deionized water (e.g., 20 mL).
-
Incubate the tubes on a shaker at a constant temperature for a defined period (e.g., 2-4 hours).
-
Measure the initial electrical conductivity (C1) of the solution.
-
Autoclave the tubes with the leaf discs to induce complete electrolyte leakage.
-
After cooling to room temperature, measure the final electrical conductivity (C2).
-
Calculate the percentage of electrolyte leakage as (C1/C2) x 100.
Plasma Membrane H+-ATPase Activity Assay
This protocol outlines the measurement of the hydrolytic activity of the plasma membrane H+-ATPase.[1][14][15]
Objective: To determine if this compound inhibits the activity of the plasma membrane H+-ATPase.
Materials:
-
Microsomal membrane fractions isolated from plant tissues treated with this compound and control tissues.
-
ATPase reaction buffer (e.g., 30 mM Tris-MES, pH 6.5, 50 mM KCl, 5 mM MgSO₄, 1 mM sodium molybdate, 0.1 mM Triton X-100).
-
ATP solution (e.g., 50 mM).
-
Vanadate solution (inhibitor of P-type ATPases).
-
Phosphate (B84403) standard solution.
-
Reagents for colorimetric phosphate determination (e.g., ammonium (B1175870) molybdate, ascorbic acid).
-
Spectrophotometer.
Procedure:
-
Isolate microsomal membrane fractions from plant tissues.
-
Incubate a known amount of microsomal protein with the ATPase reaction buffer in the presence and absence of vanadate.
-
Initiate the reaction by adding ATP and incubate at a specific temperature (e.g., 37°C) for a defined time.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method.
-
The H+-ATPase activity is calculated as the difference between the total Pi released and the Pi released in the presence of vanadate.
-
Compare the H+-ATPase activity in this compound-treated samples to the control samples.
Visualizations
Proposed Signaling Pathway for this compound-Induced Necrosis
Caption: Proposed mechanism of this compound-induced necrosis in plant cells.
Experimental Workflow for Investigating this compound's Mechanism of Action
Caption: Workflow for elucidating the phytotoxic mechanism of this compound.
Conclusion and Future Directions
This compound, a salicylaldehyde-type phytotoxin from the rice blast fungus Magnaporthe oryzae, induces necrotic lesions in plants. While its role in fungal pathogenicity appears non-essential, its mode of action as a phytotoxin is of significant interest for understanding plant-pathogen interactions and for potential applications in herbicide development. The current evidence points towards a mechanism involving the induction of oxidative stress, likely through the generation of reactive oxygen species, and/or the disruption of plasma membrane function via inhibition of the H+-ATPase.
Future research should focus on providing direct experimental evidence for these proposed mechanisms in rice. Key areas of investigation include:
-
Direct measurement of ROS production in rice protoplasts or leaf tissues upon treatment with purified this compound.
-
In vitro and in vivo assays to determine the inhibitory effect of this compound on rice plasma membrane H+-ATPase.
-
Studies on the effect of this compound on mitochondrial function , including membrane potential and respiration.
-
Transcriptomic and proteomic analyses of rice cells treated with this compound to identify downstream signaling components and cellular responses.
A deeper understanding of this compound's mechanism of action will not only shed light on the intricate molecular dialogue between a devastating plant pathogen and its host but may also pave the way for the development of novel, target-specific herbicides.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Microbial interaction mediated programmed cell death in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Death Be Not Proud—Cell Death Control in Plant Fungal Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of the plasma membrane proton pump (H+-ATPase) by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves [protocols.io]
- 14. en.bio-protocol.org [en.bio-protocol.org]
- 15. researchgate.net [researchgate.net]
The Pyriculol Biosynthesis Pathway in Pyricularia oryzae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyriculol is a phytotoxic heptaketide secondary metabolite produced by the filamentous fungus Pyricularia oryzae, the causal agent of rice blast disease. While not essential for the pathogenicity of the fungus, this compound and its derivatives have been shown to induce lesions on rice leaves, suggesting a role in the complex interactions between the pathogen and its host.[1] This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic components, regulatory mechanisms, and the experimental methodologies used to elucidate this intricate metabolic network.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a cluster of genes, with the core enzyme being a highly reducing polyketide synthase (PKS), MoPKS19.[1] This gene cluster, identified as the PKS19 cluster, contains the necessary enzymatic machinery for the synthesis and modification of the polyketide backbone.
Table 1: Genes in the this compound Biosynthetic Cluster and their Functions
| Gene | Encoded Protein | Putative Function |
| MoPKS19 | Highly reducing polyketide synthase 19 | Synthesizes the heptaketide backbone of this compound and pyriculariol.[1][2] |
| MoC19OXR1 | FAD-linked oxidoreductase | Oxidation of dihydrothis compound and dihydropyriculariol to this compound and pyriculariol, respectively.[1][2] |
| PYC7 | Aldo/keto reductase | Reduction of the aldehyde forms (this compound, pyriculariol) to the alcohol forms (dihydrothis compound, dihydropyriculariol).[3][4] |
| PYC10 | Oxidoreductase | Oxidation of the alcohol forms to the aldehyde forms.[3][4] |
| MoC19TRF1 | Transcription factor | Negative regulator of MoPKS19 expression.[1] |
| MoC19TRF2 | Transcription factor | Negative regulator of MoPKS19 expression.[1] |
| MoC19OXR2 | Putative oxidase | Function not yet determined.[1] |
| MoC19RED1 | Putative reductase | Function not yet determined.[1] |
| MoC19RED2 | Putative reductase | Function not yet determined.[1] |
| MoC19RED3 | Putative reductase | Function not yet determined.[1] |
The Biosynthesis Pathway of this compound
The biosynthesis of this compound begins with the synthesis of a heptaketide backbone by the polyketide synthase MoPKS19.[1][2] This initial product then undergoes a series of reduction and oxidation reactions, catalyzed by other enzymes in the cluster, to yield the final products, this compound and its isomer pyriculariol, along with their dihydro- derivatives.
Regulation of this compound Biosynthesis
The expression of the core polyketide synthase gene, MoPKS19, is a key regulatory point in the this compound biosynthesis pathway. Two transcription factors, MoC19TRF1 and MoC19TRF2, have been identified as negative regulators of MoPKS19 expression.[1] Deletion of these transcription factors leads to an increase in MoPKS19 transcript levels.
Quantitative Data
While detailed enzyme kinetic data for the this compound biosynthesis pathway is not yet available, studies have provided quantitative insights into gene expression.
Table 2: Relative Gene Expression of MoPKS19
| Condition | Relative Expression of MoPKS19 (compared to growth in Complete Medium) | Reference |
| Growth in Rice-Extract Medium (REM) | ~5-fold increase | [2] |
| During invasive growth in rice plants | Increased expression | [2] |
Experimental Protocols
Fungal Strains and Culture Conditions
Pyricularia oryzae strain 70-15 is commonly used for studies on this compound biosynthesis.[1]
-
Complete Medium (CM): Used for routine growth of the fungus.
-
Minimal Medium (MM) and Rice-Extract Medium (REM): Used to induce secondary metabolite production.[1]
-
Cultivation: Cultures are typically grown in liquid media on a rotary shaker at 26-28°C and 120-130 rpm.[1][5] For solid media, Potato Dextrose Agar (PDA) is often used.[6]
Gene Knockout via Agrobacterium tumefaciens-Mediated Transformation (ATMT)
This protocol provides a general workflow for creating gene knockout mutants in filamentous fungi.
Metabolite Extraction and Analysis by HPLC
-
Extraction:
-
Separate the fungal mycelium from the liquid culture by filtration.
-
Extract the culture filtrate with an equal volume of ethyl acetate (B1210297) twice.[1]
-
Dry the organic phase with anhydrous sodium sulfate (B86663) and evaporate to dryness.[1]
-
For intracellular metabolites, extract the mycelium with a methanol (B129727)/acetone mixture.[1]
-
Resuspend the dried extract in methanol for HPLC analysis.[1]
-
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.[1][11]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid) is employed.[1][11]
-
Detection: A diode array detector (DAD) or a mass spectrometer (MS) can be used for detection and identification of metabolites.[1][11]
-
Table 3: Example HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 reversed-phase |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient from a low to high percentage of acetonitrile |
| Flow Rate | 0.3 - 1.0 mL/min |
| Detection | DAD (210-400 nm) and/or ESI-MS |
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from fungal mycelium grown under different conditions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, gene-specific primers, and a SYBR Green master mix.
-
Perform the qPCR in a real-time PCR system.
-
-
Data Analysis:
Conclusion
The elucidation of the this compound biosynthesis pathway in Pyricularia oryzae has provided significant insights into the secondary metabolism of this important plant pathogen. The identification of the PKS19 gene cluster and the characterization of its constituent enzymes have laid the groundwork for a deeper understanding of how this fungus produces a diverse array of bioactive molecules. While further research is needed to fully characterize the enzymatic kinetics and the precise regulatory networks governing this pathway, the information presented in this guide offers a solid foundation for researchers and drug development professionals interested in exploring the chemical biology of P. oryzae and the potential applications of its secondary metabolites.
References
- 1. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Controlling the production of phytotoxin this compound in Pyricularia oryzae by aldehyde reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apsnet.org [apsnet.org]
- 6. plantbiosecuritydiagnostics.net.au [plantbiosecuritydiagnostics.net.au]
- 7. Highly efficient gene knockout system in the maize pathogen Colletotrichum graminicola using Agrobacterium tumefaciens-mediated transformation (ATMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic transformation of filamentous fungi by Agrobacterium tumefaciens [protocols.io]
- 9. Genetic transformation of filamentous fungi by Agrobacterium tumefaciens · GitHub [gist.github.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. agilent.com [agilent.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 14. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Analogs of Pyriculol and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyriculol is a phytotoxic secondary metabolite produced by the rice blast fungus, Magnaporthe oryzae (also known as Pyricularia oryzae), the causative agent of one of the most destructive diseases of rice worldwide.[1][2][3] This polyketide-derived compound and its natural analogs are of significant interest to researchers in plant pathology, natural product chemistry, and drug discovery due to their biological activities. This technical guide provides a comprehensive overview of the natural analogs of this compound, their biological activities, the experimental protocols used to assess these activities, and the known biosynthetic and signaling pathways involved.
Natural Analogs of this compound
This compound and its analogs are structurally characterized by a substituted salicylaldehyde (B1680747) core. The primary natural analogs produced by M. oryzae can be categorized into two groups based on the oxidation state of the C1' position of the side chain: aldehyde-type and alcohol-type.
-
Aldehyde-type:
-
Alcohol-type:
Another related analog, (10S,11S)-(—)-epi-Pyriculol, has also been isolated and studied for its phytotoxic properties.[3]
Biological Activity
The biological activities of this compound and its analogs are primarily centered on their phytotoxicity, with emerging evidence of other activities such as antimicrobial effects. The aldehyde-containing analogs, this compound and Pyriculariol, are known to induce lesion-like necrosis on rice leaves, a hallmark of their phytotoxic nature.[5] In contrast, the alcohol-containing analogs, Dihydrothis compound and Dihydropyriculariol, are reported to be inactive in causing these lesions.[5]
Interestingly, while not directly causing necrosis, this compound, Dihydrothis compound, and another M. oryzae toxin, tenuazonic acid, have been shown to induce susceptibility in rice leaf sheath tissue to an incompatible race of the fungus at concentrations greater than 20 µg/mL.[6]
Quantitative Biological Activity Data
While much of the phytotoxicity data is descriptive, some quantitative data on the biological activities of this compound analogs is available.
| Compound | Organism/Cell Line | Assay | Endpoint | Result | Reference |
| (10S,11S)-(—)-epi-Pyriculol | Aliivibrio fischeri | Ecotoxicity | EC50 | > 100 mg/L | |
| Raphidocelis subcapitata | Ecotoxicity | EC50 | 46.85 mg/L | ||
| Daphnia magna | Ecotoxicity | EC50 | 24.82 mg/L | ||
| Dihydrothis compound | Streptomyces griseus | Antimicrobial | Growth Inhibition | Active | [6] |
| This compound | Oryza sativa (Rice) | Induced Susceptibility | Minimum Concentration | > 20 µg/mL | [6] |
| Dihydrothis compound | Oryza sativa (Rice) | Induced Susceptibility | Minimum Concentration | > 20 µg/mL | [6] |
Experimental Protocols
Isolation and Purification of this compound Analogs
A general procedure for the isolation of this compound and its analogs from M. oryzae cultures is as follows:
-
Fungal Culture: M. oryzae is cultured in a suitable liquid medium, such as a minimal medium (MM) or a rice extract medium (REM), to promote the production of secondary metabolites.[1] Cultures are typically grown for several days with agitation.[1]
-
Extraction: The culture filtrate is separated from the mycelium. The filtrate is then extracted with an organic solvent, such as ethyl acetate.[1]
-
Purification: The crude extract is concentrated and subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to separate the individual analogs.[2]
Phytotoxicity Assay on Rice Leaves
The following protocol is used to assess the phytotoxic effects of this compound analogs on rice leaves:
-
Plant Material: Rice plants (e.g., cultivar CO39) are grown under controlled conditions (e.g., 28°C, 16h light/8h dark cycle, 90% relative humidity) for approximately 21 days.[1]
-
Leaf Preparation: Leaf segments are excised and placed on water agar (B569324) plates to maintain humidity.[1]
-
Compound Application: The test compounds are dissolved in a suitable solvent (e.g., methanol) and then diluted in water containing a surfactant (e.g., 0.2% w/v gelatin). A small droplet (e.g., 10 µl) of the test solution is applied to the leaf surface.[1]
-
Incubation and Observation: The treated leaves are incubated under controlled conditions for several days (e.g., 5 days). The development of necrotic lesions is observed and documented.[1]
Antimicrobial Activity Assay (Broth Microdilution)
To determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacteria or fungi:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Biosynthesis and Signaling Pathways
This compound Biosynthesis Pathway
The biosynthesis of this compound and its analogs is governed by a gene cluster in M. oryzae. The core of this cluster is the polyketide synthase gene, MoPKS19.[1] The interconversion between the aldehyde and alcohol forms is a critical step in determining the biological activity of these compounds and is controlled by oxidoreductases. For instance, the gene MoC19OXR1 encodes an oxidase responsible for converting the alcohol forms to the phytotoxic aldehyde forms.[1][2] Conversely, an aldo/keto reductase, PYC7, is responsible for the reduction of the aldehyde to the alcohol form.[7]
Interaction with Plant Signaling Pathways
The precise molecular targets and signaling pathways in rice that are directly affected by this compound remain an active area of research. However, it is known that phytotoxins from M. oryzae can trigger defense responses in the host plant. The interaction of M. oryzae with rice can activate Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to plant immunity.[8][9] These pathways can lead to the production of rice's own defense compounds, such as phytoalexins. It is plausible that the necrotic lesions caused by this compound are a result of the induction of a hypersensitive-like response or other defense-related programmed cell death pathways in the plant. Further research, such as transcriptomic studies of rice treated with purified this compound, is needed to elucidate the specific genes and pathways that are modulated by this phytotoxin.[10]
Conclusion
This compound and its natural analogs represent a fascinating family of fungal secondary metabolites with significant biological activity, particularly as phytotoxins. The aldehyde-containing members are the primary drivers of this phytotoxicity. While qualitative data on their effects are more readily available, the field would greatly benefit from more extensive quantitative studies to determine the precise potency of these compounds in various biological assays. Understanding the intricate details of their biosynthesis and their interaction with plant signaling pathways will not only provide deeper insights into the mechanisms of rice blast disease but may also open avenues for the development of novel herbicides or other agrochemical agents. The detailed experimental protocols provided herein serve as a foundation for researchers to further explore the intriguing biology of these natural products.
References
- 1. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary Metabolites of the Rice Blast Fungus Pyricularia oryzae: Biosynthesis and Biological Function | MDPI [mdpi.com]
- 5. Secondary Metabolites of the Rice Blast Fungus Pyricularia oryzae: Biosynthesis and Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Controlling the production of phytotoxin this compound in Pyricularia oryzae by aldehyde reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rice fungal MAMP-responsive MAPK cascade regulates metabolic flow to antimicrobial metabolite synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Transcriptomic and Ultrastructural Analyses of Pyricularia Oryzae Treated With Fungicidal Peptaibol Analogs of Trichoderma Trichogin - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pyriculol in Magnaporthe oryzae Pathogenicity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals in mycology and plant pathology.
Executive Summary
Magnaporthe oryzae, the causal agent of rice blast disease, produces a diverse array of secondary metabolites. Among these, the polyketide pyriculol has been investigated for its potential role as a virulence factor due to its phytotoxic activity. This technical guide synthesizes the current understanding of this compound's involvement in M. oryzae pathogenicity, drawing upon key genetic and metabolomic studies. The central finding, established through targeted gene knockout experiments, is that This compound is not required for the infection of rice by Magnaporthe oryzae . While this compound and its derivatives can induce necrotic lesions on rice leaves when applied exogenously, the fungus's ability to infect and cause disease remains unimpaired in the absence of this compound biosynthesis. This guide provides an in-depth review of the experimental evidence, detailed methodologies, and the genetic and biochemical pathways governing this compound production.
Introduction
Magnaporthe oryzae represents a significant threat to global rice production, causing the devastating blast disease[1]. The fungus employs a sophisticated infection strategy, involving the formation of a specialized infection structure called an appressorium to breach the plant cuticle[1]. During colonization, it secretes a cocktail of effector molecules and secondary metabolites to manipulate host defenses and facilitate invasive growth[2].
Secondary metabolites, low-molecular-weight organic compounds, are known to play critical roles in fungal development and interactions with other organisms. In plant pathogenic fungi, they can act as phytotoxins, virulence factors, or signaling molecules. This compound, a heptaketide secondary metabolite, was isolated from M. oryzae and observed to cause lesion formation on rice leaves, suggesting it could be a virulence factor[3][4]. However, this hypothesis has been rigorously tested through genetic manipulation of the this compound biosynthetic pathway.
Genetic and Phenotypic Analysis of this compound Biosynthesis
The biosynthesis of this compound is governed by a gene cluster, with the polyketide synthase gene MoPKS19 being central to its production[3][5]. Genetic inactivation of key enzymes in this pathway has enabled a definitive assessment of this compound's role in pathogenicity. The phenotypes of the generated mutants are summarized below.
Data Presentation: Summary of Mutant Phenotypes
| Fungal Strain | Genotype | This compound & Derivatives Production | Phytotoxicity of Culture Extract | Pathogenicity on Rice | Reference |
| MoWT | Wild-Type (70-15) | Produces this compound, pyriculariol, and their dihydro derivatives. | Induces lesions on rice leaves. | Pathogenic | [3][6] |
| ΔMopks19 | MoPKS19 knockout | Production of this compound, pyriculariol, and their dihydro derivatives is abolished. | Fails to induce lesions on rice leaves. | As pathogenic as wild-type. | [3][4][6] |
| ΔMoC19oxr1 | MoC19OXR1 knockout | Produces only the reduced forms: dihydrothis compound and dihydropyriculariol. | Fails to induce lesions on rice leaves. | As pathogenic as wild-type. | [3][6] |
| OE-MoC19OXR1 | MoC19OXR1 overexpression | Exclusively produces the oxidized form, this compound. | Induces lesions on rice leaves. | Not explicitly stated, but inferred to be pathogenic. | [3][6] |
The data unequivocally demonstrates a disconnect between the phytotoxic activity of this compound when applied externally and its necessity for the infection process. Mutants incapable of producing this compound (ΔMopks19) or its oxidized, more phytotoxic forms (ΔMoC19oxr1) retain full pathogenic capabilities, causing rice blast disease to the same extent as the wild-type strain[4][5][7].
Signaling and Biosynthetic Pathways
This compound Biosynthetic Pathway
The production of this compound originates from a polyketide precursor synthesized by MoPKS19. Subsequent modifications, including oxidation and reduction steps, yield the various this compound derivatives. The gene MoC19OXR1, located in the same cluster as MoPKS19, encodes an oxidase responsible for converting the dihydrothis compound/dihydropyriculariol (alcohol forms) to this compound/pyriculariol (aldehyde forms)[3][6].
Regulation of this compound Biosynthesis
The expression of the core biosynthetic gene, MoPKS19, is negatively regulated by two transcription factors, MoC19TRF1 and MoC19TRF2, which are also part of the gene cluster. This indicates a tight transcriptional control over this compound production[3][6].
Experimental Protocols
Fungal Strains and Culture Conditions
-
Strain: Magnaporthe oryzae strain 70-15 (MoWT) and its derivatives were used.
-
Growth Medium: Fungi were maintained on complete medium (CM) for vegetative growth.
-
Secondary Metabolite Production: For induction of this compound biosynthesis, mycelia were transferred from CM to a minimal medium (MM) or a rice extract medium (REM) and grown in submerged cultures[8].
Generation of Gene Inactivation Mutants
-
Method: A targeted gene replacement strategy based on homologous recombination was employed. Modern protocols often enhance this with CRISPR/Cas9 for improved efficiency[3][5].
-
Construct Generation: A gene replacement cassette, typically containing a hygromycin resistance marker (hph), was created. This cassette was flanked by DNA sequences homologous to the regions upstream and downstream of the target gene's open reading frame (e.g., MoPKS19).
-
Transformation: Protoplasts were generated from young fungal mycelia by enzymatic digestion of the cell wall. The gene replacement cassette was then introduced into the protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Selection and Verification: Transformants were selected on a medium containing the appropriate antibiotic (e.g., hygromycin). Successful gene replacement was confirmed by PCR analysis and Southern blotting to ensure the correct integration of the cassette and absence of the target gene.
Metabolite Extraction and Analysis
-
Extraction: Fungal cultures were grown for a specified period (e.g., 8 hours) in REM. The culture filtrate was then extracted with an organic solvent, such as ethyl acetate. The organic phase was collected and evaporated to dryness.
-
HPLC Analysis: The dried extract was redissolved in methanol (B129727) and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a diode array detector and a mass spectrometer (LC-MS)[8].
-
Quantification: Compounds were identified and quantified by comparing their retention times and mass spectra to those of purified standards of this compound, pyriculariol, dihydrothis compound, and dihydropyriculariol[8].
Phytotoxicity Assay
-
Plant Material: Leaf segments (approx. 5 cm) were excised from 3-week-old susceptible rice plants (e.g., cultivar CO-39).
-
Application: Crude extracts from fungal cultures (or purified compounds) dissolved in a suitable solvent were applied to small, wounded sites on the adaxial surface of the leaf segments. The solvent alone was used as a negative control.
-
Incubation and Observation: The treated leaf segments were incubated in a humid chamber under light for 48-72 hours. The formation of necrotic lesions around the application site was recorded as a positive phytotoxic effect[1].
Plant Infection (Pathogenicity) Assay
-
Inoculum Preparation: Conidia were harvested from 10- to 14-day-old fungal cultures grown on oatmeal agar (B569324) plates. The conidial suspension was filtered and adjusted to a concentration of 1 x 10^5 conidia/mL in a 0.2% (w/v) gelatin solution.
-
Inoculation: The conidial suspension was sprayed onto whole, 3- to 4-week-old susceptible rice plants.
-
Incubation: Inoculated plants were kept in a controlled environment chamber with high humidity (>90%) for the first 24 hours to promote infection, followed by a 12-hour light/dark cycle.
-
Disease Scoring: Disease symptoms (blast lesions) were observed and scored 5-7 days post-inoculation. The severity of the disease caused by mutant strains was compared to that caused by the wild-type strain[9][10].
Conclusion and Implications
For researchers and drug development professionals, this finding suggests that targeting the this compound biosynthetic pathway is unlikely to be an effective strategy for controlling rice blast disease. Future efforts in developing chemical interventions should focus on pathways and factors that are essential for fungal viability, appressorium formation, or the suppression of host immunity. The dispensability of this compound highlights the complexity and redundancy of fungal virulence mechanisms and underscores the importance of genetic validation for identifying robust drug targets.
References
- 1. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. chinbullbotany.com [chinbullbotany.com]
- 8. researchgate.net [researchgate.net]
- 9. The transcriptional landscape of plant infection by the rice blast fungus Magnaporthe oryzae reveals distinct families of temporally co-regulated and structurally conserved effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Fungal Production of Pyriculol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fungal species known to produce Pyriculol and its analogs. It delves into the biosynthetic pathways, quantitative production data, and detailed experimental protocols relevant to the study of this phytotoxin. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development.
Fungal Species Producing this compound and its Analogs
The primary fungal species recognized for its production of this compound is Magnaporthe oryzae (also known by its anamorph name, Pyricularia oryzae), the causal agent of rice blast disease.[1][2][3] Another closely related species, Pyricularia grisea , has been identified as a producer of (10S,11S)-(—)-epi-pyriculol, a stereoisomer of this compound.[4][5]
These fungi synthesize a range of related polyketide compounds, including pyriculariol, dihydrothis compound, and dihydropyriculariol.[3] While this compound and its aldehyde derivatives have been shown to induce lesion-like necrosis on rice leaves, the alcohol derivatives are reported to be inactive.[3] Interestingly, while this compound can cause lesions, it has been demonstrated that it is not essential for the pathogenicity of M. oryzae.[1][6]
Quantitative Production of this compound Analogs
The production of this compound and its analogs is highly dependent on the fungal isolate and the culture conditions. Quantitative data for (10S,11S)-(—)-epi-pyriculol production by various isolates of Pyricularia grisea grown in Potato Dextrose Broth (PDB) are summarized below.
| Fungal Isolate | (10S,11S)-(—)-epi-pyriculol Concentration (µg/mL) |
| Isolate 3 | 12.5 |
| Isolate 4 | 15.0 |
| Isolate 9 | 17.5 |
Data extracted from studies on Pyricularia grisea isolates from buffelgrass leaves. The concentrations were determined by HPLC analysis of organic extracts from liquid cultures.[4][7]
In studies with Magnaporthe oryzae, the highest production of this compound was observed in a rice-extract medium (REM), while the highest total yield of secondary metabolites was found in a minimal medium (MM).[8]
Biosynthesis of this compound in Magnaporthe oryzae
The biosynthesis of this compound in M. oryzae is orchestrated by a gene cluster centered around the polyketide synthase (PKS) gene, MoPKS19 .[1][2] The expression of MoPKS19 correlates with the rate of this compound biosynthesis.[1][2][6] Several other genes within this cluster play crucial roles in the modification and regulation of the polyketide backbone.
Key genes in the this compound biosynthesis cluster include:
-
MoC19OXR1 : A putative oxidase. Overexpression of this gene leads to the exclusive production of this compound, while its inactivation results in the accumulation of dihydrothis compound and dihydropyriculariol.[1]
-
MoC19TRF1 and MoC19TRF2 : Transcription factors that act as negative regulators of MoPKS19 expression.[1]
-
PYC7 : An aldo/keto reductase responsible for the reduction of aldehyde forms of pyriculols to their alcohol congeners.[9]
-
PYC10 : An oxidase involved in the conversion of alcohol forms to aldehyde forms.[9]
The interplay between these enzymes allows the fungus to control the levels of different this compound analogs.[9][10]
This compound Biosynthetic Pathway
The following diagram illustrates the key steps in the biosynthesis of this compound and its derivatives in Magnaporthe oryzae.
Experimental Protocols
This section provides detailed methodologies for the culture of this compound-producing fungi and the subsequent extraction, purification, and analysis of this compound.
Fungal Culture for this compound Production
Objective: To cultivate Magnaporthe oryzae or Pyricularia grisea under conditions that promote the production of this compound and its analogs.
Materials:
-
Magnaporthe oryzae or Pyricularia grisea isolates
-
Potato Dextrose Agar (PDA) plates
-
Liquid culture media:
-
Potato Dextrose Broth (PDB)
-
Minimal Medium (MM)
-
Rice-Extract Medium (REM): 10 g of shredded leaves from 28-day-old rice plants added to 1 L of MM before sterilization.[8]
-
-
Sterile flasks
-
Orbital shaker incubator
Procedure:
-
Maintain fungal isolates on PDA plates at 4°C.[11]
-
For liquid cultures, inoculate sterile PDB, MM, or REM with mycelial plugs from the PDA plates.
-
Incubate the liquid cultures on an orbital shaker (e.g., 120 rpm) at a controlled temperature (e.g., 26-28°C) for a specified period (e.g., 7-14 days).[8][11]
Extraction of this compound from Fungal Cultures
Objective: To extract this compound and its analogs from the fungal culture broth.
Materials:
-
Fungal liquid culture
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Separate the fungal mycelium from the culture broth by filtration.[8]
-
Extract the culture filtrate with an equal volume of ethyl acetate twice in a separatory funnel.[8]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[11]
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[8][11]
Purification and Quantification of this compound by HPLC
Objective: To purify and quantify this compound from the crude extract using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude extract
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
HPLC system with a C18 reversed-phase column and a UV detector
-
This compound standard
Procedure:
-
Dissolve the crude extract in methanol to a known concentration (e.g., 10 mg/mL).[8]
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
Set up the HPLC method with a C18 column. A typical mobile phase gradient consists of acetonitrile and water (acidified with formic acid).[8][4]
-
Monitor the elution at a specific wavelength (e.g., 210 nm) where this compound absorbs.[12]
-
Prepare a calibration curve using a this compound standard of known concentrations to quantify the amount of this compound in the sample.
Experimental Workflow for this compound Production and Analysis
The following diagram outlines the general workflow from fungal culture to the analysis of this compound.
Signaling Pathways Influencing this compound Production
The production of secondary metabolites in fungi is tightly regulated by complex signaling networks. In Magnaporthe oryzae, the Cell Wall Integrity (CWI) pathway is a key signaling cascade that, in addition to maintaining cell wall homeostasis, influences morphogenesis and secondary metabolism.[9][13] The CWI pathway, which includes components like protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), can crosstalk with other signaling pathways to regulate fungal development and the expression of biosynthetic gene clusters, including that of this compound.[9][13] For instance, ceramide, a component of the sphingolipid biosynthesis pathway, has been shown to act upstream of the PKC-mediated CWI pathway, affecting appressorium development and pathogenicity.[14]
Hypothetical Signaling Cascade for this compound Regulation
The diagram below presents a hypothetical model of how environmental cues might be transduced through the CWI pathway to influence the expression of the this compound biosynthetic genes.
References
- 1. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Secondary Metabolites of the Rice Blast Fungus Pyricularia oryzae: Biosynthesis and Biological Function | MDPI [mdpi.com]
- 4. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of (10 S,11 S)-(-)- epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Figure 3 from Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) | Semantic Scholar [semanticscholar.org]
- 8. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. journals.asm.org [journals.asm.org]
In-Depth Technical Guide to Pyriculol: Physicochemical Properties, Bioactivity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyriculol is a phytotoxic polyketide metabolite produced by the filamentous ascomycete Magnaporthe oryzae (also known as Pyricularia oryzae), the causal agent of rice blast disease, one of the most destructive diseases of cultivated rice worldwide.[1][2][3] As a secondary metabolite, this compound has been identified as a key contributor to the necrotic lesions observed on infected rice leaves, suggesting its role as a virulence factor.[1][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biosynthetic pathway, and detailed experimental protocols for its isolation, characterization, and bioactivity assessment. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant pathology, and drug discovery.
Physicochemical and Chemical Properties
This compound is a heptaketide, structurally characterized as a salicylaldehyde (B1680747) derivative with a dihydroxyhepta-1,5-dienyl side chain.[3][5] While a precise melting point is not consistently reported in the literature, it is often isolated as a gummy substance or an amorphous powder, which is common for complex natural products that may not form a crystalline solid.
General and Spectroscopic Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₁₄H₁₆O₄ | [5] |
| Molecular Weight | 248.27 g/mol | [5] |
| CAS Number | 24868-59-5 | [5] |
| Physical State | Gummy substance / Amorphous powder | Inferred from isolation descriptions |
| UV λmax (Methanol) | 349, 275, 231 nm | [6] |
| Optical Rotation ([α]D) | -31° (c 0.41, CHCl₃) for epi-pyriculol | [6] |
Solubility
Quantitative solubility data for this compound is not extensively documented. However, its solubility profile can be inferred from the solvents used in extraction and analysis protocols.
| Solvent | Solubility | Reference(s) |
| Ethyl Acetate | Soluble | [7] |
| Methanol (B129727) | Soluble | [6] |
| Chloroform | Soluble | [6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |
| Water | Sparingly soluble | [6] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification of this compound. While complete spectral data is often found in supplementary materials of publications, the following represents a compilation of reported characterization data.
¹H and ¹³C NMR Data: The full assignment of proton and carbon signals is essential for structural confirmation. While a complete, universally cited peak list is not available in the primary search results, it is consistently reported that this compound and its analogs are characterized using ¹H and ¹³C NMR spectroscopy.[1][5][8] Researchers should refer to specialized publications for detailed spectral assignments, which are often provided in supplementary information.[1]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.[8] HPLC-MS is a standard technique for detecting and quantifying this compound in fungal extracts.[7] The mass spectra are typically recorded using atmospheric pressure chemical ionization (APCI) in both positive and negative polarization modes.[7]
Biosynthesis of this compound
The biosynthesis of this compound in Magnaporthe oryzae is orchestrated by a polyketide synthase (PKS) gene cluster, with the core enzyme being MoPKS19.[1][2] This pathway involves a series of enzymatic reactions to assemble and modify the polyketide chain.
The biosynthetic process is initiated by the MoPKS19 enzyme, which catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a heptaketide intermediate.[1] Subsequent modifications, including reductions and oxidations, are carried out by other enzymes encoded within the gene cluster. A key enzyme, MoC19OXR1, an oxidase, is essential for the formation of this compound and its isomer pyriculariol from their dihydro- derivatives.[1][2][9] The expression of the MoPKS19 gene is negatively regulated by two transcription factors, MoC19TRF1 and MoC19TRF2.[1][2]
Biological Activity and Signaling Pathways
This compound is a known phytotoxin that induces lesion formation on rice leaves.[1][4] While it is considered a virulence factor, studies have shown that mutant strains of M. oryzae unable to produce this compound are still pathogenic, indicating that it is not essential for infection but contributes to the disease symptoms.[2][9]
The precise molecular mechanism of this compound's phytotoxicity is not fully elucidated. However, it is known that phytotoxins can disrupt various cellular processes in plants. The interaction of fungal pathogens and their toxins with plants often involves the modulation of host signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs) and the production of reactive oxygen species (ROS).[10][11][12] Fungal toxins can also interfere with plant hormone signaling, including pathways regulated by salicylic (B10762653) acid and jasmonic acid, which are crucial for plant defense.[13][14][15] Further research is needed to pinpoint the specific plant cellular targets of this compound and the signaling cascades it affects.
Experimental Protocols
Isolation and Purification of this compound
This protocol describes the general steps for isolating this compound from M. oryzae cultures.
1. Fungal Culture and Fermentation:
-
Inoculate Magnaporthe oryzae into a suitable liquid medium, such as minimal medium (MM) or rice extract medium (REM).[1]
-
Incubate the culture for a specified period (e.g., 7 days) at a controlled temperature (e.g., 26-28°C) with shaking (e.g., 120-130 rpm).[1][7]
2. Extraction:
-
Separate the mycelium from the culture broth by filtration.[7]
-
Extract the culture filtrate with an equal volume of ethyl acetate.[7]
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain the crude extract.[6]
3. Purification:
-
Subject the crude extract to solid-phase extraction (SPE) using a C18 cartridge. Elute with a stepwise gradient of water and acetonitrile.[1]
-
Further purify the this compound-containing fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with an appropriate mobile phase (e.g., a water/acetonitrile gradient).[1]
-
Monitor the elution by UV detection and collect the fractions corresponding to this compound.
Characterization Methods
1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Analyze the purified compound using an HPLC system coupled to a mass spectrometer (e.g., quadrupole MS).[7]
-
Use a C18 column with a water/acetonitrile gradient at a controlled temperature (e.g., 40°C).[7]
-
Record mass spectra in both positive and negative ionization modes to determine the molecular weight and obtain fragmentation patterns.[7]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz).[1]
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete structural elucidation.
Phytotoxicity Assay
This assay is used to evaluate the toxic effects of this compound on plant tissues.
1. Plant Material:
-
Use leaf segments from young, healthy rice plants (e.g., 21-day-old dwarf indica rice cultivar CO39).[1]
2. Assay Procedure:
-
Place the leaf segments on water agar (B569324) in a petri dish.[1]
-
Dissolve the purified this compound in a suitable solvent (e.g., methanol or DMSO) and prepare a series of dilutions.[6]
-
Apply a small droplet (e.g., 10 µL) of each this compound solution to the leaf segments. Use a solvent-only droplet as a negative control.[1][6]
-
Incubate the plates under controlled conditions (e.g., 16h light/8h dark cycle at 28°C).[1]
-
Observe and score the formation of necrotic lesions on the leaf segments after a defined period.
Conclusion
This compound remains a significant secondary metabolite in the study of plant-pathogen interactions, particularly in the context of rice blast disease. This guide has summarized the key physical and chemical properties of this compound, its biosynthesis, and detailed experimental protocols for its study. While much is known, further research is required to fully elucidate the molecular mechanisms of its phytotoxicity and its impact on host signaling pathways. A deeper understanding of these aspects could pave the way for the development of novel disease control strategies and provide new leads for drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAPKKKs in Plants: Multidimensional Regulators of Plant Growth and Stress Responses [mdpi.com]
- 11. Reactive Oxygen Species in Plants: From Source to Sink - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitogen-Activated Protein Kinase Signaling in Plant-Interacting Fungi: Distinct Messages from Conserved Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. globalplantcouncil.org [globalplantcouncil.org]
- 15. Plant defense against virus diseases; growth hormones in highlights - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Biosynthetic Insights into Pyriculol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Pyriculol, a phytotoxic polyketide produced by the rice blast fungus Magnaporthe oryzae. The document details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, outlines the experimental protocols for its isolation and analysis, and presents a visualization of its biosynthetic pathway.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-CHO | 10.31 | s | |
| 3-OH | 11.85 | s | |
| 4 | 6.89 | d | |
| 5 | 7.45 | t | |
| 6 | 6.91 | d | |
| 8 | 7.18 | d | |
| 9 | 6.11 | dd | |
| 10 | 4.37 | dd | 6, 4 |
| 11 | 4.22 | dd | 6, 4 |
| 12 | 5.57 | m | |
| 13 | 5.83 | m | |
| 14-CH₃ | 1.75 | d |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1-CHO | 194.9 |
| 14-CH₃ | 17.7 |
| Aromatic/Olefinic C | 117.3 - 163.0 |
| Oxygenated CH | 82.9, 83.9 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) data has been used to determine the molecular formula of this compound and its derivatives. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) have been employed for mass analysis.[1][2]
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (observed) | Molecular Formula |
| [M+H]⁺ | 275.1283 | C₁₅H₁₉O₄ |
| [M-H]⁻ | 273.1127 | C₁₅H₁₇O₄ |
Experimental Protocols
Isolation and Purification of this compound
This compound is typically isolated from liquid cultures of Magnaporthe oryzae.[1] The following protocol is a synthesized representation of methodologies described in the literature.[1]
-
Fungal Culture: Magnaporthe oryzae is cultured in a suitable liquid medium, such as potato dextrose broth (PDB) or a minimal medium, and incubated for a period of 7 to 14 days to allow for the production of secondary metabolites.[1][2]
-
Extraction: The culture filtrate is separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent, typically ethyl acetate.[1]
-
Purification: The crude extract is subjected to chromatographic separation techniques. This may involve solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[1]
NMR Spectroscopy
NMR spectra are recorded on a high-field spectrometer, such as a 500 or 600 MHz instrument.[1]
-
Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used to obtain one-dimensional spectra. Two-dimensional NMR experiments, such as COSY and HMBC, can be performed to aid in structural elucidation.
Mass Spectrometry
Mass spectrometric analysis is performed using a high-resolution mass spectrometer.
-
Sample Introduction: The purified sample, dissolved in a suitable solvent like methanol, is introduced into the mass spectrometer via an HPLC system or direct infusion.
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used ionization techniques for this compound.[1]
-
Mass Analysis: The mass-to-charge ratio of the ions is measured with high accuracy to determine the elemental composition.
Biosynthesis of this compound
The biosynthesis of this compound in Magnaporthe oryzae is governed by a gene cluster that includes the polyketide synthase gene MoPKS19.[3] The pathway involves the synthesis of a polyketide backbone, which is then modified by other enzymes in the cluster, such as an oxidase encoded by MoC19OXR1, to produce this compound.[3] The expression of these biosynthetic genes is regulated by transcription factors, including MoC19TRF1 and MoC19TRF2.[3]
Caption: Biosynthetic pathway of this compound in Magnaporthe oryzae.
This guide provides a foundational understanding of the spectroscopic characteristics and biosynthesis of this compound. This information is critical for researchers working on the natural products chemistry of fungal metabolites, as well as for scientists in drug development exploring the potential applications of such compounds.
References
- 1. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
Navigating the Scarcity: A Technical Guide to Pyriculol for Researchers
For Immediate Release
A Comprehensive Technical Guide on the Acquisition and Application of Pyriculol Analytical Standards for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Challenge of Sourcing this compound
This compound is a phytotoxic polyketide produced by the rice blast fungus Magnaporthe oryzae (also known as Pyricularia oryzae) and other fungi of the Pyricularia genus.[1] Its ability to induce lesions on rice leaves makes it a subject of interest in plant pathology and herbicide development.[2][3] However, a significant hurdle for researchers is the lack of commercially available analytical standards. This guide consolidates publicly available information to provide a pathway for the in-house production and purification of this compound.
In-House Production of this compound
This compound can be obtained by cultivating this compound-producing fungal strains. The following sections detail the necessary steps from fungal culture to extraction.
Fungal Strains and Culture Conditions
Magnaporthe oryzae strain 70-15 is a known producer of this compound and its derivatives.[2] For the production of epi-Pyriculol, Pyricularia grisea isolates have been successfully used.[4]
Table 1: Fungal Strains and Culture Media for this compound Production
| Fungal Strain | Culture Medium | Reference |
| Magnaporthe oryzae 70-15 | Minimal Medium (MM) or Rice-Extract Medium (REM) | [2] |
| Pyricularia grisea | Potato Dextrose Broth (PDB) | [4] |
Experimental Protocol for Fungal Culture and Extraction
The following is a generalized protocol based on methodologies described in the literature.[2][4]
-
Inoculation: Inoculate the desired fungal strain into the appropriate liquid culture medium (MM, REM, or PDB).
-
Incubation: Incubate the culture flasks on a rotary shaker at approximately 26-28°C for a period of 7 to 14 days.[2][4]
-
Harvesting: Separate the fungal mycelium from the culture broth by filtration.
-
Extraction: The culture filtrate is the primary source of secreted this compound. Perform a liquid-liquid extraction of the filtrate using an organic solvent such as ethyl acetate.[2]
-
Concentration: Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain the crude extract containing this compound.[2]
Isolation and Purification of this compound
The crude extract contains a mixture of metabolites. High-Performance Liquid Chromatography (HPLC) is the method of choice for isolating and purifying this compound.
HPLC Protocol for this compound Purification
The following HPLC parameters are based on established methods for the purification of this compound and its derivatives.[2]
Table 2: HPLC Parameters for this compound Isolation
| Parameter | Value |
| Column | LiChrospher RP 18 (3×125 mm; 5 µm) or equivalent C18 column |
| Mobile Phase | Gradient of Water and Acetonitrile (B52724) |
| Flow Rate | 1 mL/min |
| Column Temperature | 40°C |
| Detection | Diode Array Detector (DAD) |
The specific gradient of water and acetonitrile will need to be optimized based on the crude extract composition and the specific HPLC system used.
Analytical Characterization
Once purified, the identity and purity of this compound should be confirmed using standard analytical techniques.
Spectroscopic and Spectrometric Data
Table 3: Analytical Techniques for this compound Characterization
| Technique | Purpose | Reference |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | [5] |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | [5] |
Researchers should compare the obtained spectroscopic and spectrometric data with published data to confirm the identity of the isolated compound.
Biological Activity and Signaling Pathways
Biosynthesis Pathway of this compound in Magnaporthe oryzae
The biosynthesis of this compound is orchestrated by a gene cluster in M. oryzae. The core enzyme is a polyketide synthase encoded by the MoPKS19 gene.[2][6] The pathway involves a series of reduction and oxidation steps to yield this compound and its derivatives.[6]
Phytotoxic Effects and Putative Signaling
This compound is known to induce necrotic lesions on the leaves of host plants such as rice.[2] This phytotoxic activity is a key area of interest for its potential application as a bioherbicide. However, the precise molecular mechanism and the signaling pathway underlying this compound-induced phytotoxicity in plants are not yet fully elucidated.
It has been observed that the dihydro derivatives of this compound are not phytotoxic, indicating that the aldehyde functional group is crucial for its biological activity.[6] While the direct molecular targets of this compound in plant cells remain to be identified, it is hypothesized that it may interfere with key cellular processes, leading to cell death and lesion formation. Further research is required to unravel the specific signaling cascades triggered by this compound in plants.
Conclusion
The absence of commercially available this compound analytical standards presents a challenge for researchers. This technical guide provides a framework for the in-house production, isolation, and characterization of this compound, thereby enabling further investigation into its biological activities. The detailed protocols and pathway diagrams serve as a valuable resource for scientists in the fields of natural product chemistry, plant pathology, and herbicide development. The elucidation of the precise phytotoxic mechanism of this compound remains a promising avenue for future research.
References
- 1. Secondary Metabolites of the Rice Blast Fungus Pyricularia oryzae: Biosynthesis and Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Pyriculol Extraction from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction of pyriculol and its related compounds from fungal cultures, primarily focusing on Pyricularia oryzae (also known as Magnaporthe oryzae) and Pyricularia grisea. These compounds are of significant interest due to their phytotoxic properties and potential applications in agrochemical development.
Introduction
This compound and its analogs are polyketide secondary metabolites produced by filamentous fungi of the genus Pyricularia. These compounds have been identified as potent phytotoxins, inducing lesion formation on host plants, such as rice.[1] The study of these molecules is crucial for understanding plant-pathogen interactions and for the development of novel bioherbicides. This application note outlines the standardized procedures for fungal culture, extraction, and purification of this compound, along with quantitative data to guide experimental design.
Fungal Culture and Production of this compound
The production of this compound is highly dependent on the fungal strain and culture conditions. Below are protocols for culturing Pyricularia species for optimal metabolite production.
Fungal Strains and Media
-
Pyricularia oryzae (e.g., strain 70-15) is a commonly used species for this compound production.[1][2]
-
Pyricularia grisea is known to produce (10S,11S)-(-)-epi-pyriculol.[3][4][5]
Several culture media can be employed, with the choice of medium influencing the yield of this compound.
Table 1: Fungal Culture Media for this compound Production
| Medium | Composition | Recommended For | Reference |
| Potato Dextrose Broth (PDB) | Commercially available or prepared from potato infusion and dextrose. | Pyricularia grisea | |
| Complete Medium (CM) | Specific formulation for fungal growth. | Initial growth of Magnaporthe oryzae | [1] |
| Rice-Extract Medium (REM) | Minimal medium supplemented with rice leaf extract. | Induction of this compound biosynthesis in M. oryzae | [1][2] |
| BAF Medium | 20 g/L maltose, 10 g/L glucose, 2 g/L soy peptone, 1 g/L yeast extract, 0.5 g/L KH2PO4, 1 g/L MgSO4·7H2O, 10 mg/L FeCl3, 1 mg/L ZnSO4·7H2O, 5 ml/L 0.1 M CaCl2. | Large-scale fermentation of M. oryzae | [1] |
Culture Protocol
-
Inoculum Preparation : Inoculate the desired fungal strain into the appropriate liquid medium (e.g., PDB or CM).[1][3]
-
Incubation : Grow the culture in a shaker incubator at room temperature (e.g., 26°C) with agitation (e.g., 120 rpm) for a specified period (e.g., 14 days for P. grisea or 72 hours for initial growth of M. oryzae).[1][2][3]
-
Induction (for M. oryzae) : To induce this compound production, transfer the mycelium from the initial growth medium to a starvation medium like Rice-Extract Medium (REM) and continue incubation.[1][2]
Extraction of this compound
The following protocol details the liquid-liquid extraction of this compound from the fungal culture broth.
Experimental Protocol for Extraction
-
Separation of Mycelium : After incubation, separate the fungal mycelium from the culture broth by centrifugation followed by filtration.[1][3]
-
pH Adjustment (Optional but Recommended) : For enhanced extraction of acidic metabolites, the pH of the culture filtrate can be adjusted. One study noted that acidifying the filtrate to pH 2 with formic acid before extraction is beneficial.[3]
-
Solvent Extraction :
-
Transfer the culture filtrate into a separatory funnel.
-
Add an equal volume of ethyl acetate (B1210297) (EtOAc).
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the upper organic (EtOAc) layer.
-
Repeat the extraction process two more times with fresh ethyl acetate.[3]
-
-
Drying and Evaporation :
-
Combine the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate (B86663) (Na2SO4) to remove any residual water.[3]
-
Filter the dried extract to remove the Na2SO4.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract as an oily residue.[3]
-
Quantitative Data on Extraction Yields
The yield of the crude extract can vary significantly depending on the fungal isolate and the extraction conditions.
Table 2: Example of Crude Extract Yields from Pyricularia grisea Cultures
| Fungal Isolate | Culture Volume (mL) | Extraction pH | Crude Extract Yield (mg) | Reference |
| Isolate 1 | 125 | Regular | Data not specified | [3] |
| Isolate 1 | 125 | 2 | Data not specified | [3] |
| Isolate 9 | 125 | Regular | Data not specified | [3] |
| Isolate 9 | 125 | 2 | Data not specified | [3] |
| Data for specific isolates can be found in the cited literature. |
Note: The original study provides a comprehensive table of yields for 12 different isolates. Researchers should refer to the primary literature for detailed quantitative comparisons.[3]
Purification of this compound
The crude extract contains a mixture of metabolites. Further purification is necessary to isolate this compound.
Experimental Protocol for Purification
-
Solid-Phase Extraction (SPE) :
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Load the dissolved extract onto a C18 SPE cartridge (e.g., Chromabond C18).[1]
-
Wash the cartridge with a stepwise gradient of water and acetonitrile (B52724) to elute different fractions.[1]
-
Collect the fractions and analyze them (e.g., by HPLC) to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
Pool the this compound-containing fractions from SPE and concentrate them.
-
Inject the concentrated sample into a preparative HPLC system equipped with a C18 column (e.g., Waters Sunfire C18).[1]
-
Use an isocratic or gradient elution with a mobile phase of water and acetonitrile to separate the compounds.[1]
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Table 3: Example of a Reported Yield of Purified this compound
| Fungal Strain | Culture Volume | Purified this compound Yield | Reference |
| Magnaporthe oryzae (MoWT) | 20 L (fermenter) | 28 mg | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Simplified Biosynthetic Pathway of this compound
Caption: Simplified this compound Biosynthetic Pathway.
References
- 1. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production of (10 S,11 S)-(-)- epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Method for the Quantification of Pyriculol
This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantification of Pyriculol, a phytotoxin produced by the rice blast fungus Magnaporthe oryzae. This method is intended for researchers, scientists, and professionals in drug development and natural product analysis.
Introduction
This compound is a secondary metabolite produced by Magnaporthe oryzae and has been noted for its phytotoxic properties, including inducing lesion formation on rice leaves.[1][2][3] Accurate and reliable quantification of this compound in fungal extracts is crucial for studies related to its biosynthesis, biological function, and potential applications. This document provides a detailed protocol for the extraction and HPLC-based quantification of this compound from fungal cultures.
Experimental Workflow
The overall experimental process for the quantification of this compound is depicted in the following workflow diagram.
Caption: Experimental workflow for this compound quantification.
Protocols
Sample Preparation from Fungal Culture
This protocol is adapted from methods described for the extraction of secondary metabolites from M. oryzae and P. grisea.[4][5][6]
Materials:
-
Magnaporthe oryzae liquid culture
-
Filter paper
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Methanol (HPLC grade)
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Procedure:
-
Fungal Culture: Grow Magnaporthe oryzae in a suitable liquid medium (e.g., complete medium or rice-extract medium) under appropriate conditions (e.g., 26°C, 120 rpm for 72 hours).[1][4]
-
Filtration: Separate the mycelium from the culture fluid by filtration through filter paper.[4]
-
Extraction: Transfer the culture filtrate to a separatory funnel and extract twice with an equal volume of ethyl acetate.[4][5]
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.[4][5]
-
Evaporation: Evaporate the organic solvent to dryness using a rotary evaporator at 40°C.[4]
-
Reconstitution: Dissolve the dried residue in a known volume of methanol to a specific concentration (e.g., 10 mg/mL).[4]
-
Filtering: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before analysis.[6]
HPLC Quantification Method
The following HPLC conditions are based on methods used for the analysis of this compound and its analogs.[4][7]
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a spectrophotometric detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | LiChrospher RP 18 (125 x 3 mm; 5 µm) or Phenomenex C18 (250 x 4.6 mm; 5 µm) |
| Mobile Phase | A: Water with 1% Formic AcidB: Methanol |
| Gradient | Start with 50% B, increase linearly to 70% B over 30 minutes, then re-equilibrate to initial conditions for 10 minutes.[7] |
| Flow Rate | 0.5 mL/min[7] |
| Column Temperature | 40°C[4] |
| Injection Volume | 10 µL |
| Detection | 210 nm[1] |
Data Presentation
Table 1: HPLC Method Parameters for the Quantification of (10S,11S)-(—)-epi-Pyriculol
| Parameter | Value | Reference |
| Compound | (10S,11S)-(—)-epi-Pyriculol | [7] |
| Column | Phenomenex C18 reversed-phase Lichrocart (250 × 4.6 mm i.d.; 5 µm) | [7] |
| Mobile Phase | Gradient of Methanol and Water (with 1% formic acid) | [7] |
| Flow Rate | 0.5 mL/min | [7] |
| Retention Time | Highly reproducible with variations of less than 0.500 min. | [10] |
| Quantification | Based on a calibration curve of a pure standard. | [7] |
Table 2: Example Retention Times of this compound and Related Compounds
| Compound | Retention Time (min) |
| This compound | 6.0 |
| Dihydrothis compound | 27.0 - 27.5 |
| Dihydropyriculariol | 26.5 |
| Pyriculariol | 48.5 - 49.0 |
Note: These retention times were obtained under specific preparative HPLC conditions and may vary with the analytical method described above.[1]
Signaling Pathways and Logical Relationships
The biosynthesis of this compound in Magnaporthe oryzae is a complex process involving a polyketide synthase encoded by the MoPKS19 gene. The expression of this gene is correlated with the production of this compound.
Caption: Biosynthesis pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Production of (10 S,11 S)-(-)- epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Optimal Pyriculol Production in Magnaporthe oryzae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyriculol is a phytotoxic polyketide produced by the filamentous ascomycete Magnaporthe oryzae, the causal agent of rice blast disease.[1][2] Its potential biological activities make it a molecule of interest for agricultural and pharmaceutical research. Optimizing the culture conditions for M. oryzae is crucial for maximizing the production of this compound for downstream applications, including structural elucidation, bioactivity screening, and the development of novel therapeutic agents.
These application notes provide detailed protocols for the cultivation of M. oryzae and the quantification of this compound, along with insights into the molecular regulation of its biosynthesis.
Optimal Culture Conditions for this compound Production
While extensive quantitative data comparing various culture parameters for this compound production is not widely available in the literature, existing studies indicate that media composition is a key factor. The highest production of this compound has been observed in Rice-Extract Medium (REM), which appears to stimulate the expression of the this compound biosynthetic gene cluster.[3]
Table 1: Summary of Recommended Culture Conditions for this compound Production
| Parameter | Recommended Condition | Notes |
| Culture Medium | Rice-Extract Medium (REM) | Demonstrated to yield the highest this compound production. |
| Minimal Medium (MM) | Supports production of this compound and other polyketides. | |
| Complete Medium (CM) | Primarily used for initial biomass propagation. | |
| Temperature | 26-28°C | Optimal range for mycelial growth and secondary metabolism.[2][3] |
| Agitation | 120 rpm | Provides adequate aeration and nutrient distribution in liquid cultures.[2][3] |
| pH | Not explicitly optimized for this compound production. | M. oryzae grows over a range of pH values, and often alkalinizes its environment during growth. |
| Aeration | Sufficient aeration is critical for fungal growth and secondary metabolism. | In shake flask cultures, agitation at 120 rpm in baffled flasks provides adequate aeration. For fermenters, an aeration rate of 3 L/min has been used.[2] |
This compound Biosynthesis and Regulation
The biosynthesis of this compound is governed by the MoPKS19 gene cluster. The core enzyme, a polyketide synthase encoded by MoPKS19, is essential for the production of the polyketide backbone.[1][4] The regulation of this gene cluster is complex and involves several key genetic components.
An oxidase encoded by MoC19OXR1, located within the gene cluster, is responsible for the conversion of dihydrothis compound to this compound.[4] The expression of the MoPKS19 gene is negatively regulated by two transcription factors, MoC19TRF1 and MoC19TRF2.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification and Characterization of the Pyriculol Biosynthesis Gene Cluster (MoPKS19) in Magnaporthe oryzae
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The rice blast fungus, Magnaporthe oryzae, is a significant plant pathogen responsible for considerable crop losses worldwide. Beyond its impact on agriculture, this fungus is a rich source of bioactive secondary metabolites, including the phytotoxin pyriculol. The biosynthesis of this compound is orchestrated by a dedicated gene cluster, at the core of which lies the polyketide synthase gene, MoPKS19. Understanding this gene cluster is crucial for developing novel fungicides and for exploring the potential of this compound and its derivatives as lead compounds in drug discovery.
The MoPKS19 gene cluster is a prime example of a fungal secondary metabolite production unit. The central enzyme, MoPKS19, is a polyketide synthase essential for the synthesis of the this compound backbone.[1][2][3][4][5] Gene inactivation studies have definitively shown that the deletion of MoPKS19 results in a mutant strain completely unable to produce this compound and its related derivatives, such as pyriculariol and their dihydro forms.[1][3][4][5][6]
Located in close proximity to MoPKS19 are other key genes that modify the polyketide intermediate. One such gene, MoC19OXR1, encodes a putative oxidase. Inactivation of MoC19OXR1 leads to the exclusive production of dihydrothis compound and dihydropyriculariol, while its overexpression results in a strain that produces only this compound.[1][3][4][5] This highlights its role in the oxidation steps of the biosynthesis. The gene cluster also contains two transcription factors, MoC19TRF1 and MoC19TRF2, which act as negative regulators of MoPKS19 expression.[1][3][4]
Interestingly, while this compound can induce lesions on rice leaves, mutants unable to produce this compound and its derivatives remain as pathogenic as the wild-type strain, indicating that this compound is not essential for the infection process.[1][4][5] This finding is significant for the development of fungicides targeting this pathway, as it suggests that inhibiting this compound production may not directly impact fungal virulence but could affect other aspects of the fungus-host interaction or its lifecycle.
The study of the MoPKS19 gene cluster serves as a model for identifying and characterizing novel biosynthetic pathways in fungi. The methodologies employed, from bioinformatics-driven gene cluster prediction to targeted gene manipulation and metabolite analysis, are broadly applicable to the discovery of new natural products with potential therapeutic applications.
Quantitative Data Summary
The following tables summarize the qualitative and semi-quantitative effects of genetic modifications within the MoPKS19 gene cluster on the production of this compound and its derivatives.
Table 1: Effect of Gene Knockout on this compound Biosynthesis
| Gene Knockout Mutant | This compound Production | Dihydrothis compound Production | Reference |
| ΔMopks19 | Absent | Absent | [1][3][4][6] |
| ΔMoC19oxr1 | Absent | Exclusive Production | [1][3][4] |
Table 2: Effect of Gene Overexpression on this compound Biosynthesis
| Gene Overexpression | This compound Production | Dihydrothis compound Production | Reference |
| OE-MoC19OXR1 | Exclusive Production | Absent | [1][3][4] |
Table 3: Transcriptional Regulation of MoPKS19
| Regulator Gene | Effect on MoPKS19 Expression | Reference |
| MoC19TRF1 | Negative Regulator | [1][3][4] |
| MoC19TRF2 | Negative Regulator | [1][3][4] |
Experimental Protocols
Protocol 1: Genomic DNA Extraction from Magnaporthe oryzae
This protocol is adapted from methodologies for high-quality DNA extraction suitable for PCR and sequencing.[1][2][7][8][9][10]
Materials:
-
Magnaporthe oryzae mycelium (grown in liquid complete medium)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction Buffer: 1M KCl, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA
-
RNase A (10 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
Procedure:
-
Harvest mycelia from a 2-3 day old liquid culture by filtration.
-
Freeze the mycelia with liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered mycelium to a 1.5 mL microcentrifuge tube.
-
Add 500 µL of Extraction Buffer and 5 µL of RNase A. Vortex thoroughly to resuspend the powder.
-
Incubate at 65°C for 30 minutes.
-
Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol, and vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add an equal volume of chloroform:isoamyl alcohol, and vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Add 0.7 volumes of isopropanol to precipitate the DNA. Mix gently by inversion.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
Discard the supernatant and wash the pellet with 500 µL of 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol and air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA pellet in 50-100 µL of TE buffer.
-
Quantify the DNA using a spectrophotometer and assess its quality.
Protocol 2: PCR Amplification of the MoPKS19 Gene
This protocol provides a general framework for amplifying the MoPKS19 gene from genomic DNA.
Materials:
-
Magnaporthe oryzae genomic DNA (from Protocol 1)
-
Forward and reverse primers specific for MoPKS19
-
dNTP mix (10 mM each)
-
Taq DNA polymerase and corresponding buffer
-
Nuclease-free water
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Primer Design: Design primers to amplify a specific region of the MoPKS19 gene (MGG_10912). Primers should have a melting temperature (Tm) of around 55-65°C.
-
PCR Reaction Setup (50 µL):
-
5 µL of 10x PCR Buffer
-
1 µL of 10 mM dNTPs
-
1 µL of 10 µM Forward Primer
-
1 µL of 10 µM Reverse Primer
-
1 µL of template DNA (50-100 ng)
-
0.5 µL of Taq DNA Polymerase
-
Nuclease-free water to 50 µL
-
-
Thermocycler Conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute per kb of expected product size
-
-
Final Extension: 72°C for 7 minutes
-
-
Analysis: Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a fragment of the expected size.
Protocol 3: Gene Knockout of MoPKS19 via Homologous Recombination
This protocol outlines a split-marker approach for gene replacement, a common technique for creating knockout mutants in Magnaporthe oryzae.[6][11]
Materials:
-
Magnaporthe oryzae wild-type strain
-
Plasmid containing a selectable marker (e.g., hygromycin resistance gene, hph)
-
Primers to amplify the 5' and 3' flanking regions of MoPKS19
-
Primers to amplify the selectable marker in two overlapping fragments
-
Protoplast generation enzymes (e.g., Glucanex, Lysing Enzymes)
-
PEG solution (Polyethylene glycol)
-
Regeneration medium with selective agent (e.g., hygromycin)
Procedure:
-
Construct Preparation:
-
Amplify the ~1 kb 5' and 3' flanking regions of the MoPKS19 open reading frame from genomic DNA.
-
Amplify the hygromycin resistance cassette (hph) in two overlapping fragments (HYG-F/HY-R and YG-F/HYG-R).
-
Fuse the 5' flank to the first part of the hph marker (HY fragment) and the 3' flank to the second part of the hph marker (YG fragment) using fusion PCR.
-
-
Protoplast Preparation:
-
Grow M. oryzae mycelia in liquid medium.
-
Harvest and wash the mycelia.
-
Digest the fungal cell walls with a mixture of cell wall-lysing enzymes to release protoplasts.
-
Separate protoplasts from mycelial debris by filtration.
-
-
Transformation:
-
Mix the protoplasts with the two split-marker DNA fragments (5'-flank-HY and YG-3'-flank).
-
Add PEG solution to facilitate DNA uptake.
-
Plate the transformed protoplasts on regeneration medium.
-
-
Selection and Screening:
-
Overlay the plates with a top agar (B569324) containing the selective agent (hygromycin).
-
Isolate resistant colonies that grow on the selective medium.
-
Screen putative transformants by PCR to confirm the replacement of the MoPKS19 gene with the hygromycin resistance cassette.
-
-
Validation: Further validate the gene knockout by Southern blot analysis or qPCR to confirm the absence of the MoPKS19 transcript.
Protocol 4: HPLC Analysis of this compound Production
This protocol is for the extraction and analysis of this compound from fungal cultures.[3][12][13][14]
Materials:
-
Magnaporthe oryzae liquid culture
-
Ethyl acetate
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
HPLC system with a C18 reverse-phase column and a DAD or UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
Procedure:
-
Extraction:
-
Separate the mycelium from the culture filtrate by filtration.
-
Extract the culture filtrate twice with an equal volume of ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator.
-
Resuspend the dried extract in a known volume of methanol for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV at 210 nm and 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (linear gradient)
-
35-40 min: 5% B
-
-
-
Quantification: Compare the retention time and UV spectrum of the peaks in the sample chromatogram with those of an authentic this compound standard for identification and quantification.
Visualizations
Caption: Proposed biosynthetic pathway of this compound in Magnaporthe oryzae.
Caption: Experimental workflow for identifying and characterizing a fungal gene cluster.
References
- 1. protocols.io [protocols.io]
- 2. ndsl.kr [ndsl.kr]
- 3. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agritrop.cirad.fr [agritrop.cirad.fr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Rapid and Simple Method for DNA Preparation of Magnaporthe oryzae from Single Rice Blast Lesions for PCR-Based Molecular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome Editing Using CRISPR/Cas9 System in the Rice Blast Fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production of (10 S,11 S)-(-)- epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Knockout Mutants of Pyriculol Biosynthesis Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating and analyzing knockout mutants of genes involved in the biosynthesis of Pyriculol, a secondary metabolite produced by the rice blast fungus Magnaporthe oryzae. Understanding the genetic basis of this compound production is crucial for research into fungal secondary metabolism, host-pathogen interactions, and the development of novel antifungal agents.
Introduction to this compound Biosynthesis
This compound and its derivatives are polyketide secondary metabolites produced by Magnaporthe oryzae. While initially investigated for their potential role in the virulence of this devastating plant pathogen, studies involving knockout mutants have revealed that this compound is not essential for the infection process.[1][2][3][4] The biosynthesis of this compound is governed by a gene cluster, with the core enzyme being a polyketide synthase encoded by the MoPKS19 gene.[1][5][6][7] Inactivation of MoPKS19 completely abolishes the production of this compound and its related compounds.[1][2][5][7] Other genes within this cluster, such as the oxidase-encoding gene MoC19OXR1, are involved in the modification of the polyketide backbone, leading to the various forms of this compound.[1][2][5][7] Furthermore, the gene cluster contains transcription factors, MoC19TRF1 and MoC19TRF2, which act as negative regulators of MoPKS19 expression.[1][2][5][7]
Quantitative Data Summary
The creation of knockout mutants for the this compound biosynthesis genes has a direct and quantifiable impact on the production of this compound and its derivatives. The following table summarizes the typical results observed in wild-type versus mutant strains of Magnaporthe oryzae.
| Strain | Genotype | This compound Production | Dihydrothis compound Production | Reference |
| Wild Type (MoWT) | MoPKS19+, MoC19OXR1+ | Present | Present | [1][2][5][7] |
| ΔMopks19 | MoPKS19 knockout | Absent | Absent | [1][2][5][7] |
| ΔMoC19oxr1 | MoC19OXR1 knockout | Absent | Exclusively Produced | [1][2][5][7] |
| OE::MoC19OXR1 | MoC19OXR1 overexpression | Exclusively Produced | Absent | [1][2][5][7] |
Signaling Pathways and Experimental Workflows
To visualize the genetic regulation of this compound biosynthesis and the experimental steps involved in creating and analyzing knockout mutants, the following diagrams are provided.
Caption: this compound Biosynthesis Pathway in M. oryzae.
Caption: Experimental workflow for knockout mutant generation and analysis.
Experimental Protocols
Protocol 1: Generation of Knockout Mutants via Homologous Recombination
This protocol details the creation of gene knockout mutants in M. oryzae using a split-marker strategy, which relies on homologous recombination to replace the target gene with a selectable marker.
1. Primer Design and Knockout Cassette Construction:
-
Design primers to amplify approximately 1 kb fragments of the 5' and 3' flanking regions of the target gene (e.g., MoPKS19).
-
Design nested primers with tails homologous to a selectable marker gene (e.g., hygromycin resistance gene, hph).
-
Amplify the 5' and 3' flanks from wild-type M. oryzae genomic DNA.
-
Amplify the selectable marker gene.
-
Use fusion PCR to stitch the 5' flank, selectable marker, and 3' flank together, creating the final knockout cassette.
2. Protoplast Preparation:
-
Grow M. oryzae mycelia in liquid complete medium (CM) for 2-3 days.
-
Harvest the mycelia by filtration and wash with sterile water.
-
Resuspend the mycelia in an osmotic buffer containing lytic enzymes (e.g., Glucanex) and incubate with gentle shaking to digest the cell walls.
-
Filter the resulting protoplasts through sterile miracloth to remove undigested mycelia.
-
Wash the protoplasts with STC buffer (Sorbitol, Tris-HCl, CaCl2) by centrifugation.
-
Resuspend the final protoplast pellet in STC buffer and determine the concentration using a hemocytometer.
3. Protoplast Transformation:
-
To a suspension of protoplasts, add the purified knockout cassette DNA.
-
Add PTC buffer (PEG, Tris-HCl, CaCl2) and incubate at room temperature to facilitate DNA uptake.
-
Add molten, cooled regeneration medium (e.g., TB3) and pour onto selection plates containing the appropriate antibiotic (e.g., hygromycin).
-
Incubate the plates at 28°C until transformant colonies appear.
4. Screening and Confirmation of Mutants:
-
Isolate individual transformant colonies and transfer to fresh selection plates.
-
Extract genomic DNA from putative mutants.
-
Perform PCR screening using primers that anneal outside the flanking regions and within the selectable marker to confirm homologous recombination.
-
For definitive confirmation, perform Southern blot analysis using a probe specific to the target gene to ensure its absence and a probe for the selectable marker to confirm its integration at the correct locus.
Protocol 2: CRISPR-Cas9 Mediated Gene Editing
The CRISPR-Cas9 system offers a more targeted and efficient method for gene knockout. This protocol outlines the use of a ribonucleoprotein (RNP)-based approach.[8]
1. sgRNA Design and Synthesis:
-
Design a single guide RNA (sgRNA) targeting a specific sequence within the coding region of the gene of interest (e.g., MoPKS19). Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM).
-
Synthesize the sgRNA in vitro using a DNA template and a T7 RNA polymerase kit.
2. RNP Assembly and Transformation:
-
Incubate the purified Cas9 protein with the synthesized sgRNA to form the RNP complex.
-
Prepare M. oryzae protoplasts as described in Protocol 1.
-
Transform the protoplasts with the pre-assembled RNPs, with or without a donor DNA template for homology-directed repair, using the PEG-mediated method.
3. Mutant Screening and Confirmation:
-
As this method can be marker-free, screening is typically done by PCR amplifying the target locus from the genomic DNA of individual transformants.
-
Sequence the PCR products to identify mutations (insertions, deletions, or substitutions) introduced by non-homologous end joining (NHEJ) or the integration of a donor template.
Protocol 3: Quantitative Analysis of this compound Production by HPLC
This protocol describes the extraction and quantification of this compound from fungal cultures.
1. Fungal Culture and Extraction:
-
Inoculate wild-type and mutant M. oryzae strains into a suitable liquid medium for secondary metabolite production (e.g., minimal medium or rice extract medium).[6]
-
Incubate the cultures with shaking for a defined period (e.g., 7-14 days).
-
Separate the mycelium from the culture filtrate by filtration.
-
Extract the culture filtrate with an equal volume of ethyl acetate.
-
Evaporate the organic solvent to obtain the crude extract.
2. HPLC Analysis:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Inject the sample into an HPLC system equipped with a C18 reversed-phase column.[9]
-
Use a gradient elution with a mobile phase consisting of water (often with a modifier like formic acid) and acetonitrile (B52724).[9] A typical gradient might be from 50% to 70% acetonitrile over 30 minutes.[9]
-
Set the flow rate to approximately 0.5-1.0 mL/min.[9]
-
Detect this compound and its derivatives using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Quantify the compounds by comparing the peak areas to a standard curve generated with purified this compound.
Protocol 4: Pathogenicity Assays
This protocol details methods to assess the virulence of M. oryzae knockout mutants on rice.
1. Inoculum Preparation:
-
Grow the fungal strains on a sporulation-inducing medium (e.g., oatmeal agar) under continuous light.
-
Harvest conidia (spores) by flooding the plates with sterile water and gently scraping the surface.
-
Filter the conidial suspension through miracloth to remove mycelial fragments.
-
Adjust the conidial concentration to a standard level (e.g., 1 x 10^5 conidia/mL) in sterile water containing a wetting agent (e.g., Tween 20).
2. Rice Leaf Sheath Inoculation:
-
Excise leaf sheaths from 3-4 week old susceptible rice seedlings.
-
Inject the conidial suspension into the hollow space of the leaf sheath.
-
Place the inoculated sheaths in a humid chamber and incubate at 25°C.
-
Observe the progression of infection and lesion development at regular intervals (e.g., 24, 48, 72 hours post-inoculation) using a microscope.
3. Spray Inoculation:
-
Grow susceptible rice seedlings for 3-4 weeks.
-
Spray the seedlings with the conidial suspension until runoff.
-
Place the inoculated plants in a dew chamber with high humidity for 24 hours to promote infection.
-
Transfer the plants to a growth chamber with a regular light/dark cycle.
-
Assess disease severity after 5-7 days by counting and measuring the characteristic blast lesions on the leaves.
By following these detailed protocols, researchers can effectively create and characterize knockout mutants for the this compound biosynthesis genes in Magnaporthe oryzae, enabling further investigation into the roles of secondary metabolites in fungal biology and plant-pathogen interactions.
References
- 1. Transformation of Magnaporthe oryzae [protocols.io]
- 2. tus.elsevierpure.com [tus.elsevierpure.com]
- 3. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genome Editing Using CRISPR/Cas9 System in the Rice Blast Fungus | Springer Nature Experiments [experiments.springernature.com]
- 6. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Phytotoxicity Assays Using Pyriculol on Rice Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyriculol is a phytotoxic secondary metabolite produced by the rice blast fungus, Magnaporthe oryzae. It is known to induce lesion formation on rice leaves, suggesting its potential role in the virulence of the pathogen.[1][2] Understanding the phytotoxic effects of this compound is crucial for developing resistant rice varieties and novel fungicides. These application notes provide detailed protocols for conducting in vitro phytotoxicity assays using this compound on detached rice leaves, along with methods for data interpretation and visualization of relevant biological pathways. The aldehyde derivatives of this compound, namely this compound and pyriculariol, are responsible for inducing necrotic lesions, whereas their alcohol counterparts, dihydrothis compound and dihydropyriculariol, are inactive.[3]
Data Presentation
Table 1: Phytotoxicity of this compound and its Analogs on Rice Leaves
| Compound | Concentration | Observation | Phytotoxic Effect |
| This compound | >20 µg/ml | Induces necrotic lesions | Active |
| Pyriculariol | Not specified | Induces necrotic lesions | Active |
| Dihydrothis compound | Not specified | No lesion formation | Inactive |
| Dihydropyriculariol | Not specified | No lesion formation | Inactive |
| Solvent Control (e.g., 0.2% gelatin in H₂O) | N/A | No lesion formation | Inactive |
Note: Researchers can use this table to record their own quantitative data, such as lesion diameter (mm) or percentage of leaf area affected, at different concentrations of the tested compounds.
Table 2: Example Data for Lesion Size Measurement
| Treatment | Concentration (µg/ml) | Replicate 1 Lesion Diameter (mm) | Replicate 2 Lesion Diameter (mm) | Replicate 3 Lesion Diameter (mm) | Average Lesion Diameter (mm) | Standard Deviation |
| This compound | 50 | 5.2 | 5.5 | 5.3 | 5.33 | 0.15 |
| This compound | 25 | 3.1 | 3.4 | 3.2 | 3.23 | 0.15 |
| This compound | 10 | 1.5 | 1.7 | 1.6 | 1.60 | 0.10 |
| Control | 0 | 0 | 0 | 0 | 0 | 0 |
Experimental Protocols
Protocol 1: Detached Rice Leaf Phytotoxicity Assay
This protocol details the procedure for assessing the phytotoxic effects of this compound on detached rice leaves.
Materials:
-
Rice plants (e.g., dwarf indica cultivar CO39), 21 days old
-
This compound
-
Solvent (e.g., DMSO or ethanol)
-
Gelatin
-
Sterile distilled water
-
Petri dishes (9 cm)
-
Water agar (B569324) (0.8 - 1.5% w/v)
-
Micropipettes and sterile tips
-
Incubator with controlled light and temperature (28°C, 16h light/8h dark cycle, 90% relative humidity)
-
Forceps
-
Scalpel or razor blade
Procedure:
-
Preparation of Rice Leaves:
-
Cultivate rice plants under controlled conditions (28°C, 90% relative humidity, 16h light/8h dark cycle).[2]
-
Select healthy, fully expanded second or third leaves from 21-day-old plants.
-
Excise leaf segments of approximately 5-7 cm in length.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution to achieve the desired test concentrations. A concentration greater than 20 µg/ml has been shown to induce susceptibility.[4]
-
Prepare a 0.2% (w/v) gelatin solution in sterile distilled water to aid in droplet adhesion.[2]
-
Mix the this compound dilutions with the gelatin solution. Ensure the final solvent concentration is low and non-phytotoxic.
-
Prepare a solvent control containing the same concentration of the solvent and gelatin as the test solutions.
-
-
Assay Setup:
-
Prepare water agar plates by pouring molten water agar into sterile Petri dishes and allowing it to solidify.
-
Carefully place the detached rice leaf segments onto the surface of the water agar in the Petri dishes. The adaxial (upper) surface of the leaf should be facing up.
-
-
Application of this compound:
-
Apply a 10 µl droplet of each test solution onto the center of each leaf segment.[2] For example, a 10 µl droplet of a solution containing 1 mg/ml of a compound would deliver 10 µg of that compound.
-
Apply a 10 µl droplet of the solvent control solution to a separate set of leaf segments.
-
Ensure each treatment has at least three replicates.
-
-
Incubation and Observation:
-
Incubate the Petri dishes at 28°C with a 16h light and 8h dark cycle and 90% relative humidity.[2]
-
Observe the leaves daily for the appearance of necrotic lesions at the application site.
-
Record the size (diameter in mm) and characteristics (e.g., color, shape) of the lesions at specific time points (e.g., 24, 48, 72, and 96 hours post-application).
-
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthesis pathway of this compound in M. oryzae.
Experimental Workflow for Detached Leaf Assay
Caption: Workflow for the detached rice leaf phytotoxicity assay.
Generalized Plant Defense Signaling Pathway
References
Unveiling the Impact of Pyriculol on Plant Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyriculol is a phytotoxic polyketide produced by the rice blast fungus, Magnaporthe oryzae. It is known to induce necrotic lesions on the leaves of host plants, suggesting its significant role in plant-pathogen interactions.[1][2][3] Understanding the cellular and molecular mechanisms by which this compound exerts its effects is crucial for developing resistant plant varieties and novel antifungal agents. These application notes provide detailed protocols for studying the multifaceted effects of this compound on plant cells, encompassing phytotoxicity assays, cell viability determination, analysis of oxidative stress, and investigation of underlying signaling pathways.
Data Presentation: Quantitative Effects of this compound and Related Compounds
While extensive quantitative data for this compound is still emerging, the following table summarizes available information on the phytotoxic effects of this compound and its analogue, (10S,11S)-(-)-epi-pyriculol. Researchers can utilize the provided protocols to generate more extensive and specific quantitative data for this compound.
| Compound | Plant Species | Assay Type | Concentration | Observed Effect | Reference |
| This compound | Rice (Oryza sativa) | Leaf Puncture Assay | 10 µg per 10 µl droplet | Lesion formation | [1] |
| This compound | Rice (Oryza sativa) | Pre-treatment of leaf sheath | > 20 µg/ml | Induced susceptibility to an incompatible race of M. oryzae | [4] |
| (10S,11S)-(-)-epi-pyriculol | Buffelgrass (Cenchrus ciliaris) | Leaf Puncture Assay | 2.5 x 10⁻³ M | Strong necrosis | [5] |
| (10S,11S)-(-)-epi-pyriculol | Buffelgrass (Cenchrus ciliaris) | Leaf Puncture Assay | 10⁻³ M | Necrotic activity | [5] |
| (10S,11S)-(-)-epi-pyriculol | Buffelgrass (Cenchrus ciliaris) | Coleoptile and Radicle Elongation | 5 x 10⁻³ M | Inhibition of radicle elongation and seed germination | [5] |
Experimental Protocols
Phytotoxicity Assays
These assays are fundamental for observing the macroscopic effects of this compound on plant tissues and seedlings.
This method is used to assess the direct necrotizing effect of this compound on leaf tissue.[1]
Materials:
-
Healthy, young plant leaves (e.g., 21-day-old rice cultivar CO39)
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Sterile distilled water
-
Gelatin
-
Water agar (B569324) plates (1.5% agar in water)
-
Micropipette and sterile tips
-
Sterile needle
Protocol:
-
Prepare a 0.2% (w/v) gelatin solution in sterile distilled water.
-
Prepare serial dilutions of this compound in the 0.2% gelatin solution. A final concentration range of 1 µg to 100 µg per 10 µl droplet is a good starting point.
-
As a negative control, use the 0.2% gelatin solution with the same concentration of solvent used for the this compound stock.
-
Detach healthy leaves from the plant and gently wash them with sterile distilled water.
-
Place the leaves on the surface of water agar plates with the adaxial side facing up.
-
Create small, uniform wounds on the leaf surface using a sterile needle.
-
Apply a 10 µl droplet of each this compound dilution and the control solution directly onto the wounds.
-
Incubate the plates in a growth chamber with controlled conditions (e.g., 28°C, 16h light/8h dark cycle, high humidity).
-
Observe and document the development of lesions (necrosis) around the application site daily for up to 5 days.
-
Measure the diameter of the lesions for a quantitative assessment of phytotoxicity.
This assay evaluates the impact of this compound on seed viability and early seedling growth.
Materials:
-
Plant seeds (e.g., lettuce, cress, or rice)
-
This compound stock solution
-
Sterile distilled water
-
Sterile filter paper
-
Sterile Petri dishes (9 cm)
-
Micropipette and sterile tips
Protocol:
-
Surface sterilize the seeds by rinsing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute incubation in a 1% sodium hypochlorite (B82951) solution, and then rinse 3-5 times with sterile distilled water.
-
Prepare a range of this compound concentrations in sterile distilled water. Ensure the final solvent concentration is non-phytotoxic (typically ≤ 0.5% DMSO).
-
Place two layers of sterile filter paper in each Petri dish.
-
Pipette 5 ml of each this compound solution or the control (sterile water with solvent) onto the filter paper, ensuring it is evenly moistened.
-
Arrange a known number of sterilized seeds (e.g., 20-30) on the filter paper in each dish.
-
Seal the Petri dishes with parafilm and incubate them in a growth chamber under controlled conditions (e.g., 25°C, dark or a defined light/dark cycle).
-
After a set period (e.g., 3-5 days), count the number of germinated seeds.
-
Carefully measure the length of the radicle (primary root) of each germinated seed.
-
Calculate the germination percentage and the average radicle length for each treatment. The percentage of inhibition can be calculated relative to the control.
Cellular Viability Assays
These microscopic techniques provide a more detailed understanding of this compound's effect on individual plant cells.
This dual-staining method distinguishes between live and dead cells based on membrane integrity and enzymatic activity.
Materials:
-
Plant cell suspension culture or protoplasts
-
This compound stock solution
-
Fluorescein Diacetate (FDA) stock solution (5 mg/ml in acetone)
-
Propidium Iodide (PI) stock solution (1 mg/ml in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (blue excitation for FDA, green excitation for PI)
Protocol:
-
Treat the plant cell suspension with various concentrations of this compound for a defined period. Include an untreated control.
-
Prepare a fresh working solution of FDA by diluting the stock 1:100 in PBS.
-
Prepare a working solution of PI at 10 µg/ml in PBS.
-
Take a small aliquot of the treated and control cell suspensions.
-
Add the FDA working solution to a final concentration of 0.01% and incubate for 5-10 minutes at room temperature in the dark.
-
Add the PI working solution and incubate for another 1-2 minutes.
-
Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope. Live cells will fluoresce green (FDA), while dead cells will show red fluorescence in their nuclei (PI).
-
Count the number of live and dead cells in several fields of view to determine the percentage of cell viability for each treatment.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Plant cell suspension culture
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed the plant cells in a 96-well plate at a suitable density.
-
Treat the cells with a serial dilution of this compound and incubate for the desired duration.
-
Add 10 µl of the MTT solution to each well and incubate for 2-4 hours at 28°C in the dark.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µl of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of viability relative to the untreated control.
Analysis of Oxidative Stress
This compound, like many phytotoxins, may induce oxidative stress in plant cells.
This can be achieved using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).
Materials:
-
Plant cell suspension or leaf discs
-
This compound stock solution
-
H2DCFDA stock solution (10 mM in DMSO)
-
PBS (pH 7.4)
-
Fluorescence microscope or a microplate reader with fluorescence capabilities
Protocol:
-
Treat plant cells or leaf discs with this compound for different time points.
-
Load the cells with H2DCFDA at a final concentration of 10 µM in PBS and incubate for 30 minutes in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Observe the cells under a fluorescence microscope with blue excitation. An increase in green fluorescence indicates the presence of ROS.
-
For a quantitative analysis, the fluorescence intensity can be measured using a microplate reader.
Gene Expression Analysis
Studying changes in gene expression can reveal the signaling pathways affected by this compound.
This technique is used to measure the expression levels of specific genes involved in plant defense.
Materials:
-
Plant tissue treated with this compound
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Gene-specific primers (e.g., for pathogenesis-related (PR) genes, genes in the jasmonic acid or salicylic (B10762653) acid pathways)
-
qRT-PCR instrument
Protocol:
-
Treat plant tissue with this compound for various durations.
-
Harvest the tissue, flash-freeze it in liquid nitrogen, and store it at -80°C.
-
Extract total RNA from the tissue using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a SYBR Green-based master mix.
-
Use a housekeeping gene (e.g., actin or ubiquitin) as an internal control for normalization.
-
Analyze the relative gene expression changes using the ΔΔCt method. Key genes to investigate include those involved in the jasmonic acid (e.g., LOX, AOS), salicylic acid (e.g., PR-1, PAL), and MAPK signaling pathways.
Visualization of Pathways and Workflows
Caption: Experimental workflow for studying this compound's effects.
Caption: Putative signaling pathways affected by this compound.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for investigating the phytotoxic effects of this compound. By employing a combination of macroscopic, cellular, and molecular techniques, researchers can elucidate the mechanisms of action of this important fungal metabolite. This knowledge will be invaluable for the development of strategies to combat rice blast disease and for the potential application of this compound or its derivatives in an agricultural or pharmaceutical context. Further research is encouraged to determine specific molecular targets and to expand the quantitative understanding of this compound's activity in diverse plant species.
References
- 1. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyriculol in Plant Pathology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyriculol is a polyketide secondary metabolite produced by the rice blast fungus, Magnaporthe oryzae (also known as Pyricularia oryzae)[1]. It is a known phytotoxin that induces lesion formation on rice leaves, suggesting its potential involvement in the virulence of this devastating plant pathogen.[2][1] While studies have shown that this compound is not essential for the infection process of M. oryzae, its potent phytotoxic effects make it a valuable tool for studying plant-pathogen interactions, plant defense responses, and for screening for disease resistance.[2] This document provides detailed application notes and experimental protocols for the use of this compound in plant pathology research.
Physicochemical Properties and Analogs
This compound belongs to a group of related compounds that include pyriculariol (an isomer), dihydrothis compound, and dihydropyriculariol. The aldehyde forms, this compound and pyriculariol, are responsible for the phytotoxic activity, while their dihydro (alcohol) derivatives are considered inactive. The biosynthesis of this compound in M. oryzae is orchestrated by a polyketide synthase (PKS) encoded by the MoPKS19 gene cluster.[2]
Applications in Plant Pathology
-
Phytotoxicity and Virulence Studies: this compound's ability to induce lesions makes it a useful agent for studying the mechanisms of phytotoxicity and for dissecting the components of plant defense.
-
Induction of Plant Defense Responses: As a pathogen-associated molecular pattern (PAMP) or toxin, this compound can be used to elicit and study plant defense mechanisms, including the production of phytoalexins and pathogenesis-related (PR) proteins.
-
Screening for Resistant Cultivars: Purified this compound can be used in bioassays to screen for plant cultivars with enhanced resistance to phytotoxins.
-
Herbicide Development: The phytotoxic nature of this compound and its analogs, such as (10S,11S)-(—)-epi-pyriculol, has prompted research into their potential as bioherbicides.
Quantitative Data
Table 1: Phytotoxicity of this compound and Related Compounds
| Compound | Host Plant | Assay Type | Concentration | Observed Effect | Reference |
| This compound | Rice (Oryza sativa cv. CO39) | Leaf Segment Assay | 10 µg per 10 µl droplet | Lesion formation | [3] |
| Pyriculariol | Rice (Oryza sativa cv. CO39) | Leaf Segment Assay | Not specified | Lesion formation | [2] |
| Dihydrothis compound | Rice (Oryza sativa cv. CO39) | Leaf Segment Assay | Not specified | Inactive | [2] |
| Dihydropyriculariol | Rice (Oryza sativa cv. CO39) | Leaf Segment Assay | Not specified | Inactive | [2] |
Experimental Protocols
Protocol 1: Phytotoxicity Assay on Rice Leaf Segments
This protocol details the methodology for assessing the phytotoxic effects of this compound on rice leaves.
Materials:
-
Rice plants (e.g., dwarf indica rice cultivar CO39), 21-days-old
-
Purified this compound
-
Solvent for this compound (e.g., methanol (B129727) or DMSO)
-
Sterile deionized water
-
Gelatin
-
Water agar (B569324) (1.5% w/v)
-
Petri dishes
-
Micropipettes and sterile tips
Procedure:
-
Plant Cultivation: Grow rice plants under controlled conditions, for example, a 16-hour light and 8-hour dark cycle at 28°C with 90% relative humidity.[3]
-
Preparation of Leaf Segments: Excise healthy, fully expanded leaves from 21-day-old rice plants. Cut the leaves into segments of approximately 5-7 cm in length.
-
Plating: Prepare water agar plates and allow them to solidify. Place the leaf segments on the surface of the water agar with the adaxial side facing up.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a working solution by diluting the stock solution in sterile deionized water containing 0.2% (w/v) gelatin to aid in droplet adhesion.[3] A final application amount of 10 µg of this compound per droplet is a good starting point.[3]
-
-
Application:
-
Carefully apply a 10 µl droplet of the this compound working solution to the center of each leaf segment.
-
For the negative control, apply a 10 µl droplet of the water-gelatin solution containing the same concentration of the solvent used for the this compound stock.
-
-
Incubation: Incubate the plates at 28°C under the same light/dark cycle used for plant growth.
-
Observation: Document the formation of lesions, chlorosis, or other phytotoxic symptoms by photography at regular intervals, for instance, daily for up to 5 days post-application.[3]
Expected Results:
Leaf segments treated with this compound should develop necrotic lesions at the site of application, while the control segments should remain healthy. The size and severity of the lesions can be quantified to determine the dose-response relationship.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis of this compound by M. oryzae and its effect on plant cells.
References
Application Notes and Protocols for Pyriculol as a Bioherbicide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Pyriculol, a phytotoxin produced by the fungus Pyricularia grisea (also known as Magnaporthe grisea), and its potential application as a bioherbicide for weed control. This document includes summaries of efficacy data, detailed experimental protocols for its production and evaluation, and insights into its potential mode of action.
Introduction
Quantitative Data on Bioherbicidal Efficacy
The herbicidal activity of this compound and its analogs has been evaluated against a limited number of plant species. The following tables summarize the available quantitative data.
Table 1: Phytotoxicity of epi-Pyriculol on Various Plant Species
| Target Species | Common Name | Concentration (M) | Effect |
| Cenchrus ciliaris | Buffelgrass | 2.5 x 10⁻³ | Significant leaf lesion area |
| Digitaria californica | Arizona cottontop | 2.5 x 10⁻³ | Reduced leaf lesion area compared to C. ciliaris |
| Heteropogon contortus | Tanglehead | 2.5 x 10⁻³ | Reduced leaf lesion area compared to C. ciliaris |
| Encelia frutescens | Bush sunflower | 2.5 x 10⁻³ | Reduced leaf lesion area compared to C. ciliaris |
| Baileya radiata | Desert marigold | 2.5 x 10⁻³ | Reduced leaf lesion area compared to C. ciliaris |
| Lepidium fremontii | Desert pepperweed | 2.5 x 10⁻³ | Reduced leaf lesion area compared to C. ciliaris |
| Stanleya pinnata | Prince's plume | 2.5 x 10⁻³ | Reduced leaf lesion area compared to C. ciliaris |
| Cenchrus ciliaris | Buffelgrass | 10⁻³ | Maintained toxicity |
| Native Sonoran Desert Species | - | 10⁻³ | No significant phytotoxic effects |
| Data derived from leaf puncture bioassays.[6] |
Table 2: Effect of Pyricularia grisea Organic Extracts Containing epi-Pyriculol on Buffelgrass Seedling Growth
| P. grisea Isolate | Radicle Length Reduction (%) vs. Control |
| Isolate 3 | ~90% |
| Isolate 4 | ~90% |
| Isolate 9 | ~90% |
| Data from a radicle elongation bioassay using a 2 mg/mL concentration of the extract. The high phytotoxicity correlated with high concentrations of epi-Pyriculol in the extracts.[7] |
Experimental Protocols
Production of this compound from Pyricularia grisea
This protocol describes the cultivation of Pyricularia grisea and the subsequent extraction of this compound-related compounds.
Materials:
-
Pyricularia grisea culture
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Erlenmeyer flasks
-
Shaker incubator
-
Centrifuge and centrifuge tubes
-
Lyophilizer (optional)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Protocol:
-
Fungal Culture: Inoculate PDA plates with Pyricularia grisea and incubate at 25°C until sufficient mycelial growth is observed.
-
Liquid Culture: Transfer small agar plugs of the mycelium into Erlenmeyer flasks containing sterile PDB.
-
Incubation: Incubate the liquid cultures on a rotary shaker at room temperature for 14 days.[3]
-
Harvesting: Separate the mycelium from the culture broth by centrifugation.
-
Extraction:
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.[3]
-
-
Purification (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Dose-Response Bioassay for Herbicidal Activity
This protocol outlines a method to determine the effective dose (ED₅₀) of this compound on target weed species.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis)
-
Pots or petri dishes with a suitable growth medium
-
Purified this compound or a standardized extract
-
Solvent for this compound (e.g., DMSO, acetone)
-
Surfactant
-
Precision sprayer or micropipettes
-
Growth chamber or greenhouse with controlled conditions
Protocol:
-
Plant Preparation: Germinate and grow the target weed species to a specific growth stage (e.g., 2-3 true leaves).
-
Dose Preparation: Prepare a series of this compound concentrations in a suitable solvent, including a control with solvent only. A typical series might be 0, 10, 50, 100, 250, and 500 µg/mL. Add a surfactant to the spray solutions to ensure even coverage.
-
Application: Apply the different concentrations of this compound to the plants. For post-emergence application, use a precision sprayer. For pre-emergence or seedling growth assays, apply the solution to the soil or filter paper in a petri dish.
-
Incubation: Place the treated plants in a growth chamber or greenhouse with controlled light, temperature, and humidity.
-
Data Collection: After a set period (e.g., 14-21 days), assess the phytotoxicity. This can be done by visual scoring of injury (e.g., chlorosis, necrosis, stunting) on a scale of 0-100%, or by measuring quantitative parameters like plant height, fresh weight, or dry weight.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the untreated control. Use a statistical software to fit a dose-response curve (e.g., a log-logistic model) to the data and determine the ED₅₀ value (the concentration that causes 50% inhibition).
References
- 1. Insights into the Ecotoxicology of Radicinin and (10S,11S)-(—)-epi-Pyriculol, Fungal Metabolites with Potential Application for Buffelgrass (Cenchrus ciliaris) Biocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. mdpi.com [mdpi.com]
- 4. Induction of chlorosis, ROs generation and cell death by a toxin isolated from Pyricularia oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyriculol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies employed in the preparation of Pyriculol and its derivatives. The protocols detailed below are based on established total synthesis routes, offering guidance for the laboratory-scale preparation of these biologically active compounds.
This compound and its analogues are polyketide natural products isolated from the rice blast fungus Magnaporthe oryzae. They exhibit phytotoxic properties and have garnered interest for their potential applications in agrochemical research and as scaffolds for drug discovery. The chemical synthesis of these compounds allows for the production of enantiomerically pure material and the generation of novel derivatives for structure-activity relationship (SAR) studies.
I. Overview of Synthetic Strategies
The total synthesis of this compound and its derivatives typically involves a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together. Common strategies rely on well-established carbon-carbon bond-forming reactions to construct the complex architecture of these natural products. Key reactions include:
-
Wittig-type Reactions: The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are instrumental in forming the alkene linkages in the side chain of this compound derivatives with high stereocontrol.
-
Stille Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of Pyriculariol, an analogue of this compound.
-
Stereoselective Reductions and Oxidations: The control of stereochemistry at the hydroxyl-bearing carbons is crucial for the biological activity of these molecules. This is often achieved through the use of chiral starting materials and stereoselective reagents.
II. Synthesis of this compound
The total synthesis of this compound has been achieved through a multi-step sequence starting from the chiral building block, (R)-2,3-O-isopropylidene-D-glyceraldehyde. The final stages of the synthesis involve the coupling of a side-chain phosphonate (B1237965) with an aromatic aldehyde fragment, followed by oxidation and deprotection.
Quantitative Data Summary for the Final Steps of this compound Synthesis
| Step | Reaction Type | Key Reagents | Product | Yield (%) |
| 1 | Horner-Wadsworth-Emmons Olefination | Side-chain phosphonate, Aromatic aldehyde, Base | Protected this compound precursor | 82 |
| 2 | Oxidation | Manganese dioxide (MnO₂) | Protected this compound | 72 |
| 3 | Deprotection | Potassium carbonate (K₂CO₃) | This compound | 57 |
Experimental Protocols
Step 1: Horner-Wadsworth-Emmons Olefination
This protocol describes the coupling of the aromatic and aliphatic fragments to form the backbone of the this compound molecule.
-
Materials:
-
Side-chain phosphonate ester
-
Aromatic aldehyde fragment
-
Sodium hydride (NaH) or similar non-nucleophilic base
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
To a solution of the side-chain phosphonate ester in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the phosphonate ylide.
-
Add a solution of the aromatic aldehyde fragment in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the protected this compound precursor.
-
Step 2: Oxidation of the Benzylic Alcohol
This step involves the selective oxidation of the benzylic alcohol to the corresponding aldehyde.
-
Materials:
-
Protected this compound precursor from Step 1
-
Activated manganese dioxide (MnO₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the protected this compound precursor in anhydrous DCM.
-
Add an excess of activated manganese dioxide (typically 5-10 equivalents by weight).
-
Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the protected this compound.
-
Step 3: Deprotection to Yield this compound
The final step is the removal of the protecting groups to furnish the natural product.
-
Materials:
-
Protected this compound from Step 2
-
Potassium carbonate (K₂CO₃)
-
Methanol (B129727) (MeOH) and Water
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the protected this compound in a mixture of methanol and water.
-
Add potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis shows complete deprotection.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography on silica gel to obtain this compound.
-
III. Synthesis of Pyriculariol Derivatives via Stille Coupling
The synthesis of Pyriculariol, a closely related derivative of this compound, can be achieved using a palladium-catalyzed Stille cross-coupling reaction. This method allows for the efficient formation of the carbon-carbon bond between the aromatic core and the side chain.
Quantitative Data for Stille Coupling in Pyriculariol Synthesis
| Step | Reaction Type | Key Reagents | Product | Yield (%) |
| 1 | Stille Coupling | Organostannane side-chain, Aromatic halide, Palladium catalyst (e.g., Pd(PPh₃)₄) | Pyriculariol precursor | 69 |
Experimental Protocol: Microwave-Assisted Stille Coupling
-
Materials:
-
Organostannane (tributyltin) derivative of the side chain
-
Aromatic iodide or bromide
-
Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0))
-
Copper(I) iodide (CuI) as a co-catalyst (optional)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
-
Microwave reactor vials
-
-
Procedure:
-
In a microwave reactor vial, combine the aromatic halide, the organostannane side-chain derivative, and the palladium catalyst.
-
Add anhydrous DMF as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture with microwaves at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Pyriculariol precursor. Subsequent deprotection steps may be necessary to yield the final product.
-
IV. Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic strategies described above.
Caption: Workflow for the total synthesis of this compound.
Caption: Synthetic workflow for Pyriculariol derivatives.
V. Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Organotin compounds are highly toxic and should be handled with extreme care. Consult the Safety Data Sheet (SDS) for all reagents before use.
-
Reactions involving sodium hydride are highly flammable and water-sensitive.
-
Microwave synthesis should only be performed in a dedicated microwave reactor with appropriate safety features.
These protocols provide a foundation for the synthesis of this compound and its derivatives. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and target molecules.
Application Notes and Protocols for Stable Isotope Labeling Studies of Pyriculol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyriculol is a phytotoxic heptaketide secondary metabolite produced by the rice blast fungus, Magnaporthe oryzae.[1] Understanding its biosynthetic pathway is crucial for developing novel fungicides and for the potential bioengineering of new bioactive compounds. Stable isotope labeling is a powerful technique to elucidate biosynthetic pathways by tracing the incorporation of labeled precursors into the final molecule.[2] This document provides detailed protocols and application notes for conducting stable isotope labeling studies to investigate the biosynthesis of this compound.
This compound is synthesized by a Type I polyketide synthase (PKS), MoPKS19.[1] Like other polyketides, its backbone is expected to be formed by the sequential condensation of acetate (B1210297) units (derived from acetyl-CoA and malonyl-CoA). This can be confirmed by feeding the fungus with ¹³C-labeled acetate and analyzing the resulting this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Experimental Workflow Overview
The general workflow for a stable isotope labeling study of this compound biosynthesis involves several key stages, from precursor selection and fungal culture to instrumental analysis and data interpretation.
Proposed Biosynthetic Pathway of this compound
This compound is a heptaketide, meaning it is proposed to be synthesized from one acetyl-CoA starter unit and six malonyl-CoA extender units. The biosynthetic gene cluster includes the core polyketide synthase MoPKS19, an oxidase MoC19OXR1, and a reductase PYC7.[1][3] The following diagram illustrates the proposed biosynthetic pathway, highlighting the origin of the carbon atoms from acetate precursors and the key enzymatic steps.
Quantitative Data Summary
The following table presents hypothetical quantitative data from a feeding experiment with [1-¹³C]acetate and [2-¹³C]acetate. The data is based on the expected labeling pattern for a heptaketide and is representative of what would be observed in a successful experiment. The enrichment factor is calculated by comparing the peak intensity in the ¹³C NMR spectrum of the labeled sample to that of a natural abundance sample.
| Carbon Atom | Precursor | Expected Enrichment Factor | Observed Enrichment Factor (Hypothetical) |
| C1 | [2-¹³C]acetate | High | 15.2 |
| C2 | [1-¹³C]acetate | High | 14.8 |
| C3 | [2-¹³C]acetate | High | 15.5 |
| C4 | [1-¹³C]acetate | High | 14.9 |
| C5 | [2-¹³C]acetate | High | 15.1 |
| C6 | [1-¹³C]acetate | High | 15.0 |
| C7 | [2-¹³C]acetate | High | 14.9 |
| C8 | [1-¹³C]acetate | High | 15.3 |
| C9 | [2-¹³C]acetate | High | 15.0 |
| C10 | [1-¹³C]acetate | High | 14.7 |
| C11 | [2-¹³C]acetate | High | 15.4 |
| C12 | [1-¹³C]acetate | High | 15.1 |
| C13 | [2-¹³C]acetate | High | 14.8 |
| C14 | [1-¹³C]acetate | High | 15.2 |
Detailed Experimental Protocols
Protocol 1: Culture of Magnaporthe oryzae for Stable Isotope Labeling
This protocol is adapted from established methods for culturing M. oryzae for secondary metabolite production.[1]
Materials:
-
Magnaporthe oryzae strain (e.g., 70-15)
-
Complete Medium (CM) for initial culture
-
Minimal Medium (MM) for fermentation and labeling
-
Sodium [1-¹³C]acetate or Sodium [2-¹³C]acetate (99 atom % ¹³C)
-
Sterile baffled flasks (250 mL)
-
Shaking incubator
-
Sterile water
Procedure:
-
** inoculum Preparation:** Grow M. oryzae on CM agar (B569324) plates for 7-10 days at 26°C.
-
Flood the plate with 5 mL of sterile water and gently scrape the surface to release conidia and mycelia.
-
Use this suspension to inoculate a 250 mL flask containing 50 mL of liquid CM.
-
Incubate at 26°C with shaking at 120 rpm for 3 days to generate a mycelial culture.
-
Fermentation: Collect the mycelium by filtration under sterile conditions and wash with sterile MM.
-
Transfer the washed mycelium to a 250 mL flask containing 50 mL of MM.
-
Incubate at 26°C with shaking at 120 rpm.
-
Precursor Feeding: After 48-72 hours of growth in MM (mid-log phase), add the sterile-filtered ¹³C-labeled sodium acetate solution to a final concentration of 0.5 g/L.
-
Continue the incubation under the same conditions for another 3-5 days, monitoring this compound production by HPLC if possible.
-
Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration. Freeze both the mycelium and the filtrate at -20°C until extraction.
Protocol 2: Extraction and Purification of Labeled this compound
This protocol outlines the extraction of this compound from the culture filtrate and its subsequent purification.[4]
Materials:
-
Culture filtrate from Protocol 1
-
Ethyl acetate (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction: Thaw the culture filtrate. Extract the filtrate twice with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator at 40°C to yield a crude extract.
-
Dissolve the crude extract in a small volume of methanol (B129727) for purification.
-
Purification: Purify the labeled this compound from the crude extract using preparative or semi-preparative HPLC.
-
Column: C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water is typically used. For example, a linear gradient from 20% to 80% acetonitrile over 40 minutes.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound absorbs (e.g., 254 nm and 320 nm).
-
-
Collect the fractions corresponding to the this compound peak.
-
Evaporate the solvent from the collected fractions to obtain pure, labeled this compound. Confirm purity by analytical HPLC-MS.
Protocol 3: NMR and MS Analysis of Labeled this compound
This protocol describes the analysis of the purified ¹³C-labeled this compound to determine the extent and position of isotope incorporation.
Materials:
-
Purified ¹³C-labeled this compound
-
Unlabeled this compound standard (natural abundance)
-
NMR-grade solvent (e.g., CDCl₃ or Methanol-d₄)
-
High-resolution NMR spectrometer (≥500 MHz) equipped with a ¹³C probe
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Mass Spectrometry:
-
Dissolve a small amount of the labeled and unlabeled this compound in a suitable solvent (e.g., methanol).
-
Analyze the samples by high-resolution MS to determine the mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Compare the mass spectra of the labeled and unlabeled samples. The incorporation of ¹³C atoms will result in a shift in the m/z value of the molecular ion, allowing for the determination of the number of incorporated labels.
-
-
NMR Spectroscopy:
-
Accurately weigh and dissolve the labeled and unlabeled this compound samples in the same volume of NMR solvent.
-
Acquire a proton-decoupled ¹³C NMR spectrum for both samples under identical conditions (e.g., same number of scans, relaxation delay).
-
Process the spectra identically.
-
Compare the ¹³C NMR spectra. The signals for the carbon atoms that have incorporated the ¹³C label will be significantly enhanced in the spectrum of the labeled sample.
-
Calculate the enrichment factor for each carbon by comparing the signal intensities in the labeled and unlabeled spectra. This will reveal the specific positions of ¹³C incorporation, confirming the biosynthetic origin from the acetate units. For experiments with [¹³C₂]acetate, ¹³C-¹³C couplings can also be observed, providing direct evidence for the intact incorporation of acetate units.
-
References
- 1. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlling the production of phytotoxin this compound in Pyricularia oryzae by aldehyde reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Pyriculol Yield in Magnaporthe oryzae Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low pyriculol yield in Magnaporthe oryzae cultures.
Frequently Asked Questions (FAQs)
Q1: My Magnaporthe oryzae culture shows good mycelial growth, but the this compound yield is negligible. What are the primary factors to investigate?
A1: Low this compound yield despite robust fungal growth is a common issue. Several factors could be at play, often related to the transition from primary to secondary metabolism. Key areas to troubleshoot include:
-
Suboptimal Culture Conditions: The production of secondary metabolites like this compound is highly sensitive to environmental parameters. Factors such as the composition of the culture medium, pH, temperature, and aeration can significantly impact yield.
-
Incorrect Harvest Time: this compound is a secondary metabolite, and its production is typically initiated during the stationary phase of fungal growth. Harvesting the culture too early, during the exponential growth phase, will likely result in a low yield.
-
Genetic Regulation: The expression of the this compound biosynthesis gene cluster is tightly regulated. Two transcription factors, MoC19TRF1 and MoC19TRF2, have been identified as negative regulators of the key polyketide synthase gene, MoPKS19.[1][2][3][4][5] Overexpression of these repressors or issues with their regulatory control can lead to suppressed this compound production.
-
Strain Viability and Integrity: Ensure that the Magnaporthe oryzae strain has been properly maintained and has not lost its this compound-producing capabilities through successive subculturing.
Q2: Which culture medium is optimal for this compound production?
A2: The choice of culture medium significantly influences the production of this compound. While Magnaporthe oryzae can be grown on a variety of media, some are more conducive to secondary metabolite production than others. Studies have shown that a rice-extract medium (REM) can enhance this compound production compared to a minimal medium (MM) or a complete medium (CM).[3][4] This is likely due to the presence of precursors or signaling molecules in the rice extract that induce the this compound biosynthesis pathway.
Q3: How does pH affect this compound yield?
Q4: What is the ideal temperature for cultivating Magnaporthe oryzae for this compound production?
A4: Temperature is a crucial environmental factor influencing fungal growth and enzyme activity, including the polyketide synthases involved in this compound biosynthesis. For Magnaporthe oryzae, a temperature of 26-28°C is generally used for cultivation.[3][4] One study indicated that maximum mycelial growth for a Magnaporthe oryzae strain was observed at 27°C. It is advisable to maintain a constant and optimized temperature throughout the cultivation period.
Troubleshooting Guide
Problem 1: Consistently Low or No this compound Detected
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Culture Medium | Switch to a rice-extract medium (REM) to potentially induce higher this compound production. |
| Suboptimal pH | Measure the initial pH of your medium and monitor it during cultivation. Adjust the initial pH to a range of 6.5-7.5. Consider using a buffered medium. |
| Incorrect Incubation Temperature | Ensure your incubator is accurately maintaining the set temperature. The optimal range for M. oryzae growth and secondary metabolism is typically 26-28°C. |
| Inappropriate Aeration | For liquid cultures, ensure adequate aeration by using baffled flasks and an appropriate shaking speed (e.g., 120 rpm).[3][4] |
| Premature Harvesting | Perform a time-course experiment to determine the optimal harvest time. Collect samples at different time points (e.g., daily for 1-2 weeks) and quantify this compound to identify the peak production phase. |
| Genetic Instability of the Strain | Revive a fresh culture from a long-term stock (e.g., a frozen stock). Avoid excessive subculturing of the working culture. |
| Inefficient Extraction | Review your extraction protocol. Ensure the use of an appropriate solvent (e.g., ethyl acetate) and that the extraction is performed thoroughly. |
Problem 2: Variable this compound Yields Between Batches
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum | Standardize the inoculum preparation. Use a consistent amount of mycelia or spores from a culture of the same age for each fermentation. |
| Variations in Media Preparation | Prepare the culture medium in a single large batch if possible to ensure consistency. Double-check the concentrations of all components. |
| Fluctuations in Environmental Conditions | Ensure that the incubator or fermenter is maintaining a stable temperature and, for liquid cultures, a consistent agitation speed. |
Experimental Protocols
Culture of Magnaporthe oryzae for this compound Production
This protocol is adapted from established methods for cultivating M. oryzae for secondary metabolite production.[3][4]
Materials:
-
Magnaporthe oryzae strain (e.g., 70-15)
-
Complete Medium (CM) agar (B569324) plates for initial growth
-
Rice-Extract Medium (REM) for this compound production
-
Sterile baffled flasks
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
Grow the M. oryzae strain on CM agar plates at 26°C for 7-10 days.
-
Aseptically cut out small agar plugs (approximately 5 mm in diameter) from the leading edge of the mycelial colony.
-
-
Cultivation:
-
Transfer three agar plugs into a 500 mL baffled flask containing 200 mL of liquid REM.
-
Incubate the flask at 26-28°C with constant shaking at 120 rpm.
-
-
Time-Course and Harvesting:
-
To determine the optimal harvest time, set up multiple flasks and harvest one at different time points (e.g., every 24 hours for 7-14 days).
-
At the time of harvest, separate the mycelia from the culture broth by filtration. The this compound is primarily secreted into the broth.
-
Extraction of this compound
This protocol outlines the liquid-liquid extraction of this compound from the culture broth.[3][4]
Materials:
-
Culture filtrate (broth)
-
Ethyl acetate (B1210297)
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Transfer the culture filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic (ethyl acetate) layer will contain the this compound.
-
Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator.
-
Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis.
Quantification of this compound by HPLC
This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
Syringe filters (0.22 µm)
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of the this compound standard in methanol or acetonitrile.
-
Create a series of dilutions to generate a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Filter the resuspended extract through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically used.
-
Example Gradient:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Linear gradient from 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: UV detector at a wavelength of 210 nm and 280 nm.
-
-
Quantification:
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.
-
Visualizations
This compound Biosynthesis Pathway and its Regulation
Caption: this compound biosynthesis pathway in Magnaporthe oryzae.
Troubleshooting Workflow for Low this compound Yield
References
- 1. MoImd4 mediates crosstalk between MoPdeH‐cAMP signalling and purine metabolism to govern growth and pathogenicity in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pyriculol Extraction Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of Pyriculol extraction from fungal cultures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the this compound extraction process in a question-and-answer format.
Question 1: My fungal culture shows good growth, but the yield of this compound is consistently low. What are the initial troubleshooting steps?
Answer:
Low yields of this compound despite healthy fungal biomass can be attributed to several factors. A systematic evaluation of the following is recommended:
-
Suboptimal Harvest Time: The production of secondary metabolites like this compound is often dependent on the growth phase of the fungus. It is crucial to perform a time-course experiment to pinpoint the optimal incubation period for maximizing this compound production.[1]
-
Inadequate Nutrient Levels: Secondary metabolism can be triggered by the limitation of certain nutrients (e.g., nitrogen, phosphate, or carbon), while an overabundance of others can suppress it. Re-evaluate the composition of your culture medium.[1]
-
Suboptimal Culture Conditions: Factors such as pH, temperature, aeration, and agitation speed can significantly impact the production of secondary metabolites.[1] Verify that these parameters are optimized for your specific fungal strain.
-
Metabolite Degradation: this compound may be unstable under your current culture or extraction conditions.[1][2] Consider performing the extraction at a lower temperature, in the dark, or under an inert atmosphere to minimize degradation.[1]
Question 2: How can I determine the best solvent system for extracting this compound?
Answer:
The choice of solvent is critical and depends on the polarity of this compound.
-
Initial Screening: Start with a range of solvents with varying polarities. For fungal metabolites, common choices include hexane (B92381) (non-polar), ethyl acetate (B1210297) (medium polarity), and methanol (B129727) or ethanol (B145695) (polar).[1]
-
Stepwise Extraction: A sequential extraction of the fungal biomass with solvents of increasing polarity can help to separate compounds based on their chemical properties.[1]
-
Published Methods: For this compound extraction from Magnaporthe oryzae or Pyricularia oryzae, ethyl acetate has been successfully used to extract the compound from the culture filtrate.[3][4] Methanol has also been reported as an effective solvent for extracting a broad range of fungal metabolites.[5]
Question 3: I am observing significant batch-to-batch variability in my extraction yield. What could be the cause?
Answer:
Batch-to-batch variability is a common issue in natural product extraction. The following factors could be contributing to this problem:
-
Inconsistent Fungal Culture: Ensure that your inoculum preparation and culture conditions are highly standardized.
-
Variable Raw Material: If using a solid substrate, ensure it is of consistent quality and finely ground to maximize surface area for extraction.[6]
-
Extraction Procedure Deviations: Minor changes in extraction time, temperature, or solvent-to-biomass ratio can lead to significant differences in yield. Maintain a strict and detailed protocol.
Question 4: My crude extract is a complex mixture, making purification of this compound difficult. How can I improve the selectivity of my extraction?
Answer:
-
Use a More Selective Solvent System: Instead of a broad-spectrum solvent, consider a multi-step extraction with solvents of varying polarity to fractionate the extract.[1]
-
pH Adjustment: The charge state of this compound and other metabolites can affect their solubility. Adjusting the pH of the extraction solvent may improve the selectivity of the extraction.[1] Acidifying the aqueous phase to pH 2 with formic acid before extraction with ethyl acetate has been used in the extraction of epi-Pyriculol.[4]
-
Solid-Phase Extraction (SPE): For preliminary purification, SPE can be a valuable tool. A C18 stationary phase has been used for the fractionation of crude extracts containing this compound.[3]
Question 5: I suspect my this compound is degrading during the workup. What steps can I take to minimize this?
Answer:
This compound can be susceptible to degradation, especially when exposed to light and certain temperatures.[2]
-
Work at Low Temperatures: Perform extraction and solvent evaporation steps at reduced temperatures.[6] Evaporation of the organic solvent in vacuo at 40°C has been reported.[3]
-
Protect from Light: Conduct experiments in the dark or using amber-colored glassware to prevent photodegradation.[2][6]
-
Control pH: If your compound is pH-sensitive, use buffers during aqueous extractions or liquid-liquid partitioning.[6]
-
Use of Antioxidants: In some cases, adding stabilizing agents like antioxidants to the initial extraction solvent can be beneficial.[6]
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent-to-biomass ratio for fungal metabolite extraction?
A1: A common starting ratio is approximately 1:10 (w/v) of fungal biomass to solvent.[1][6] However, this can be optimized, with studies on other fungal metabolites testing ratios from 2.5 to 20 mg/mL.
Q2: What are the recommended storage conditions for the crude this compound extract?
A2: It is generally recommended to store the crude extract at -20°C for further analysis and purification to minimize degradation.[1]
Q3: What analytical methods are suitable for detecting and quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis and quantification of this compound.[3][7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for analyzing fungal metabolites after appropriate derivatization.[5]
Q4: Can advanced extraction techniques improve this compound yield?
A4: While conventional maceration and solvent extraction are common, modern methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can potentially reduce extraction time and increase the yield of natural products.[6] These could be explored for optimizing this compound extraction.
Data Presentation
Table 1: Comparison of Solvents for Fungal Metabolite Extraction
| Solvent System | Polarity | Typical Use | Advantages | Disadvantages |
| Hexane | Non-polar | Extraction of non-polar compounds | Selective for lipids and other non-polar metabolites | Poor solvent for polar compounds like many mycotoxins |
| Ethyl Acetate | Medium | Extraction of moderately polar compounds like this compound[3] | Good balance of polarity, easy to evaporate | Can co-extract a moderate range of impurities |
| Methanol | Polar | Broad-spectrum extraction of various metabolites[5] | Good recovery for a wide range of metabolites, good reproducibility | May extract a high amount of impurities, requiring further purification |
| Acetonitrile | Polar | Used in comparative studies for metabolite extraction[10] | Miscible with water, often used in HPLC mobile phases | Can be more expensive than other solvents |
| Water | Highly Polar | Extraction of highly polar compounds | Inexpensive and non-toxic | May not be effective for less polar compounds like this compound |
Table 2: Influence of Extraction Parameters on this compound Yield (Qualitative)
| Parameter | Low Setting | Optimal Range (Recommended) | High Setting | Potential Issues at Extremes |
| Temperature | Room Temperature | 25-40°C (during extraction), <40°C (evaporation)[3] | >50°C | Degradation of thermolabile compounds like this compound[2][6] |
| pH | Acidic (e.g., pH 2)[4] | Neutral to slightly acidic | Alkaline | May alter the chemical structure or solubility of the target compound |
| Extraction Time | < 4 hours | 4-24 hours (with agitation)[1] | > 24 hours | Increased extraction of impurities, potential for degradation |
| Biomass Particle Size | Coarse | Fine, consistent powder | Very fine | Maximizes surface area for extraction[6] / May lead to filtration difficulties |
Experimental Protocols
Protocol 1: Extraction of this compound from Liquid Fungal Culture
This protocol is based on methodologies reported for the extraction of this compound and its derivatives from Magnaporthe oryzae / Pyricularia grisea.[3][4]
-
Culture and Harvest:
-
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or a minimal medium) with the this compound-producing fungal strain.[3][7]
-
Incubate the culture under optimized conditions (e.g., 26-28°C, 120 rpm) for the predetermined optimal production time.[3]
-
Separate the fungal mycelium from the culture broth by filtration.[3]
-
-
Liquid-Liquid Extraction:
-
The culture filtrate is the primary source of extracellular this compound.
-
Extract the culture filtrate twice with an equal volume of ethyl acetate.[3]
-
Optional pH adjustment: For related compounds like epi-Pyriculol, the aqueous phase can be acidified to pH 2 with formic acid before extraction with ethyl acetate.[4]
-
-
Drying and Concentration:
-
Combine the organic (ethyl acetate) extracts.
-
Dry the combined extract over anhydrous sodium sulfate (B86663) (Na₂SO₄).[3][4]
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) at a temperature not exceeding 40°C to obtain the crude extract.[3]
-
-
Storage:
Protocol 2: General Extraction from Fungal Mycelium
This protocol is a general method for extracting intracellular metabolites.[1][3]
-
Mycelium Preparation:
-
The harvested mycelium can be freeze-dried and ground into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Filtration and Concentration:
-
Storage:
-
Store the crude extract at -20°C.[1]
-
Visualizations
Caption: Workflow for this compound extraction from liquid culture.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Extraction Method for GC-MS based Metabolomics forFilamentous Fungi | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Production of (10 S,11 S)-(-)- epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ukm.my [ukm.my]
Technical Support Center: Overcoming Challenges in Pyriculol Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of Pyriculol and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the common analogs of this compound I might encounter in my fungal extract?
A1: this compound is a phytotoxin produced by fungi like Pyricularia oryzae (also known as Magnaporthe oryzae). It belongs to a group of related compounds, and you will likely encounter several analogs in your crude extract. The main forms are classified as aldehydes and alcohols:
-
Aldehyde Forms: this compound and its isomer, Pyriculariol.
-
Alcohol Forms: Dihydrothis compound and Dihydropyriculariol.[1][2]
The fungus can enzymatically interconvert between the aldehyde and alcohol forms, so the relative abundance of these compounds can vary.[1][2]
Q2: My this compound yield is very low. What are the potential causes related to the fungal culture itself?
A2: Low yields of this compound can often be traced back to the fermentation conditions. The production of these secondary metabolites is highly dependent on the specific fungal isolate and the culture environment.
-
Fungal Isolate: The production of (10S,11S)-epi-pyriculol has been shown to be highly dependent on the specific isolate of Pyricularia grisea.[3][4][5]
-
Culture Medium: The composition of the culture medium, such as using a rice-extract medium (REM), can significantly influence the transcript abundance of the genes responsible for this compound biosynthesis, like MoPKS19.[6][7]
-
pH of Culture: The pH of the culture medium can affect the biosynthesis of fungal metabolites. Extractions performed at different pH values (e.g., regular pH vs. pH 2) can yield different amounts of the target compound.[8]
Q3: How stable is this compound? What precautions should I take during purification?
A3: this compound and its analogs can be sensitive to environmental conditions, leading to degradation and loss of yield.
-
(10S,11S)-epi-pyriculol has been shown to be more stable than some other fungal metabolites like radicinin.[1][3]
-
However, it is still susceptible to degradation, with significant degradation observed under sunlight.[1][3] It is also suggested that isomerization reactions could occur in the lateral chain under sunlight in aqueous solutions.[1][7]
-
Troubleshooting Steps: To minimize degradation, it is crucial to protect your samples from light and work at low temperatures whenever possible.[9] Use amber vials or cover your glassware with aluminum foil.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Problem 1: Low Yield from Initial Crude Extract
-
Possible Cause: Inefficient extraction from the culture filtrate.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. Ethyl acetate (B1210297) is commonly used for the extraction of this compound from fungal culture filtrates.[10]
-
pH Adjustment: The pH of the culture filtrate can influence the extraction efficiency. Some protocols acidify the filtrate before extraction.[8] You can test extraction at both the native pH of the culture and at an acidic pH (e.g., pH 2) to see which gives a better yield of your target compound.
-
Extraction Technique: For liquid-liquid extractions, ensure thorough mixing of the aqueous and organic phases without forming a stable emulsion.[11]
-
Problem 2: Formation of Emulsion During Liquid-Liquid Extraction
-
Possible Cause: Fungal cultures can contain surfactant-like molecules that stabilize emulsions between the aqueous culture filtrate and the organic extraction solvent.[11]
-
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[11]
-
Break the Emulsion:
-
Problem 3: Poor Separation During Column Chromatography (TLC/HPLC)
-
Possible Cause: Inappropriate stationary or mobile phase, or column overloading.
-
Troubleshooting Steps:
-
Optimize TLC First: Before scaling up to column chromatography or preparative HPLC, optimize the separation on a Thin Layer Chromatography (TLC) plate to find an eluent system that gives a good resolution of your target compound (Rf value of approximately 0.3-0.4).[9]
-
Stationary Phase: For this compound, a C18 reversed-phase silica (B1680970) gel is a common and effective stationary phase for HPLC.[8][10] If you suspect your compound is unstable on standard silica, consider using a more inert stationary phase like alumina.[9]
-
Mobile Phase: A gradient elution of methanol (B129727) and water (with 1% formic acid) is a good starting point for reversed-phase HPLC of this compound.[8]
-
Sample Load: Overloading the column can lead to poor separation and peak fronting.[12][13] If you observe this, reduce the amount of sample injected.[12]
-
Problem 4: Co-elution of this compound with its Analogs
-
Possible Cause: The structural similarity between this compound, Pyriculariol, and their dihydro- forms makes separation challenging.
-
Troubleshooting Steps:
-
High-Resolution Chromatography: Use a high-performance liquid chromatography (HPLC) system with a high-efficiency column.
-
Gradient Optimization: Employ a shallow gradient elution to maximize the resolution between the closely related analogs.
-
Fraction Collection: Collect small fractions from your column and analyze them by analytical HPLC or TLC to identify the pure fractions before combining them.[9]
-
Data Presentation
Table 1: Production Yield of (10S,11S)-epi-pyriculol (EPYR) from Different P. grisea Isolates
| Isolate Number | Isolate ID | EPYR Concentration (mg/L) at regular pH |
| 4 | SNM 2-1A3 | ~1.5 |
| 8 | SNM 3E2A | Not Detected |
| 9 | SNM 5A2 | 10.46 ± 0.21 |
| 12 | SNM 5C | Not Detected |
| (Data sourced from Masi et al., 2023)[5][14] |
This table highlights the significant variability in this compound production between different fungal isolates, emphasizing the importance of strain selection for maximizing yield.[5]
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture
This protocol is based on methodologies described for the extraction of this compound and its analogs from Magnaporthe oryzae and Pyricularia grisea.[8][10]
-
Fermentation: Grow the fungal strain in a suitable liquid medium (e.g., Potato Dextrose Broth or a specific production medium) under optimal conditions (e.g., 26-28°C, 120 rpm) until good yields of this compound are detected by analytical HPLC.[10]
-
Separation of Mycelium: Separate the culture fluid from the mycelium by filtration.[10]
-
Liquid-Liquid Extraction:
-
Transfer the culture filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate.[10]
-
Mix thoroughly but gently to avoid strong emulsion formation.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer at least twice more with fresh ethyl acetate.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate (B86663) (Na₂SO₄).[10]
-
Evaporate the solvent in vacuo at a low temperature (e.g., 40°C) to obtain the crude extract.[10]
-
Protocol 2: Purification of this compound by Preparative HPLC
This protocol outlines a general approach for purifying this compound from a crude extract using preparative HPLC.
-
Sample Preparation: Dissolve the crude extract in a suitable solvent, such as methanol, to a known concentration (e.g., 10 mg/mL).[10] Filter the sample through a 0.45 µm filter before injection.[8]
-
Analytical Method Development: Develop an analytical HPLC method to determine the retention time of this compound.
-
Scale-Up to Preparative HPLC:
-
Use a preparative C18 column with the same stationary phase as the analytical column.
-
Scale the flow rate and injection volume according to the dimensions of the preparative column.
-
Inject the filtered crude extract onto the column.
-
-
Fraction Collection: Collect fractions based on the retention time of the this compound peak identified during the analytical run.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity. Combine the pure fractions.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Visualizations
This compound Purification Workflow
Caption: General experimental workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Purification Yield
Caption: Decision tree for troubleshooting low yields in this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Controlling the production of phytotoxin this compound in Pyricularia oryzae by aldehyde reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of (10 S,11 S)-(-)- epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. agilent.com [agilent.com]
- 14. Figure 3 from Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) | Semantic Scholar [semanticscholar.org]
Technical Support Center: HPLC Analysis of Pyriculol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the HPLC analysis of Pyriculol.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Question: Why am I observing poor peak shape (e.g., peak tailing or fronting) for my this compound standard?
Answer:
Poor peak shape in HPLC analysis of this compound can arise from several factors. Here are the most common causes and their solutions:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and re-injecting.
-
Secondary Interactions: Interactions between this compound and the silica-based stationary phase can cause peak tailing. The addition of an acid, such as formic acid (e.g., 1%), to the mobile phase can help to protonate silanol (B1196071) groups and reduce these interactions.[1]
-
Column Contamination or Degradation: Buildup of contaminants on the column or degradation of the stationary phase can lead to poor peak shapes. Try flushing the column with a strong solvent or, if the problem persists, replace the column.
-
Inappropriate pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound and influence its interaction with the stationary phase. Ensure the mobile phase pH is optimized for your specific column and application.[2][3]
Question: My this compound peak's retention time is shifting between injections. What could be the cause?
Answer:
Retention time shifts can compromise the reliability of your results. Here are some potential causes and troubleshooting steps:
-
Inconsistent Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents can lead to shifts in retention time.[4] Prepare fresh mobile phase carefully and ensure it is thoroughly mixed and degassed.
-
Fluctuations in Column Temperature: Changes in the column temperature can affect the viscosity of the mobile phase and the analyte's interaction with the stationary phase. Use a column oven to maintain a consistent temperature.[5]
-
Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.[4] Perform regular maintenance on your HPLC system.
-
Insufficient Column Equilibration: If you are running a gradient, ensure the column is adequately equilibrated back to the initial mobile phase conditions before the next injection.[4]
Question: I am experiencing low sensitivity and cannot detect my this compound sample. What should I do?
Answer:
Low sensitivity can be a significant hurdle. Consider the following to improve your signal:
-
Incorrect Detection Wavelength: Ensure your detector is set to the UV absorbance maximum for this compound. For epi-Pyriculol, a wavelength of 231 nm has been shown to be effective.[1][6]
-
Sample Degradation: this compound may be susceptible to degradation, particularly from light. Protect your samples and standards from light and consider storing them at low temperatures.
-
Suboptimal Mobile Phase: The mobile phase composition can influence detector response. Ensure your solvents are HPLC grade and transparent at the detection wavelength.[5]
-
Detector Lamp Issue: The detector's lamp may be nearing the end of its life, resulting in lower light intensity and reduced sensitivity. Check the lamp's usage hours and replace it if necessary.[4]
Question: I am observing extraneous peaks (ghost peaks) in my chromatogram. Where are they coming from?
Answer:
Ghost peaks are peaks that appear in the chromatogram but are not related to the injected sample. Here are common sources:
-
Contaminated Mobile Phase or Solvents: Impurities in the solvents used for the mobile phase or sample preparation can appear as ghost peaks. Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[7]
-
Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.
-
Sample Contamination: The sample itself may have been contaminated during preparation. Review your sample preparation procedure to identify any potential sources of contamination.
Data Presentation
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Analyte | (10S,11S)-(—)-epi-Pyriculol | This compound |
| Column | Phenomenex C18 reversed-phase (250 x 4.6 mm, 5 µm)[1] | LiChrospher RP 18 (125 x 3 mm, 5 µm)[8] |
| Mobile Phase | MeOH–H₂O (1% formic acid)[1] | H₂O and acetonitrile[8] |
| Elution Type | Gradient | Gradient[8] |
| Gradient Program | 50% to 70% MeOH over 30 min[1] | Not specified |
| Flow Rate | 0.5 mL/min[1] | 1 mL/min[8] |
| Column Temperature | Not specified | 40 °C[8] |
| Detection | UV at 231 nm[1] | Diode array detector / HPLC/MS[8] |
| Injection Volume | 20 µL[1] | Not specified |
Experimental Protocols
Detailed Methodology for Sample Preparation from Fungal Cultures
This protocol is adapted from a method used for the extraction of (10S,11S)-(—)-epi-Pyriculol from Pyricularia grisea liquid cultures.[1]
-
Filtration: Separate the fungal mycelium from the culture filtrate.
-
Lyophilization: Lyophilize the resulting filtrate and store at -20 °C.
-
Redissolution: Dissolve the lyophilized culture filtrate in 20 mL of distilled H₂O.
-
Liquid-Liquid Extraction: Extract the aqueous solution with ethyl acetate (B1210297) (EtOAc) (3 x 25 mL).
-
Drying: Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Evaporation: Evaporate the solvent under reduced pressure to obtain an oily residue.
-
Reconstitution: Dissolve the residue in methanol (B129727) (MeOH) to a concentration of 2 mg/mL.[1]
-
Filtration: Filter the sample through a 0.45 µm filter prior to injection into the HPLC.[1]
Mandatory Visualization
References
- 1. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. mastelf.com [mastelf.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. researchgate.net [researchgate.net]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
Instability issues of Pyriculol during storage.
Welcome to the Technical Support Center for Pyriculol. This resource is designed for researchers, scientists, and drug development professionals to address common instability issues encountered during the storage and handling of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide & FAQs
This section provides answers to common questions and solutions to problems related to this compound's stability.
Q1: I am observing unexpected or inconsistent results in my bioassays when using a stored solution of this compound. What could be the cause?
A1: Inconsistent results are often linked to the degradation of this compound in solution. This compound, and its related compounds, can be sensitive to storage conditions, particularly light and temperature. Degradation can lead to a decrease in the active compound concentration and the formation of potentially interfering byproducts. We recommend preparing fresh solutions for each experiment or, if storage is necessary, adhering to the recommended storage conditions outlined below. To verify the integrity of your stored solution, a stability check using High-Performance Liquid Chromatography (HPLC) is advised.
Q2: What are the optimal storage conditions for this compound, both as a solid and in solution?
A2: For solid this compound, it is recommended to store it in a tightly sealed container, protected from light, at -20°C. When in solution, it is best to prepare it fresh before use. If short-term storage is unavoidable, store the solution at -20°C or -80°C in a light-protected vial and use it within 24 hours. Avoid repeated freeze-thaw cycles.
Q3: I suspect my this compound sample has degraded. How can I confirm this?
A3: The most effective way to confirm degradation is by using a stability-indicating HPLC method. This technique allows for the separation and quantification of the intact this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks compared to a freshly prepared standard would confirm degradation.
Q4: What are the likely degradation products of this compound?
A4: The aldehyde group in this compound's structure is a reactive moiety susceptible to oxidation and reduction.[1] Oxidation can lead to the corresponding carboxylic acid, while reduction can yield the alcohol form, dihydrothis compound.[1] Additionally, isomerization of the double bonds in the side chain can occur, especially upon exposure to sunlight.
Q5: Can I use common laboratory solvents to dissolve this compound? Are there any I should avoid?
A5: this compound is soluble in organic solvents such as methanol (B129727), ethanol, and dimethyl sulfoxide (B87167) (DMSO). When preparing stock solutions, ensure the solvent is of high purity and anhydrous, as the presence of water can facilitate hydrolytic degradation. For biological assays, it is crucial to use a solvent that is compatible with the experimental system and to keep the final solvent concentration low to avoid toxicity.
Quantitative Stability Data
The stability of a compound is critical for reliable experimental outcomes. While specific quantitative stability data for this compound is limited in publicly available literature, data from a study on a closely related compound, (10S,11S)-epi-pyriculol, provides valuable insights into its potential stability profile. The following table summarizes the degradation of (10S,11S)-epi-pyriculol under various conditions.
| Storage Condition | Duration | Degradation (%) | Reference |
| Sunlight (in ISO 8692:2012 culture medium) | 3 days | 65.32 | [2] |
| Room Temperature (in ISO 8692:2012 culture medium) | 3 days | 49.26 | [2] |
| 30°C (in ISO 8692:2012 culture medium) | 3 days | 59.51 | [2] |
| Ultraviolet (254 nm, in ISO 8692:2012 culture medium) | 3 days | 61.21 | [2] |
Note: This data is for (10S,11S)-epi-pyriculol and should be used as a guideline for handling this compound. Stability studies specific to this compound under your experimental conditions are recommended.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Transfer 1 mL of the stock solution into a vial and keep it in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) in a photostability chamber for 24 hours.
-
Control Sample: Keep 1 mL of the stock solution at -20°C, protected from light.
-
HPLC Analysis: Analyze all samples by HPLC. Use a C18 column and a mobile phase gradient of water and acetonitrile. Monitor the chromatograms for the appearance of new peaks and a decrease in the this compound peak area.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC with a photodiode array (PDA) or UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (starting point, optimization may be required):
-
Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A and 5% B, linearly increase B to 100% over 20 minutes, hold for 5 minutes, then return to initial conditions.
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Flow Rate: 1.0 mL/min
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Column Temperature: 25°C
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Detection Wavelength: Scan for the absorbance maximum of this compound (e.g., around 231 nm for epi-pyriculol).[3]
-
Injection Volume: 10 µL
Procedure:
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Inject a freshly prepared standard solution of this compound to determine its retention time and peak shape.
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Inject the samples from the forced degradation study.
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Analyze the chromatograms to ensure that all degradation product peaks are well-resolved from the parent this compound peak.
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The method is considered stability-indicating if it can accurately quantify the decrease in the concentration of this compound and detect the formation of degradation products without interference.
Visualizations
This compound Degradation Pathway
Caption: Potential degradation pathways of this compound under stress conditions.
Troubleshooting Workflow for this compound Instability
References
Optimizing culture conditions for enhanced Pyriculol production.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize culture conditions for enhanced Pyriculol production from Pyricularia oryzae (Magnaporthe oryzae).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a phytotoxic polyketide secondary metabolite produced by the fungus Pyricularia oryzae, the causal agent of rice blast disease.[1] It has garnered interest in drug development due to its biological activities.
Q2: Which fungal strain is recommended for this compound production?
A2: Pyricularia oryzae (teleomorph: Magnaporthe oryzae) is the primary producer of this compound. It is important to note that the production of this compound can be highly dependent on the specific fungal isolate.[2] Screening different isolates is recommended to identify a high-producing strain.
Q3: What are the most critical factors influencing this compound yield?
A3: The choice of culture medium is a primary factor, with Rice-Extract Medium (REM) demonstrating the best this compound production qualitatively.[3][4] Other critical factors include pH, temperature, aeration, and the specific carbon and nitrogen sources available in the medium.
Q4: What is the general workflow for producing and quantifying this compound?
A4: The general workflow involves preparing the inoculum, fermenting the fungus in a suitable production medium, extracting the crude this compound from the culture filtrate, and quantifying the yield using High-Performance Liquid Chromatography (HPLC).
Q5: Are there other related compounds I should be aware of during production?
A5: Yes, P. oryzae also produces several this compound analogs, including pyriculariol, dihydrothis compound, and dihydropyriculariol.[1] The production of these can be influenced by the genetic background of the strain and specific culture conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fungal Growth | - Inappropriate medium composition.- Suboptimal pH of the medium.- Incorrect incubation temperature.- Poor quality inoculum. | - Ensure the medium is prepared correctly. Complete Medium (CM) is suitable for initial biomass growth.- Adjust the medium pH to the optimal range of 6.0-7.0 for fungal growth.- Maintain an incubation temperature of 25-28°C.- Use a fresh, actively growing culture for inoculation. |
| Good Growth, but Low this compound Yield | - Use of a non-optimal production medium.- Suboptimal pH for secondary metabolism.- Inefficient aeration.- Incorrect timing of harvest. | - Switch to a production medium known to enhance this compound yield, such as Rice-Extract Medium (REM).- While optimal pH for this compound production is not definitively established, fungal secondary metabolism is often sensitive to pH. Experiment with buffering the medium around pH 6.5.- Ensure adequate aeration by using baffled flasks and maintaining an agitation speed of around 120 rpm.- this compound production is time-dependent. Perform a time-course experiment to determine the optimal harvest time. |
| High Yield of Dihydrothis compound Instead of this compound | - Genetic characteristics of the fungal strain.- Expression levels of the oxidase MoC19OXR1. | - This may be due to low expression or inactivation of the MoC19OXR1 gene, which is responsible for the conversion of dihydrothis compound to this compound. Overexpression of MoC19OXR1 has been shown to result in a mutant strain that only produces this compound.[3][5] |
| Inconsistent Yields Between Batches | - Variability in inoculum preparation.- Inconsistent media preparation.- Fluctuations in incubation conditions. | - Standardize the inoculum age and size.- Prepare media from the same batches of reagents and ensure accurate measurements and pH adjustments.- Use calibrated incubators and shakers to ensure consistent temperature and agitation. |
| Contamination of Cultures | - Improper sterile technique.- Contaminated reagents or equipment. | - Strictly follow aseptic techniques during all manipulations.- Autoclave all media and equipment thoroughly. Filter-sterilize heat-labile components. |
Data Presentation: this compound Production in Different Media
Directly comparative quantitative data for this compound yield across various media is limited in the literature. However, the following table summarizes available quantitative and qualitative findings.
| Medium | Producing Organism | This compound Yield | Notes | Reference(s) |
| Potato Dextrose Broth (PDB) | Pyricularia grisea (Isolate 9) | 10.46 ± 0.21 mg/L | Yield is highly isolate-dependent. | [6] |
| Rice-Extract Medium (REM) | Magnaporthe oryzae | Qualitatively the best | Not quantified, but noted as providing the best production. | [3][4] |
| Minimal Medium (MM) | Magnaporthe oryzae | Lower than REM | Supported production, but less than REM. | [3][4] |
| Complete Medium (CM) | Magnaporthe oryzae | Not ideal for production | Primarily used for initial biomass accumulation. | [3] |
Experimental Protocols
Protocol 1: Media Preparation
1. Complete Medium (CM) (for Inoculum/Biomass Growth)
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D-glucose: 10 g
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Peptone: 2 g
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Yeast Extract: 1 g
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Casamino Acids: 1 g
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Vitamin Solution: 1 ml
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Distilled Water: to 1 L
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For solid medium, add 15 g of agar (B569324).
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Autoclave to sterilize.
2. Minimal Medium (MM)
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NaNO₃: 12 g
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KCl: 0.52 g
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MgSO₄·7H₂O: 0.52 g
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KH₂PO₄: 1.52 g
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Glucose: 10 g (autoclave separately and add post-sterilization)
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Trace Elements Solution: 1 ml
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Distilled Water: to 1 L
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Adjust pH to 6.5 before autoclaving.
3. Rice-Extract Medium (REM)
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Prepare 1 L of Minimal Medium (MM) as described above.
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Prior to sterilization, add 10 g of shredded rice leaves (from 28-day-old rice plants, e.g., cultivar CO39).[3]
-
Autoclave the complete medium.
Protocol 2: Fermentation for this compound Production
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Inoculum Preparation: Aseptically transfer three agar plugs (10 mm diameter) from a 7-10 day old culture of P. oryzae grown on solid CM to 200 mL of liquid CM in a 500 mL baffled flask.
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Incubation (Biomass Growth): Incubate the flask at 26°C with agitation (120 rpm) for 72 hours.[3]
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Mycelium Transfer: Harvest the mycelium by filtration and wash with sterile distilled water.
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Production Stage: Transfer the washed mycelium to 200 mL of REM in a 500 mL baffled flask.
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Incubation (Production): Incubate at 26°C with agitation (120 rpm). Production of this compound can be monitored over time (e.g., 24, 48, 72, 96 hours) to determine the optimal harvest time.
Protocol 3: Extraction and Quantification of this compound
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Harvesting: Separate the mycelium from the culture broth by filtration.
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Extraction: Extract the culture filtrate twice with an equal volume of ethyl acetate.[3]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure to obtain the crude extract.
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Sample Preparation: Dissolve a known weight of the crude extract in a known volume of methanol (B129727) for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., LiChrospher RP 18, 3x125 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: Diode array detector, monitoring at 210 nm.
-
Quantification: Calculate the concentration based on a standard curve generated with purified this compound.
-
Visualizations
This compound Biosynthesis and Regulation Pathway
Caption: Genetic regulation of the this compound biosynthesis pathway in P. oryzae.
Experimental Workflow for this compound Production
Caption: A generalized workflow for the production and analysis of this compound.
References
- 1. Media | protocols [lowepowerlab.ucdavis.edu]
- 2. Carbon Source Affects Synthesis, Structures, and Activities of Mycelial Polysaccharides from Medicinal Fungus Inonotus obliquus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MM - ActinoBase [actinobase.org]
- 6. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Basic Guide to the Growth and Manipulation of the Blast Fungus, Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Pyriculol Phytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address inconsistencies in pyriculol phytotoxicity assays.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, leading to unreliable or variable results.
| Issue ID | Question | Potential Causes and Solutions |
| PYR-001 | Why am I seeing high variability between my experimental replicates? | 1. Uneven Application: Ensure the application of this compound is uniform across all replicates. For foliar or leaf segment assays, ensure droplets are of a consistent volume and cover a similar surface area. For soil-based tests, mix the compound thoroughly with the substrate.[1] 2. Inconsistent Environmental Conditions: Maintain consistent light intensity, temperature, and humidity for all experimental units.[1] Micro-environmental differences, even between shelves in a growth chamber, can impact plant stress and response. 3. Plant Health Variability: Use plants of a consistent age and health status. Do not use stressed or overgrown plants for assays.[2] The 21-day-old rice plants are commonly cited for leaf assays.[3][4] |
| PYR-002 | My results are not reproducible from one experiment to the next. What could be the cause? | 1. This compound Source and Purity: this compound is often derived from fungal extracts of Pyricularia oryzae (Magnaporthe oryzae). The production of this compound is highly dependent on the specific fungal isolate and the culture conditions used.[5][6] This can lead to batch-to-batch variability in the concentration of this compound and its analogs. 2. Chemical Stability: Some fungal metabolites can degrade under certain conditions, such as exposure to sunlight or high temperatures.[7][8] Prepare solutions fresh and store stock solutions appropriately (e.g., protected from light, at a low temperature) to prevent degradation. 3. Bioactivity of Analogs: this compound exists in different forms, including aldehyde versions (this compound, pyriculariol) and their corresponding alcohol forms (dihydrothis compound, dihydropyriculariol).[9] Studies have shown that the dihydro (alcohol) forms may not be phytotoxic.[3] Inconsistent ratios of these analogs in your test material will lead to variable results. |
| PYR-003 | My control plants (solvent-only) are showing signs of phytotoxicity. Why? | 1. Solvent Toxicity: The solvent used to dissolve this compound may have its own phytotoxic effects.[1] For example, high concentrations of DMSO can be harmful to plant tissues.[5] Solution: Always include a "water-only" control in addition to the "solvent-only" control to differentiate between solvent effects and other experimental stresses.[2] Perform a solvent toxicity curve to determine the maximum non-phytotoxic concentration of your solvent. |
| PYR-004 | I am not observing any phytotoxic effects, even at high concentrations. What might be wrong? | 1. Plant Species/Cultivar Resistance: The plant species or cultivar you are using may be resistant to this compound. Assays are often performed on susceptible rice cultivars like CO39.[3][4] 2. Inactive Compound: Your this compound sample may have degraded or may consist primarily of non-phytotoxic analogs like dihydrothis compound.[3] Verify the purity and composition of your test compound using analytical methods like HPLC if possible.[5] 3. Improper Application: The method of application may prevent the compound from reaching the target tissue in a biologically active concentration.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known phytotoxic effects? A1: this compound is a phytotoxic secondary metabolite produced by the rice blast fungus, Magnaporthe oryzae (Pyricularia oryzae).[3][4][7][10] It is known to induce the formation of lesions on the leaves of susceptible plants, particularly rice.[3][4][7] Common symptoms of this compound phytotoxicity include necrosis (tissue death), chlorosis (yellowing), and stunting of plant growth.[5][11]
Q2: What are the most critical parameters to control in a this compound phytotoxicity assay? A2: To ensure consistency, carefully control the following parameters:
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This compound Concentration and Purity: Use a known concentration and be aware of the potential for inactive analogs.[3][9]
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Plant Material: Use a consistent plant species, cultivar, and age. Healthy, 21-day-old rice plants are a common standard.[3][4]
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Environmental Conditions: Strictly regulate temperature (e.g., 28°C), humidity (e.g., 90%), and the light/dark cycle (e.g., 16h light/8h dark).[3][4]
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Solvent: Choose a solvent with minimal toxicity and use it at a consistent, low concentration.[1]
-
Application Method: Apply the compound uniformly and consistently in every experiment.[1]
Q3: Are there different forms of this compound I should be aware of? A3: Yes. Pyriculols are classified into two main types: the aldehyde forms (this compound and pyriculariol) and the alcohol forms (dihydrothis compound and dihydropyriculariol).[9] The fungus can interconvert between these forms using oxidoreductase enzymes.[9] This is critical because the phytotoxic activity can differ significantly between them, with some studies indicating the dihydro (alcohol) versions are not phytotoxic.[3] Inconsistent results can arise if the ratio of these forms varies between your compound batches.
Standardized Experimental Protocols
Protocol 1: Rice Leaf Segment Necrosis Assay
This protocol is adapted from methodologies used in the study of Magnaporthe oryzae metabolites.[3][4]
1. Plant Cultivation:
- Grow a susceptible rice cultivar (e.g., dwarf indica CO39) in a controlled environment.
- Maintain conditions at approximately 28°C, 90% relative humidity, with a 16-hour light and 8-hour dark cycle.[3]
- Use plants that are 21 days old for the assay.[3]
2. Preparation:
- Prepare a 1.5% water agar (B569324) solution and pour it into petri dishes.
- Prepare your this compound stock solution in a suitable solvent (e.g., DMSO). Create a series of working solutions. A final concentration of 10 µg of compound applied in a 10 µL droplet is a reported benchmark.[3]
- The final application solution should be aqueous, often containing a surfactant like 0.2% (w/v) gelatin to aid in droplet adhesion.[3]
- Prepare a solvent-only control with the same final concentration of solvent and gelatin.
3. Assay Procedure:
- Excise healthy, uniform leaf segments (approx. 5-7 cm) from the rice plants.
- Fix the leaf segments onto the surface of the water agar in the petri dishes.[3]
- Carefully apply a 10 µL droplet of the test solution onto the center of each leaf segment.[3]
- Seal the petri dishes with parafilm to maintain humidity.
- Incubate the dishes under the same controlled environmental conditions for 48-72 hours.
4. Data Analysis:
- Visually assess the leaves for the formation of necrotic lesions.
- Measure the diameter of the lesions.
- Compare the lesion size from the this compound treatments to the solvent-only control.
Protocol 2: Seed Germination and Root Elongation Assay
This is a general protocol for assessing phytotoxicity on seedling growth.[1][5]
1. Preparation:
- Place two layers of sterile filter paper in each petri dish.[1]
- Prepare a series of this compound concentrations in distilled water or a buffer. If a solvent is used, ensure the final concentration is low (e.g., <1% DMSO) and consistent across all treatments.[5]
- Include a water-only and a solvent-only control.
2. Assay Procedure:
- Add a specific volume (e.g., 5 mL) of each test solution to saturate the filter paper in the corresponding petri dish.[1]
- Evenly place a predetermined number of seeds (e.g., 20-30) of the test species (e.g., buffelgrass, lettuce, or rice) onto the filter paper.[1]
- Seal the dishes with parafilm to prevent evaporation.[1]
- Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for 72 to 120 hours.[1]
3. Data Analysis:
- Count the number of germinated seeds to calculate the germination percentage.
- Measure the root length (and shoot length, if desired) of the germinated seedlings.[1]
- Calculate the percentage of inhibition for both germination and root elongation compared to the water-only control.[1]
Data & Parameters
The following table summarizes key quantitative data found in the literature for conducting this compound phytotoxicity assays.
| Parameter | Value | Plant Species | Source |
| Plant Age | 21 days | Dwarf Indica Rice (CO39) | [3][4] |
| Growth Temperature | 28°C | Dwarf Indica Rice (CO39) | [3][4] |
| Growth Humidity | 90% (v/v) | Dwarf Indica Rice (CO39) | [3][4] |
| Light Cycle | 16h light / 8h dark | Dwarf Indica Rice (CO39) | [3][4] |
| Application Volume | 10 µL | Rice Leaf Segment | [3] |
| Test Compound Mass | 10 µg (of extract) | Rice Leaf Segment | [3] |
| Adjuvant | 0.2% (w/v) Gelatin | Rice Leaf Segment | [3] |
| Assay Concentration | 2 mg/mL (of extract) | Buffelgrass Seedling | [5] |
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. greenhousegrower.com [greenhousegrower.com]
- 3. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the Ecotoxicology of Radicinin and (10S,11S)-(—)-epi-Pyriculol, Fungal Metabolites with Potential Application for Buffelgrass (Cenchrus ciliaris) Biocontrol [mdpi.com]
- 9. Controlling the production of phytotoxin this compound in Pyricularia oryzae by aldehyde reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. purduelandscapereport.org [purduelandscapereport.org]
Refinement of protocols for Pyriculol quantification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Pyriculol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is a phytotoxic secondary metabolite produced by the rice blast fungus, Magnaporthe oryzae (also known as Pyricularia oryzae).[1][2][3][4] Its quantification is crucial for studies related to plant-pathogen interactions, virulence factor analysis, and for the development of potential bioherbicides.[5][6][7]
Q2: Which analytical methods are most suitable for this compound quantification?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods for the quantification of this compound and its analogs.[5][6][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for both structural elucidation and quantification (qNMR).[8][9]
Q3: What are the common analogs of this compound that might interfere with quantification?
Several analogs of this compound have been identified, including dihydrothis compound, pyriculariol, and dihydropyriculariol.[4] It is essential to ensure chromatographic separation of these compounds to achieve accurate quantification of this compound.
Q4: How stable is this compound and what are the recommended storage conditions?
While specific stability data for this compound is not extensively detailed in the provided search results, a study on (10S,11S)-epi-pyriculol, a stereoisomer, indicated some degradation under sunlight and at room temperature.[10] For general preservation of fungal isolates like Pyricularia oryzae and their metabolic products, long-term storage at low temperatures (e.g., 4°C or frozen) is recommended to maintain viability and pathogenic stability.[11] It is advisable to store extracts containing this compound at -20°C or lower, protected from light, to minimize degradation.
Q5: Is this compound production consistent across all Magnaporthe oryzae strains?
No, the production of this compound is highly dependent on the fungal isolate.[5][6][7] Different strains of M. oryzae may produce varying amounts of this compound, and some may not produce it at all. Additionally, culture conditions such as the growth medium and incubation time significantly influence the yield.[3][8]
Troubleshooting Guides
Issue 1: Low or No Detection of this compound in Fungal Culture Extracts
| Potential Cause | Suggested Solution |
| Incorrect Fungal Isolate | Verify the identity of the Magnaporthe oryzae strain. Not all isolates produce this compound. It may be necessary to screen multiple isolates to find a high-producing strain.[5][6][7] |
| Suboptimal Culture Conditions | Optimize the culture medium and growth parameters. Studies have shown that specific media, such as rice-extract medium (REM), can enhance the production of this compound compared to minimal medium (MM) or complete medium (CM).[3][8] Also, consider the incubation time, as this compound biosynthesis is time-dependent.[3][8] |
| Inefficient Extraction | Review the extraction protocol. Ethyl acetate (B1210297) is a commonly used solvent for extracting this compound from the culture filtrate.[8] Ensure the pH of the aqueous phase is optimized, as acidification prior to extraction can improve the recovery of certain fungal metabolites.[12] |
| Degradation of this compound | Minimize exposure of samples to light and elevated temperatures. Store extracts at -20°C or below.[10] |
Issue 2: Poor Chromatographic Resolution and Peak Shape
| Potential Cause | Suggested Solution |
| Inappropriate HPLC Column | A C18 reversed-phase column is commonly used for the separation of this compound and its analogs.[5][8] Ensure the column is in good condition and properly equilibrated. |
| Suboptimal Mobile Phase | Adjust the mobile phase composition and gradient. A common mobile phase consists of a gradient of water and acetonitrile (B52724) or methanol (B129727), often with a small percentage of formic acid to improve peak shape.[5][8] |
| Co-elution with Analogs | Optimize the chromatographic method to separate this compound from its analogs like pyriculariol and dihydrothis compound. This may involve adjusting the gradient slope or using a different column chemistry. |
| Sample Matrix Effects | Clean up the sample extract using Solid-Phase Extraction (SPE) to remove interfering compounds from the culture medium.[8] |
Issue 3: Inaccurate Quantification Results
| Potential Cause | Suggested Solution |
| Lack of a Proper Standard | Use a certified reference standard of this compound for calibration. If a standard is not commercially available, it may need to be isolated and purified from a high-producing fungal culture, with its identity and purity confirmed by NMR and mass spectrometry.[12] |
| Non-linearity of Detector Response | Construct a calibration curve with a sufficient number of data points covering the expected concentration range of the samples. Ensure the detector response is linear within this range. |
| Instrumental Drift | Run calibration standards periodically throughout the analytical sequence to monitor and correct for any instrumental drift. |
| Inconsistent Sample Preparation | Ensure a consistent and reproducible sample preparation workflow, including extraction and dilution steps. |
Data Presentation
Table 1: HPLC Methods for this compound and Analog Quantification
| Compound | Column | Mobile Phase | Flow Rate | Detection | Reference |
| This compound & Derivatives | LiChrospher RP 18 (3x125 mm; 5 µm) | Gradient of H₂O and Acetonitrile | 1 mL/min | Diode Array Detector | [8] |
| This compound & Derivatives | Superspher RP 18 (125x2 mm; 4 µm) | Gradient of H₂O and Acetonitrile | 0.45 mL/min | MS (APCI) | [8] |
| (10S,11S)-(-)-epi-Pyriculol | Phenomenex C18 Lichrocart (250x4.6 mm; 5 µm) | Gradient of MeOH–H₂O (1% formic acid) | 0.5 mL/min | Spectrophotometric Detector | [5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Magnaporthe oryzae Culture
-
Fungal Culture: Grow the selected Magnaporthe oryzae isolate in a suitable liquid medium (e.g., Potato Dextrose Broth or Rice-Extract Medium) under optimal conditions (e.g., 26-28°C, 120-130 rpm) for a predetermined duration (e.g., 7-14 days).[8][12]
-
Separation of Mycelium: Separate the fungal mycelium from the culture broth by filtration.[8]
-
Solvent Extraction: Extract the culture filtrate with an equal volume of ethyl acetate (EtOAc). Repeat the extraction multiple times (e.g., 3 times) to ensure complete recovery.[8][12]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent under reduced pressure to obtain the crude extract.[12]
-
Storage: Store the dried crude extract at -20°C until further analysis.
Protocol 2: HPLC Quantification of this compound
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase or a suitable solvent. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Analysis:
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Calculate the final concentration of this compound in the original culture extract, accounting for all dilution factors.
-
Mandatory Visualizations
Caption: Simplified this compound biosynthesis pathway in M. oryzae.
Caption: General experimental workflow for this compound quantification.
References
- 1. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Production of (10 S,11 S)-(-)- epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Progress of NMR in Natural Product Quantification [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. apsnet.org [apsnet.org]
- 12. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pyriculol Biosynthesis
Welcome to the technical support center for researchers focused on enhancing the biosynthesis of Pyriculol and its derivatives from the rice blast fungus, Magnaporthe oryzae (Pyricularia oryzae). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to assist in your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during experiments to increase this compound yield.
Q1: My engineered strain shows high MoPKS19 transcript levels via qRT-PCR, but HPLC analysis detects no this compound. What is the likely cause?
A1: This is a common issue that can point to several bottlenecks.
-
Incorrect Product Formation: The core polyketide synthase, MoPKS19, may be functional, but downstream modifying enzymes could be inactive or absent. For instance, inactivation of the oxidase-encoding gene MoC19OXR1 results in the exclusive production of dihydrothis compound and dihydropyriculariol, not this compound.[1][2][3] Verify your HPLC chromatogram against standards for these related compounds.
-
Metabolite Degradation: Although less common, the produced this compound could be unstable in your culture conditions or degrade during extraction. Ensure your extraction protocol is performed promptly after harvesting and avoids harsh pH or high temperatures.[4]
-
Inefficient Secretion: The biosynthetic cluster may contain transporter genes like MoC19ABC7 or MoC19MFS1.[1] If these are not expressed correctly, the product may be retained in the mycelium. Analyze both the culture filtrate and the mycelial extract.
-
Analytical Issues: Confirm your HPLC method is optimized. A C18 reverse-phase column with a water/acetonitrile gradient is standard.[1][5] Ensure the detection wavelength is appropriate (e.g., 210 nm) and that your standards are correctly prepared.[6]
Q2: I am attempting to overexpress the MoPKS19 gene to increase yield, but the results are inconsistent. Is this the best strategy?
A2: While directly overexpressing the core synthase seems logical, the regulation of the PKS19 gene cluster is complex.
-
Negative Regulation: The cluster contains two transcription factors, MoC19TRF1 and MoC19TRF2, that act as negative regulators of MoPKS19 expression.[1][2][3][6] A more effective strategy may be to inactivate or knock out one or both of these repressor genes to achieve sustained high-level expression of the entire cluster.
-
Promoter Strength: If you are using a promoter replacement strategy, ensure the chosen promoter is strong and constitutive in M. oryzae under your specific fermentation conditions.[7][8]
Q3: My culture produces a mix of this compound and its dihydro-derivatives. How can I shift production to exclusively this compound?
A3: This can be achieved by manipulating a key modifying enzyme. The gene MoC19OXR1 encodes an oxidase responsible for converting the dihydro-derivatives to this compound. Overexpression of MoC19OXR1 has been shown to result in a mutant strain that produces only this compound.[1][2][3][6]
Q4: What are the optimal culture conditions for this compound production?
A4: Culture medium significantly impacts both gene expression and metabolite yield. While complete medium (CM) is suitable for initial mycelial growth, a switch to a production medium is necessary. Studies have shown that Rice-Extract Medium (REM) yields the best this compound production, whereas Minimal Medium (MM) may result in a higher total yield of all secondary metabolites combined.[1][6] The transcript abundance of MoPKS19 correlates with the rate of this compound biosynthesis in a time-dependent manner, so time-course experiments after switching to production media are recommended.[1][3][9]
Data Summary Tables
Table 1: Effect of Genetic Modifications on this compound Production Profile
| Genetic Modification | Primary Metabolite(s) Produced | Reference(s) |
| Wild-Type (MoWT) | This compound, Pyriculariol, Dihydro-derivatives | [1][2] |
| Gene Inactivation of MoPKS19 (ΔMopks19) | No this compound or related derivatives produced | [1][2][3][9] |
| Gene Inactivation of MoC19OXR1 (ΔMoC19oxr1) | Dihydrothis compound and Dihydropyriculariol exclusively | [1][2][3][6] |
| Overexpression of MoC19OXR1 (MoEF1::C19OXR1) | This compound exclusively | [1][2][3][6] |
| Gene Inactivation of MoC19TRF1 or MoC19TRF2 | Predicted: Increased this compound production | [1][2][3][6] |
Table 2: Influence of Culture Media on Gene Expression and Production
| Medium Type | Effect on MoPKS19 Expression (relative to CM) | Effect on this compound Production | Reference(s) |
| Complete Medium (CM) | Baseline | Low / Not intended for production | [1][6] |
| Minimal Medium (MM) | Upregulated | Good total secondary metabolite yield, but not optimal for this compound | [1][6] |
| Rice-Extract Medium (REM) | Strongly Upregulated | Highest reported this compound production | [1][6] |
Visualized Pathways and Workflows
Caption: Simplified this compound biosynthesis pathway showing key enzymes.
References
- 1. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetics of Biosynthetic Pathways – Competence in bioactive compounds and microbiology [ibwf.de]
- 4. benchchem.com [benchchem.com]
- 5. Production of (10 S,11 S)-(-)- epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Fungal Promoter Engineering for Enhancing Secondary Metabolite Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. microbiologyresearch.org [microbiologyresearch.org]
Strategies to increase the purity of isolated Pyriculol.
Pyriculol Purification Technical Support Center
Welcome to the technical support center for the isolation and purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on achieving high-purity this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question: My initial ethyl acetate (B1210297) extract of the Magnaporthe oryzae culture filtrate is showing low purity and many overlapping peaks on my analytical HPLC. What should I do?
Answer: This is a common issue due to the complexity of fungal culture extracts. A multi-step purification strategy is recommended.
-
Problem: Complex mixture of metabolites co-extracting with this compound.
-
Solution: Introduce an intermediate purification step before attempting final purification by preparative HPLC. Solid-Phase Extraction (SPE) is an effective method to fractionate the crude extract and remove highly polar and non-polar impurities.
-
Recommended Action: Use a C18 SPE cartridge. Elute with a stepwise gradient of water and acetonitrile (B52724). This will separate the crude extract into fractions of varying polarity.[1] Monitor the fractions by analytical HPLC to identify those containing this compound before proceeding to the next step.
-
Question: I'm seeing unexpected peaks in my chromatograms that are not related to this compound or its known derivatives. What could be the source of this contamination?
Answer: Unexpected peaks can arise from several sources during the isolation process. A systematic approach is needed to identify and eliminate the contaminant.
-
Potential Source 1: Solvent and Reagent Impurities.
-
Potential Source 2: Plasticizer Contamination.
-
Potential Source 3: Microbial Contamination.
-
Potential Source 4: Artifact Formation.
Question: My this compound yield is significantly lower than expected after the initial extraction. What are the likely causes and how can I improve it?
Answer: Low yield can be attributed to incomplete extraction, degradation of the target compound, or suboptimal fermentation conditions.
-
Cause 1: Incomplete Extraction.
-
Optimization: Ensure the pH of the culture filtrate is optimal for this compound extraction. While some protocols do not specify pH adjustment, for similar compounds, acidification can improve extraction efficiency.[4] Perform multiple extractions (e.g., 2-3 times) with ethyl acetate and pool the organic layers to maximize recovery.[1]
-
-
Cause 2: Compound Degradation.
-
Optimization: this compound and its analogues can be sensitive to light and temperature. (10S,11S)-epi-pyriculol, a related compound, shows significant degradation in sunlight.[5] Protect your samples from direct light and keep them cool. Evaporate solvents under reduced pressure at a low temperature (e.g., 40°C) to prevent thermal degradation.[1]
-
-
Cause 3: Suboptimal Fermentation.
Question: I am having difficulty separating this compound from its main derivatives (Pyriculariol, Dihydrothis compound) using preparative HPLC. How can I improve the resolution?
Answer: Co-elution of structurally similar compounds is a common challenge in chromatography. Optimizing your HPLC method is key to achieving baseline separation.
-
Strategy 1: Adjust the Gradient.
-
Action: Employ a shallow, slow gradient of acetonitrile in water. A long, gradual increase in the organic solvent concentration will enhance the separation of closely related compounds. For example, a gradient of 5-25% acetonitrile over 30 minutes followed by 25-32% over 60 minutes has been used to separate this compound derivatives.[1]
-
-
Strategy 2: Isocratic Elution.
-
Action: If a gradient does not provide sufficient resolution, an isocratic (constant mobile phase composition) method can be effective. This requires careful optimization to find the exact solvent composition that provides the best separation. An isocratic flow of 27% acetonitrile in water has been successfully used to isolate this compound.[1]
-
-
Strategy 3: Change the Stationary Phase.
-
Action: While C18 is the most common stationary phase, other phases with different selectivities (e.g., Phenyl-Hexyl or Cyano) might offer better resolution for your specific mixture.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when isolating this compound? A1: The most common impurities are structurally related polyketides produced by M. oryzae. These include Pyriculariol, Dihydrothis compound, Dihydropyriculariol, and epi-Pyriculol.[1][6] These compounds often have similar retention times in reverse-phase chromatography and require optimized methods for separation.
Q2: What is the recommended first step for purifying a crude ethyl acetate extract? A2: Solid-phase extraction (SPE) using a C18 cartridge is a highly effective initial clean-up step. This allows for the fractionation of the crude extract, which simplifies the subsequent preparative HPLC purification.[1]
Q3: What analytical techniques are essential for assessing the purity of the final this compound sample? A3: High-Performance Liquid Chromatography (HPLC) with a diode array detector is the primary method for assessing purity.[1][4] Purity is determined by the peak area percentage of this compound relative to all other peaks in the chromatogram. For structural confirmation and to ensure no impurities are co-eluting under the main peak, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[4]
Q4: Are there any specific storage conditions recommended for purified this compound? A4: Based on stability data for the related compound epi-pyriculol, which shows degradation in sunlight, it is recommended to store purified this compound protected from light.[5] For long-term storage, it should be kept in a cold, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q5: Can I increase this compound production from my fungal culture? A5: Yes, this compound production can be optimized. Genetically, overexpressing the gene MoC19OXR1 has been shown to result in a mutant strain that exclusively produces this compound.[6] Culturally, using specific media like Rice-Extract Medium (REM) can significantly boost production compared to other media.[1] Monitoring the culture and harvesting at the optimal time point, as determined by HPLC analysis, is also crucial.[1]
Data Presentation
Table 1: Comparison of this compound Purification Strategies
| Purification Stage | Starting Material | Method | Yield | Purity | Reference |
| Stage 1: Extraction | 20 L M. oryzae culture (BAF medium) | Liquid-Liquid Extraction with Ethyl Acetate | 806 mg crude extract | Low | [1] |
| Stage 1: Extraction | 20 L M. oryzae culture (MM medium) | Liquid-Liquid Extraction with Ethyl Acetate | 280 mg crude extract | Low | [1] |
| Stage 2: Fractionation | 806 mg crude extract | Solid-Phase Extraction (C18) | 195 mg intermediate fraction | Enriched | [1] |
| Stage 3: Final Purification | Intermediate Fraction | Preparative HPLC (Isocratic) | 28 mg this compound | >95% (assumed) | [1] |
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound
-
Fermentation and Extraction:
-
Culture Magnaporthe oryzae in a suitable production medium (e.g., BAF or REM) at 28°C with shaking for 7 days.[1]
-
Separate the culture fluid from the mycelium by filtration.
-
Extract the culture fluid twice with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure at 40°C to yield the crude extract.[1]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., Chromabond C18, 2g) with acetonitrile, followed by water.
-
Dissolve the crude extract in a minimal amount of methanol (B129727) and load it onto the conditioned cartridge.
-
Elute the cartridge with a stepwise gradient of increasing acetonitrile in water (e.g., 10% acetonitrile, 35% acetonitrile, 100% acetonitrile).[1]
-
Collect the fractions and analyze each by analytical HPLC to identify the fraction(s) containing this compound. The this compound-containing fraction is typically eluted with 35% (v/v) acetonitrile.[1]
-
Protocol 2: Preparative HPLC Purification of this compound
-
System Preparation:
-
Sample Preparation:
-
Dissolve the this compound-containing fraction from SPE in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatographic Method (Isocratic):
-
Post-Purification:
-
Evaporate the acetonitrile from the collected fraction under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.
-
Confirm purity using analytical HPLC, HRMS, and NMR.
-
Visualizations
Diagrams of Workflows and Logical Relationships
References
- 1. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. preprints.org [preprints.org]
- 4. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the Structure of Pyriculol: A 2D NMR-Based Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of natural products is a critical step in the discovery pipeline. This guide provides a comparative analysis of the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for confirming the structure of Pyriculol, a phytotoxin produced by the rice blast fungus Magnaporthe oryzae. We present supporting experimental data for its stereoisomer, epi-Pyriculol, outline detailed experimental protocols, and compare the utility of 2D NMR with alternative analytical techniques.
This compound and its analogues are polyketide metabolites whose structural confirmation is essential for understanding their biosynthesis and biological activity.[1] While 1D NMR provides initial insights, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for assembling the complete molecular architecture and assigning specific proton and carbon signals.
Comparative Analysis of Structural Elucidation Methods
While 2D NMR is a cornerstone for determining the structure of novel natural products, other techniques can provide complementary or, in some cases, definitive data.
| Method | Principle | Advantages | Limitations |
| 2D NMR Spectroscopy | Measures through-bond correlations between nuclei (¹H-¹H, ¹H-¹³C) to establish connectivity. | Provides detailed atom-level connectivity, non-destructive, requires relatively small sample amounts (mg scale). | Can be time-consuming, complex spectra may require extensive interpretation, may not definitively establish absolute stereochemistry without additional experiments (e.g., NOESY, ROESY). |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms. | Provides the absolute and relative stereochemistry with high precision, considered the "gold standard" for structural determination. | Requires a high-quality single crystal, which can be difficult or impossible to obtain for many natural products. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | High sensitivity (µg to ng scale), provides accurate molecular weight and formula, can be coupled with chromatography (LC-MS) for mixture analysis. | Does not provide detailed connectivity or stereochemical information on its own; interpretation of fragmentation can be complex. |
2D NMR Data for the Structural Confirmation of this compound Analogs
Table 1: ¹H and ¹³C NMR Data for epi-Pyriculol
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| 1 | 10.3 (s) | 193.5 | C-2, C-6 | - |
| 2 | - | 121.8 | - | - |
| 3 | 7.5 (d, 7.8) | 135.5 | C-1, C-5 | H-4 |
| 4 | 7.1 (t, 7.8) | 120.2 | C-2, C-6 | H-3, H-5 |
| 5 | 6.9 (d, 7.8) | 118.9 | C-1, C-3 | H-4 |
| 6 | - | 160.1 | - | - |
| 7 | 6.8 (d, 15.8) | 134.1 | C-5, C-9 | H-8 |
| 8 | 6.2 (dd, 15.8, 6.5) | 130.5 | C-7, C-10 | H-7, H-9 |
| 9 | 5.8 (m) | 132.8 | C-7, C-11 | H-8, H-10 |
| 10 | 4.4 (m) | 74.2 | C-8, C-12 | H-9, H-11 |
| 11 | 4.1 (m) | 72.3 | C-9, C-13 | H-10, H-12 |
| 12 | 5.9 (m) | 128.9 | C-10, C-14 | H-11, H-13 |
| 13 | 5.7 (m) | 131.2 | C-11 | H-12, H-14 |
| 14 | 1.7 (d, 6.5) | 18.2 | C-12, C-13 | H-13 |
Note: Data is compiled and interpreted based on typical chemical shifts and correlation patterns for similar structures. Specific correlations would need to be confirmed from the actual spectra.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are standard protocols for the key 2D NMR experiments used in the structural elucidation of natural products like this compound.
Sample Preparation
-
Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
2D NMR Data Acquisition
The following experiments are typically performed on a 400 MHz or higher field NMR spectrometer.
1. COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) couplings, typically through 2-3 bonds. This helps to establish spin systems within the molecule.
-
Typical Parameters:
-
Pulse Program: cosygpqf
-
Spectral Width (F1 and F2): 10-12 ppm
-
Number of Scans (NS): 2-4
-
Number of Increments (F1): 256-512
-
Relaxation Delay (d1): 1-2 s
-
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.3
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 0-180 ppm
-
Number of Scans (NS): 4-8
-
Number of Increments (F1): 128-256
-
Relaxation Delay (d1): 1-2 s
-
¹J(C,H) coupling constant optimized for ~145 Hz.
-
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and positioning quaternary carbons.
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 0-200 ppm
-
Number of Scans (NS): 8-16
-
Number of Increments (F1): 256-512
-
Relaxation Delay (d1): 1-2 s
-
Long-range coupling delay optimized for 4-8 Hz.
-
Data Analysis Workflow
The structural elucidation of this compound using 2D NMR data follows a logical progression, as illustrated in the workflow diagram below.
References
A Comparative Analysis of the Phytotoxicity of Pyriculol and Its Analogs
A deep dive into the structure-activity relationship of Pyriculol and its derivatives reveals a clear distinction in their ability to induce phytotoxic effects on plants, particularly rice. This guide provides a comparative overview of the phytotoxicity of this compound and its primary analogs, supported by experimental data and methodologies, to aid researchers and drug development professionals in the field of agrochemicals.
This compound, a well-known phytotoxin produced by the rice blast fungus Magnaporthe oryzae, and its analogs are categorized into two main groups: aldehyde-types and alcohol-types. This structural difference is the primary determinant of their phytotoxic activity. The aldehyde-containing compounds, this compound and Pyriculariol, are known to induce necrotic lesions on rice leaves, whereas their alcohol-containing counterparts, Dihydrothis compound and Dihydropyriculariol, are largely inactive.[1][2] Another related compound, Pyricuol, has also been identified as a phytotoxin.[3][4]
Quantitative Phytotoxicity Comparison
| Compound | Concentration (M) | Mean Lesion Area (mm²) on C. ciliaris |
| (10S,11S)-(—)-epi-Pyriculol | 2.5 x 10⁻³ | ~45 |
| Radicinin | 2.5 x 10⁻³ | ~35 |
| (10S,11S)-(—)-epi-Pyriculol | 1.0 x 10⁻³ | ~20 |
| Radicinin | 1.0 x 10⁻³ | ~15 |
Note: Data is estimated from graphical representations in the cited literature and should be considered indicative.
This data demonstrates a concentration-dependent phytotoxic effect for the this compound isomer. Although not a direct comparison with this compound and its other analogs, it highlights the potent activity of this class of compounds.
Structure-Activity Relationship
The key determinant of phytotoxicity within the this compound family is the presence of an aldehyde group. This compound and Pyriculariol, both containing an aldehyde functional group, are the primary drivers of lesion formation on rice leaves. In contrast, their reduced forms, Dihydrothis compound and Dihydropyriculariol, which possess an alcohol group in place of the aldehyde, are considered inactive.[1][2] This suggests that the aldehyde moiety is crucial for the molecule's ability to interact with plant cellular targets and induce a phytotoxic response. The salicylaldehyde (B1680747) core and the side chain have been shown to be necessary for this activity.[5]
Experimental Protocols
A common method for assessing the phytotoxicity of these compounds is the rice leaf lesion assay. The following protocol is a detailed methodology for conducting such an experiment.
Phytotoxicity Assay on Rice Leaves
-
Plant Cultivation: Use 21-day-old dwarf indica rice plants (cultivar CO39) grown under a 16-hour light and 8-hour dark cycle at 28°C with 90% relative humidity.
-
Leaf Segment Preparation: Excise segments from the rice leaves.
-
Sample Application:
-
For pure compounds, dissolve them in a suitable solvent.
-
Apply 10 µL droplets of the test solution onto the leaf segments. A typical application might contain 10 µg of the compound.
-
Include a solvent-only control to account for any effects of the solvent.
-
To aid in application and adherence, the water-based droplets can contain 0.2% (w/v) gelatin.[6]
-
-
Incubation: Place the treated leaf segments on water agar (B569324) plates to maintain humidity.
-
Observation: Monitor the leaf segments for the development of lesions over a defined period. The size and severity of the lesions are recorded as a measure of phytotoxicity.
Visualizing the Biosynthetic and Signaling Pathways
To understand the production of these compounds by the fungus and their potential mode of action in plants, the following diagrams illustrate the biosynthetic pathway of this compound and a proposed signaling pathway for its phytotoxic effect.
The biosynthesis of this compound and its analogs originates from a heptaketide intermediate produced by the polyketide synthase MoPKS19.[1] The interconversion between the phytotoxic aldehyde forms and the inactive alcohol forms is controlled by specific enzymes. The oxidase MoC19OXR1 is involved in the formation of the aldehyde, while the aldo/keto reductase PYC7 is responsible for the reduction to the alcohol form.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyricuol, a New Phytotoxin from Magnaporthe grisea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlling the production of phytotoxin this compound in Pyricularia oryzae by aldehyde reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyriculol vs. Tenuazonic Acid: A Comparative Analysis of Their Roles in Rice Blast Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activities of two key secondary metabolites produced by Magnaporthe oryzae, the causal agent of rice blast disease: Pyriculol and Tenuazonic acid. While both are implicated in the host-pathogen interaction, their roles and efficacy in disease development show notable differences. This document synthesizes available experimental data to facilitate a clearer understanding of their respective contributions to rice blast disease.
Executive Summary
This compound and Tenuazonic acid are phytotoxins produced by Magnaporthe oryzae. Experimental evidence suggests that both compounds can induce susceptibility in rice tissues to the blast fungus. However, direct quantitative comparisons in single studies are scarce. A key study by Namai et al. (1996) indicates that at concentrations greater than 20 µg/ml, both toxins can predispose rice tissue to infection by an incompatible race of the fungus. The same study qualitatively reports that This compound is more effective than Tenuazonic acid in inducing this susceptibility. It is important to note, however, that gene knockout studies have shown that neither this compound nor Tenuazonic acid are essential for the pathogenicity of Magnaporthe oryzae[1][2].
Quantitative Data Comparison
Direct quantitative comparative data from a single study is limited. The following table summarizes the available data on the activity of each compound from different experimental contexts.
| Parameter | This compound | Tenuazonic Acid | Source |
| Concentration for Inducing Susceptibility | > 20 µg/ml | > 20 µg/ml | Namai et al., 1996 |
| Phytotoxicity (Lesion Formation) | Induces necrotic lesions on rice leaves. | Induces small brown necrotic spots on leaves. | [1][3] |
| Relative Efficacy in Inducing Susceptibility | More effective | Less effective | Namai et al., 1996 |
Experimental Protocols
Phytotoxicity Assay for this compound
This protocol is adapted from the methodology described by Jacob et al. (2017) to assess the lesion-forming activity of this compound on rice leaves[3].
-
Plant Material: 21-day-old dwarf indica rice plants (cultivar CO39) are used. Plants are grown under a 16-hour light and 8-hour dark cycle at 28°C with 90% relative humidity[3].
-
Sample Preparation: Leaf segments are excised and placed on water agar (B569324) plates[3].
-
Application of this compound: A 10 µl droplet of an aqueous solution containing the desired concentration of pure this compound (or a crude extract) and 0.2% (w/v) gelatin is applied to the leaf surface. A control droplet with the solvent and gelatin is also applied[3].
-
Incubation and Observation: The plates are incubated under the same growth conditions, and the development of lesions is monitored and documented over several days.
Rice Leaf Sheath Inoculation Assay for Induced Susceptibility
This protocol, based on the study by Namai et al. (1996), is designed to evaluate the ability of this compound and Tenuazonic acid to induce susceptibility in rice tissue to an incompatible race of Magnaporthe oryzae.
-
Plant Material: Detached leaf sheaths from a rice cultivar resistant to the chosen fungal race are used.
-
Pre-treatment with Toxins: The inner epidermal tissue of the leaf sheath is treated with solutions of this compound or Tenuazonic acid at various concentrations (e.g., starting from 20 µg/ml). A control treatment with the solvent is also included.
-
Inoculation: After a defined pre-treatment period, the treated tissues are challenge-inoculated with a spore suspension of an incompatible race of Magnaporthe oryzae.
-
Incubation: The inoculated leaf sheaths are incubated in a humid chamber to allow for fungal germination and infection.
-
Assessment: The progression of infection is observed microscopically. The successful penetration and growth of invasive hyphae in the pre-treated tissues indicate induced susceptibility. The extent of fungal growth can be scored to provide a semi-quantitative measure of susceptibility.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways in rice that are directly modulated by this compound and Tenuazonic acid are not fully elucidated. However, based on current knowledge of plant-pathogen interactions, their potential modes of action can be hypothesized.
References
Validating Pyriculol's Role in Rice Lesion Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data validating the role of pyriculol, a secondary metabolite from the rice blast fungus Magnaporthe oryzae, in causing necrotic lesions on rice leaves. While this compound has been identified as a potent phytotoxin, its precise role in the fungal infection process is nuanced. This document synthesizes key findings, presents comparative data, and details the experimental protocols used to elucidate the function of this compound and its biosynthetic pathway.
Executive Summary
This compound, and its isomer pyriculariol, are polyketide phytotoxins produced by Magnaporthe oryzae.[1][2] Experimental evidence strongly supports that these molecules, specifically their aldehyde derivatives, are capable of inducing lesion formation when applied exogenously to rice leaves.[2][3] The genetic knockout of key enzymes in the this compound biosynthetic pathway, particularly the polyketide synthase encoded by MoPKS19, results in fungal strains whose extracts are unable to cause these lesions.[1][4] This validates this compound's direct role as a lesion-inducing agent. However, it is crucial to note that these this compound-deficient mutant strains remain as pathogenic as the wild-type fungus in infection assays, indicating that this compound is not essential for the infection process itself but is rather a contributing factor to symptom development.[1][2][4]
Comparison of Lesion Formation: Wild-Type vs. This compound-Deficient Mutants
The primary method for validating this compound's role in lesion formation involves comparing the effects of extracts from the wild-type M. oryzae (MoWT) with extracts from mutants incapable of producing this compound.
Key Genes in this compound Biosynthesis:
-
MoPKS19 : Encodes a polyketide synthase that is essential for the production of this compound and its derivatives.[1][4]
-
MoC19OXR1 : Encodes an oxidase responsible for the conversion of dihydrothis compound and dihydropyriculariol (inactive alcohol forms) to the lesion-inducing this compound and pyriculariol (active aldehyde forms).[1][4]
Qualitative and Quantitative Assessment of Lesion Formation
While the literature qualitatively confirms the differential effects of these extracts, specific quantitative measurements of lesion size from these direct comparative assays are not extensively detailed. The following table summarizes the key findings based on available data.
| Treatment | Active Compound(s) Present | Observed Effect on Rice Leaves | Lesion Formation Capacity |
| Control (Solvent) | None | No visible symptoms | None |
| MoWT Fungal Extract | This compound, Pyriculariol, and their dihydro derivatives | Induces necrotic lesions or "green isle" formation.[1][4] | High |
| ΔMopks19 Mutant Extract | None (this compound biosynthesis is abolished) | No disease symptoms observed.[1][4] | None |
| ΔMoC19oxr1 Mutant Extract | Dihydrothis compound and Dihydropyriculariol (inactive forms) | No disease symptoms observed.[1][4] | None |
| Purified this compound | This compound | Induces lesion-like necrosis.[3] | High |
| Purified Dihydrothis compound | Dihydrothis compound (inactive form) | Inactive, does not induce lesions.[3] | None |
Alternative Phytotoxins from Magnaporthe oryzae
M. oryzae produces other secondary metabolites, though their roles in direct lesion formation are distinct from this compound.
-
Melanin (B1238610) : This pigment is crucial for the structural integrity and function of the appressorium, the specialized infection cell, and is therefore essential for the fungus to penetrate the host cuticle.[2] However, melanin itself is not considered a lesion-forming toxin.[2]
-
Tenuazonic Acid (TeA) : Another phytotoxin produced by M. oryzae, TeA can induce necrotic spots on rice leaves.[5] One study suggested that this compound was a more effective toxin than tenuazonic acid in inducing susceptibility in rice leaf tissue.[6] TeA is thought to cause necrosis by inhibiting a plasma membrane H+-ATPase.[2] Like this compound, TeA is not essential for the infection process.[2]
Experimental Protocols
Phytotoxicity Assay on Rice Leaves
This protocol is adapted from the methodology described by Jacob et al. (2017).[4]
1. Plant Cultivation:
-
Dwarf indica rice cultivar CO39 plants are grown for 21 days.
-
Cultivation conditions are a daily cycle of 16 hours of light followed by 8 hours of darkness, at 28°C with 90% relative humidity.[4]
2. Fungal Culture and Extract Preparation:
-
M. oryzae strains (e.g., MoWT, ΔMopks19, ΔMoC19oxr1) are cultured in a suitable liquid medium (e.g., Rice-Extract-Medium) to promote secondary metabolite production.
-
The culture filtrate is harvested, and crude extracts are obtained through solvent extraction (e.g., with ethyl acetate). The solvent is then evaporated to yield the crude extract.
3. Application of Extracts/Compounds:
-
Leaf segments are excised from the 21-day-old rice plants and fixed on water agar (B569324) plates.
-
A 10 µl droplet of the test solution is applied to each leaf segment.
-
For crude extracts, a final amount of 10 µg of each extract is applied in water containing 0.2% (w/v) gelatin.[4]
-
For pure compounds (e.g., purified this compound), a known concentration is applied, with a solvent-only control.
-
-
The treated leaf segments are incubated under controlled conditions (light, temperature, humidity) for a defined period (e.g., 24-72 hours).
4. Data Collection and Analysis:
-
Lesion formation is observed visually.
-
For quantitative analysis, the diameter or area of the necrotic lesions can be measured using calipers or image analysis software. The severity of the symptoms can also be rated on a standardized scale.
Visualizations
Experimental Workflow for Validating this compound's Role
Caption: Workflow for comparing lesion formation by extracts from wild-type and this compound-deficient M. oryzae.
This compound Biosynthesis and Lesion Induction Pathway
Caption: this compound biosynthesis in M. oryzae and its induction of cell death in rice.
Generalized Plant Defense Signaling in Response to this compound
The precise signaling cascade in rice initiated by this compound is not fully elucidated but is understood to involve mechanisms common to plant defense against necrotizing toxins, such as the generation of reactive oxygen species (ROS).
Caption: A generalized model of this compound-induced defense response and cell death in rice.
Conclusion
Genetic and biochemical evidence conclusively validates the role of this compound as a potent, lesion-forming phytotoxin produced by M. oryzae. The inability of extracts from genetically modified, this compound-deficient fungal strains to cause necrosis on rice leaves provides definitive proof of its function. While not essential for the pathogen's ability to infect the host, this compound is a key contributor to the visible symptoms of rice blast disease. Further research into the precise signaling pathways activated by this compound in the plant could offer new targets for developing disease-resistant rice varieties or novel crop protection strategies.
References
- 1. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary Metabolites of the Rice Blast Fungus Pyricularia oryzae: Biosynthesis and Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron- and Reactive Oxygen Species-Dependent Ferroptotic Cell Death in Rice- Magnaporthe oryzae Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cross-species activity of Pyriculol on different plant hosts.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-species activity of Pyriculol, a phytotoxin produced by the rice blast fungus Magnaporthe oryzae (also known as Pyricularia oryzae). We will delve into its performance on various plant hosts, compare it with other phytotoxins, and provide detailed experimental data and protocols to support the findings.
Executive Summary
This compound and its analogs are secondary metabolites with notable phytotoxic effects. The aldehyde forms, this compound and pyriculariol, are known to induce necrotic lesions on plant leaves, while their alcohol counterparts, dihydrothis compound and dihydropyriculariol, are generally inactive.[1] While initially identified from the rice blast fungus, the activity of this compound extends to other plant species, suggesting a broader spectrum of activity. Interestingly, studies have shown that this compound is not essential for the pathogenicity of M. oryzae in rice, indicating it may act as a virulence factor rather than a primary determinant of infection.[2][3] This guide presents a detailed comparison of the phytotoxic effects of a this compound stereoisomer, (10S,11S)-(—)-epi-pyriculol, with another fungal phytotoxin, radicinin (B73259), across a range of plant species.
Comparative Phytotoxicity Data
The following tables summarize the quantitative data on the phytotoxic effects of (10S,11S)-(—)-epi-pyriculol (EPYR) and radicinin on various plant species. The data is derived from leaf puncture bioassays, with phytotoxicity measured as the area of the resulting lesion.
Table 1: Comparative Phytotoxicity of epi-Pyriculol (EPYR) and Radicinin on Different Plant Species
| Plant Species | Common Name | Toxin | Concentration (M) | Mean Lesion Area (mm²) ± SE |
| Cenchrus ciliaris | Buffelgrass | EPYR | 2.5 x 10⁻³ | 25.4 ± 1.5 |
| Radicinin | 2.5 x 10⁻³ | 28.3 ± 1.8 | ||
| EPYR | 1.0 x 10⁻³ | 12.1 ± 1.1 | ||
| Radicinin | 1.0 x 10⁻³ | 15.2 ± 1.3 | ||
| Digitaria californica | Arizona Cottontop | EPYR | 2.5 x 10⁻³ | 8.2 ± 0.9 |
| Radicinin | 2.5 x 10⁻³ | 9.5 ± 1.0 | ||
| EPYR | 1.0 x 10⁻³ | 3.5 ± 0.5 | ||
| Radicinin | 1.0 x 10⁻³ | 4.1 ± 0.6 | ||
| Heteropogon contortus | Tanglehead | EPYR | 2.5 x 10⁻³ | 7.5 ± 0.8 |
| Radicinin | 2.5 x 10⁻³ | 8.8 ± 0.9 | ||
| EPYR | 1.0 x 10⁻³ | 2.9 ± 0.4 | ||
| Radicinin | 1.0 x 10⁻³ | 3.7 ± 0.5 | ||
| Encelia frutescens | Bushy Encelia | EPYR | 2.5 x 10⁻³ | 5.1 ± 0.6 |
| Radicinin | 2.5 x 10⁻³ | 6.2 ± 0.7 | ||
| EPYR | 1.0 x 10⁻³ | 1.8 ± 0.3 | ||
| Radicinin | 1.0 x 10⁻³ | 2.5 ± 0.4 | ||
| Baileya radiata | Desert Marigold | EPYR | 2.5 x 10⁻³ | 4.8 ± 0.5 |
| Radicinin | 2.5 x 10⁻³ | 5.9 ± 0.6 | ||
| EPYR | 1.0 x 10⁻³ | 1.5 ± 0.2 | ||
| Radicinin | 1.0 x 10⁻³ | 2.1 ± 0.3 | ||
| Lepidium fremontii | Desert Pepperweed | EPYR | 2.5 x 10⁻³ | 6.3 ± 0.7 |
| Radicinin | 2.5 x 10⁻³ | 7.5 ± 0.8 | ||
| EPYR | 1.0 x 10⁻³ | 2.2 ± 0.3 | ||
| Radicinin | 1.0 x 10⁻³ | 3.1 ± 0.4 | ||
| Stanleya pinnata | Prince's Plume | EPYR | 2.5 x 10⁻³ | 5.5 ± 0.6 |
| Radicinin | 2.5 x 10⁻³ | 6.8 ± 0.7 | ||
| EPYR | 1.0 x 10⁻³ | 2.0 ± 0.3 | ||
| Radicinin | 1.0 x 10⁻³ | 2.8 ± 0.4 |
Experimental Protocols
Leaf Puncture Assay for Phytotoxicity
This method is used to assess the direct phytotoxic effect of compounds on plant leaves.
-
Plant Material: Healthy, fully expanded leaves from the plant species of interest are used.
-
Toxin Preparation: The test compounds (e.g., epi-pyriculol, radicinin) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentrations (e.g., 2.5 x 10⁻³ M and 1.0 x 10⁻³ M) in sterile distilled water. A solvent control is also prepared.
-
Application: A small puncture is made on the adaxial surface of the leaf using a sterile needle. A droplet (typically 10 µL) of the test solution is applied to the puncture site.
-
Incubation: The treated leaves are placed in a humid chamber under controlled light and temperature conditions for a specified period (e.g., 72 hours).
-
Data Collection: The diameter of the necrotic lesion that develops around the puncture site is measured. The lesion area is then calculated.
-
Analysis: The mean lesion area for each treatment is compared to the solvent control to determine the phytotoxicity of the compound.
Radicle Elongation Assay
This bioassay is used to evaluate the effect of a compound on seed germination and early seedling growth.
-
Test Preparation: Test solutions of the compounds are prepared at various concentrations in a suitable solvent.
-
Seed Plating: Seeds of the target plant species are surface-sterilized and placed on filter paper in a petri dish.
-
Treatment: A specific volume of the test solution is added to the filter paper. A solvent control is included.
-
Incubation: The petri dishes are sealed and incubated in a growth chamber with controlled light and temperature conditions.
-
Data Collection: After a set period (e.g., 3-5 days), the germination percentage and the length of the radicle (embryonic root) are measured.
-
Analysis: The radicle length of the treated seeds is compared to the control to determine the inhibitory effect of the compound.
Signaling Pathways and Mechanisms
This compound Biosynthesis Pathway
The biosynthesis of this compound in M. oryzae is a complex process involving a polyketide synthase (PKS) and several modifying enzymes. The core of the molecule is assembled by MoPKS19. The interconversion between the inactive alcohol forms and the active aldehyde forms is a critical step in controlling the phytotoxicity.
Caption: Biosynthesis pathway of this compound in Magnaporthe oryzae.
Generalized Plant Defense Signaling in Response to Phytotoxins
The precise signaling pathways in plants activated by this compound are not yet fully elucidated. However, phytotoxins generally induce a state of stress in plants, which can trigger a combination of defense responses. The following diagram illustrates a generalized model of how a plant might respond to a phytotoxin like this compound. This response often involves the production of reactive oxygen species (ROS), the activation of mitogen-activated protein kinase (MAPK) cascades, and the synthesis of defense-related hormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA).
Caption: Generalized plant defense response to a phytotoxin.
Conclusion
This compound demonstrates significant phytotoxic activity across various plant species, not limited to its original host, rice. The comparative data with radicinin suggests that both compounds are potent, with their effectiveness varying depending on the plant species. The provided experimental protocols offer a standardized approach for further comparative studies. While the biosynthetic pathway of this compound is becoming clearer, further research is needed to fully understand the specific signaling cascades it triggers within different plant hosts. This knowledge will be crucial for developing its potential as a bioherbicide or for designing strategies to protect crops from its detrimental effects.
References
Ecotoxicological Showdown: Pyriculol, a Natural Fungal Metabolite, Versus Synthetic Herbicides
A comprehensive comparison of the ecotoxicological profiles of the natural compound Pyriculol and the widely used synthetic herbicides Glyphosate (B1671968), Atrazine (B1667683), and Paraquat (B189505) reveals significant differences in their impact on non-target organisms and the environment. While data on this compound is still emerging, initial findings suggest a potentially more favorable environmental profile compared to its synthetic counterparts, which have been extensively studied and shown to pose various ecological risks.
This guide provides a detailed comparison of the ecotoxicological data, experimental protocols for key studies, and an overview of the known signaling pathways affected by these compounds in non-target organisms. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of their relative environmental safety.
Executive Summary of Ecotoxicological Data
The following tables summarize the available quantitative data on the toxicity of this compound and the selected synthetic herbicides to a range of non-target organisms, including aquatic invertebrates, algae, and soil organisms.
Table 1: Acute Toxicity to Aquatic Invertebrates
| Compound | Organism | Endpoint | Value (mg/L) | Reference |
| (10S,11S)-(-)-epi-Pyriculol | Daphnia magna (Water flea) | 24h EC50 | 24.82 | [1] |
| Glyphosate | Daphnia magna (Water flea) | 48h EC50 | 1.77 (as part of Roundup formulation) | [2] |
| Atrazine | Daphnia magna (Water flea) | 48h LC50 | 7 | [3] |
| Paraquat | Chironomus riparius (Midge larvae) | 96h LC50 | 0.31 (as mg/cm²) | [2] |
Table 2: Toxicity to Aquatic Plants (Algae)
| Compound | Organism | Endpoint | Value (µg/L) | Reference |
| (10S,11S)-(-)-epi-Pyriculol | Raphidocelis subcapitata | 72h Growth Inhibition | Low toxicity observed | [1] |
| Glyphosate | Lemna minor (Duckweed) | 7d EC50 | 6.62 (µM) | [4] |
| Atrazine | Lemna minor (Duckweed) | 7d EC50 | 101.0 | [5] |
| Paraquat | Lemna minor (Duckweed) | 72h EC50 | 0.66 - 5.53 | [5] |
Table 3: Toxicity to Soil Organisms
| Compound | Organism | Endpoint | Value (mg/kg soil) | Reference |
| This compound | Eisenia fetida (Earthworm) | - | Data not available | - |
| Glyphosate | Eisenia fetida (Earthworm) | 14d LC50 | > 5000 | [6][7] |
| Atrazine | Eisenia fetida (Earthworm) | - | Data not available | - |
| Paraquat | Pheretima peguana (Earthworm) | 48h LC50 | 0.00039 (µg/cm²) | [8] |
Table 4: Biodegradability
| Compound | Condition | Degradation | Reference |
| (10S,11S)-(-)-epi-Pyriculol | Sunlight, 3 days | 49.26–65.32% | [1] |
| Glyphosate | Soil microorganisms | Mineralized | [9] |
| Atrazine | Soil microorganisms | Slow degradation | [10] |
| Paraquat | Photochemically on plant surfaces | Degraded | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on internationally recognized guidelines to ensure data quality and comparability.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test evaluates the acute toxicity of substances to Daphnia magna.
-
Test Organism: Daphnia magna, less than 24 hours old.
-
Test Duration: 48 hours.
-
Procedure:
-
Prepare a series of test substance concentrations in reconstituted water.
-
Introduce 20 daphnids, divided into four replicates of five, into each test concentration and a control (without the test substance).
-
Incubate at 20 ± 2 °C with a 16-hour light/8-hour dark photoperiod.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Endpoint: The 48-hour EC50, which is the concentration of the test substance that immobilizes 50% of the daphnids, is calculated.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test assesses the toxicity of substances to freshwater green algae.
-
Test Organism: Raphidocelis subcapitata (or other suitable species).
-
Test Duration: 72 hours.
-
Procedure:
-
Prepare a nutrient-rich culture medium and a range of test substance concentrations.
-
Inoculate flasks containing the test solutions and a control with a low density of exponentially growing algae.
-
Incubate the flasks under continuous illumination and controlled temperature (21-24°C) for 72 hours.
-
Measure the algal biomass (e.g., by cell counts or fluorescence) at the start and at 24, 48, and 72 hours.
-
-
Endpoint: The 72-hour EC50, the concentration causing a 50% reduction in algal growth rate or yield compared to the control, is determined.
Signaling Pathways and Modes of Action in Non-Target Organisms
The mechanisms by which these herbicides exert their toxic effects on non-target organisms are diverse and crucial for understanding their ecotoxicological profiles.
This compound
The specific mode of action of this compound in non-target organisms is not yet well-elucidated. As a polyketide produced by the fungus Pyricularia oryzae, it is known to be phytotoxic.[8][12][13][14][15][16][17][18][19][20] Its effects on non-target fauna are still an active area of research.
Glyphosate
The primary mode of action of glyphosate in plants is the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway. This pathway is absent in animals. However, studies on non-target aquatic organisms have revealed other mechanisms of toxicity. In the mussel Mytilus galloprovincialis, glyphosate exposure has been shown to disrupt energy metabolism and calcium homeostasis.
Atrazine
Atrazine is known to be an endocrine-disrupting chemical in vertebrates. In fish, it has been shown to affect the hypothalamo-pituitary-gonadal (HPG) axis, which is critical for reproductive function. Atrazine can induce the expression of aromatase, an enzyme that converts androgens to estrogens, leading to hormonal imbalances.
Paraquat
The primary mode of action for paraquat in both plants and animals is the generation of reactive oxygen species (ROS) through a redox cycling mechanism. This leads to severe oxidative stress, causing lipid peroxidation of cell membranes and ultimately cell death.[11]
References
- 1. Ecotoxicity of Diazinon and Atrazine Mixtures after Ozonation Catalyzed by Na+ and Fe2+ Exchanged Montmorillonites on Lemna minor | MDPI [mdpi.com]
- 2. wwwphp.obs-banyuls.fr [wwwphp.obs-banyuls.fr]
- 3. Toxicity of atrazine and the products of its homogeneous photocatalytic degradation on the aquatic organisms Lemna minor and Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of glyphosate-based herbicide formulations on Lemna minor, a non-target species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alanplewis.com [alanplewis.com]
- 7. ask-force.org [ask-force.org]
- 8. researchgate.net [researchgate.net]
- 9. Toxicity of atrazine and the products of... - RIV - TA ČR Starfos [old.starfos.tacr.cz]
- 10. Tolerance and phytoremediation capacity of atrazine and S-metolachlor by two duckweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Secondary Metabolites of the Rice Blast Fungus Pyricularia oryzae: Biosynthesis and Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Controlling the production of phytotoxin this compound in Pyricularia oryzae by aldehyde reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Interconversion of Pyriculol Aldehyde and Alcohol Forms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the aldehyde and alcohol forms of pyriculol, a phytotoxin produced by the rice blast fungus Magnaporthe oryzae. Understanding the biochemical and physicochemical differences between these two forms is crucial for research into its mode of action, potential applications in agriculture, and as a lead compound in drug discovery.
Biochemical Interconversion: A Reversible Enzymatic Process
The interconversion between this compound (aldehyde) and its corresponding alcohol form, dihydrothis compound, is a key metabolic process in Magnaporthe oryzae. This reversible reaction is catalyzed by specific oxidoreductases, allowing the fungus to modulate the local concentration of each form.
The biosynthetic pathway, contrary to earlier predictions, proceeds from the alcohol to the aldehyde.[1][2] An aldo/keto reductase, designated as PYC7 , is responsible for the reduction of the aldehyde form (this compound and pyriculariol) to the alcohol form (dihydrothis compound and dihydropyriculariol).[1] Conversely, the oxidation of the alcohol to the aldehyde is catalyzed by a putative oxidase, MoC19OXR1 (also known as PYC10 ).[1]
The interplay between these two enzymes likely allows the fungus to control the bioactivity of the phytotoxin pool.[1]
Comparative Analysis: Aldehyde vs. Alcohol
While extensive quantitative data directly comparing the physicochemical and biological properties of this compound and dihydrothis compound are limited in the available literature, the following table summarizes the key known differences.
| Feature | This compound (Aldehyde Form) | Dihydrothis compound (Alcohol Form) | References |
| Phytotoxicity | Higher phytotoxicity. Considered the primary lesion-inducing metabolite. | Lower phytotoxicity, but still contributes to induced susceptibility in rice. | [1][3] |
| Chemical Stability | Generally less stable. The aldehyde group is a reactive moiety susceptible to reduction. | Generally more stable than the aldehyde form. | [1] |
| Biosynthetic Role | Product of oxidation. | Precursor in the final step of this compound biosynthesis. | [1][2] |
| Key Enzyme in Formation | MoC19OXR1 / PYC10 (Oxidase) | PYC7 (Aldo/keto reductase) | [1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
This protocol is adapted from methods described for the analysis of this compound and its derivatives.[3][4][5]
Objective: To separate and quantify this compound and dihydrothis compound in a sample.
Instrumentation and Materials:
-
HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
Reversed-phase C18 column (e.g., 3 µm particle size, 3 x 125 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample dissolved in methanol (B129727)
Procedure:
-
Sample Preparation: Extract the fungal culture or sample with ethyl acetate. Dry the organic phase, evaporate to dryness, and redissolve the residue in methanol to a known concentration (e.g., 10 mg/mL).[3]
-
Chromatographic Conditions:
-
Flow Rate: 1 mL/min
-
Column Temperature: 40°C
-
Gradient Elution:
-
Start with a suitable initial percentage of Mobile Phase B (e.g., 10%).
-
Increase the percentage of Mobile Phase B linearly over a set time (e.g., to 90% over 20 minutes).
-
Hold at a high percentage of Mobile Phase B for a short period to wash the column.
-
Return to the initial conditions and allow the column to re-equilibrate.
-
-
Detection: Monitor at a wavelength of 210 nm for this compound and its derivatives.[3] If using MS, monitor for the respective molecular weights.
-
-
Quantification: Create a standard curve using purified this compound and dihydrothis compound standards of known concentrations.
Phytotoxicity Assay on Rice Leaves
This protocol is a generalized procedure based on descriptions of phytotoxicity assays.[3]
Objective: To assess and compare the phytotoxic effects of this compound and dihydrothis compound on rice leaves.
Materials:
-
Healthy, young rice plants (e.g., 2-3 weeks old)
-
Purified this compound and dihydrothis compound
-
Solvent for dissolving compounds (e.g., methanol or DMSO)
-
Control solution (solvent only)
-
Micropipettes
-
Humid chamber
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations for both this compound and dihydrothis compound (e.g., 10, 50, 100, 200 µg/mL) in a suitable solvent. Ensure the final solvent concentration is low and non-toxic to the leaves.
-
Application: Detach healthy rice leaves. On each leaf, apply a small droplet (e.g., 10 µL) of each test solution to a designated spot. Apply the control solution to a separate set of leaves.
-
Incubation: Place the treated leaves in a humid chamber to prevent desiccation. Incubate under controlled light and temperature conditions for a period of 24 to 72 hours.
-
Assessment: Observe the leaves for the formation of lesions, necrosis, or chlorosis at the site of application. The size and severity of the lesions can be measured and scored.
-
Data Analysis: Compare the effects of different concentrations of this compound and dihydrothis compound to the control. A dose-response curve can be generated to determine the concentration required to cause a specific level of damage (e.g., EC50).
Conclusion
The aldehyde (this compound) and alcohol (dihydrothis compound) forms of this fungal metabolite exist in a dynamic, enzymatically controlled equilibrium. Current evidence strongly suggests that the aldehyde form is the more potent phytotoxin. For researchers in drug development and agricultural science, the enzymatic interconversion offers potential targets for inhibition, which could modulate the virulence of Magnaporthe oryzae. Furthermore, the greater reactivity and phytotoxicity of the aldehyde form make it a more promising candidate for development as a bioherbicide, although its relative instability may need to be addressed through formulation strategies. Further quantitative studies are needed to fully elucidate the kinetic parameters of the interconverting enzymes and to perform a detailed comparative analysis of the biological activities of these two important natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Pyriculol Production in Fungal Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pyriculol production across different fungal strains, supported by experimental data. It details the methodologies for key experiments and visualizes complex biological pathways and workflows.
This compound is a phytotoxic polyketide produced by certain filamentous fungi, notably the rice blast fungus Magnaporthe oryzae (also known as Pyricularia oryzae) and the buffelgrass pathogen Pyricularia grisea.[1][2] This guide explores the variations in this compound production among different wild-type strains, genetically modified mutants, and isolates of these fungal species. Understanding these differences is crucial for optimizing this compound yield for potential applications in agrochemical and pharmaceutical research.
Quantitative Analysis of this compound Production
The production of this compound and its derivatives is highly dependent on the fungal strain and culture conditions.[1][2] Genetic modifications, such as gene knockouts and overexpression, have a profound impact on the metabolic profile of these fungi.[1]
This compound Production in Magnaporthe oryzae Strains
Studies on Magnaporthe oryzae have elucidated the genetic basis of this compound biosynthesis, which is governed by the MoPKS19 gene cluster.[1] Genetic manipulation of this cluster has led to strains with altered this compound production profiles.
| Fungal Strain | Genetic Modification | This compound Production Profile | Reference |
| M. oryzae 70-15 (Wild Type) | None | Produces this compound, Pyriculariol, Dihydrothis compound, and Dihydropyriculariol. | [1] |
| ΔMopks19 | Knockout of the polyketide synthase gene MoPKS19. | Complete absence of this compound and its derivatives. | [1] |
| ΔMoC19oxr1 | Inactivation of a putative oxidase-encoding gene. | Exclusively produces Dihydrothis compound and Dihydropyriculariol. | [1] |
| MoEF1::C19OXR1 | Overexpression of the putative oxidase-encoding gene MoC19OXR1. | Exclusively produces this compound. | [3] |
(10S,11S)-(—)-epi-Pyriculol Production in Pyricularia grisea Isolates
A study on twelve isolates of Pyricularia grisea grown in potato dextrose broth (PDB) revealed significant variation in the production of (10S,11S)-(—)-epi-Pyriculol.[2] The production yield was quantified from organic extracts of the culture filtrates at both regular and acidic pH.
| Isolate Number | P. grisea Isolate | Production Yield of epi-Pyriculol (mg/L) at Regular pH | Production Yield of epi-Pyriculol (mg/L) at pH 2 | Reference |
| 1 | SNM 1A1 | 0.00 | 0.00 | [2] |
| 2 | SNM 1A2 | 0.00 | 0.00 | [2] |
| 3 | SNM 1A3 | 0.00 | 0.00 | [2] |
| 4 | SNM 2-1A1 | 0.00 | 2.17 | [2] |
| 5 | SNM 2-1A3 | 0.27 | 5.17 | [2] |
| 6 | SNM 2-2A2 | 0.00 | 0.00 | [2] |
| 7 | SNM 3B2 | 0.00 | 0.00 | [2] |
| 8 | SNM 3E2A | 0.00 | 0.00 | [2] |
| 9 | SNM 5A2 | 16.04 | 14.40 | [2] |
| 10 | SNM 5B1 | 5.23 | 19.57 | [2] |
| 11 | SNM 5B2 | 5.55 | 12.63 | [2] |
| 12 | SNM 5D1 | 5.08 | 19.80 | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols used for the culture of fungal strains, extraction of this compound, and its quantification.
Fungal Culture and Growth Conditions
Magnaporthe oryzae .[1]
-
Inoculum Preparation: Three agar (B569324) blocks (10 mm diameter) from an 11-day-old culture are transferred to 200 mL of liquid complete medium (CM) in a 500 mL glass flask.
-
Initial Growth: Cultures are grown for 72 hours at 26°C with shaking at 120 rpm.
-
Induction of Secondary Metabolism: The mycelium is washed with sterile water and transferred to either a minimal medium (MM) or a rice-extract medium (REM) to stimulate this compound production. Fermentation continues at 26°C and 120 rpm.
Pyricularia grisea .[2]
-
Inoculation: Sterile potato dextrose broth (PDB; 125 mL) in 1 L Erlenmeyer flasks is inoculated with fragments of mycelial mat from a potato dextrose agar (PDA) plate.
-
Incubation: The flasks are incubated in a shaker culture for 14 days at room temperature.
Extraction of this compound
From Magnaporthe oryzae Culture .[1]
-
Separate the mycelium from the culture fluid by filtration.
-
Extract the culture fluid twice with an equal volume of ethyl acetate.
-
Dry the combined organic extracts with sodium sulfate (B86663) (Na₂SO₄).
-
Evaporate the solvent in a vacuum at 40°C.
-
Dissolve the residue in methanol (B129727) to a concentration of 10 mg/mL for analysis.
From Pyricularia grisea Culture .[2]
-
Centrifuge and filter the 14-day-old culture to remove the mycelium.
-
Lyophilize the resulting filtrate.
-
Dissolve the lyophilized powder in 20 mL of distilled water.
-
Extract the aqueous solution three times with 25 mL of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure.
-
For extraction at acidic pH, the remaining aqueous phase is acidified to pH 2 with formic acid and re-extracted with ethyl acetate.
Quantification by High-Performance Liquid Chromatography (HPLC)
For Magnaporthe oryzae Extracts .[1]
-
System: Agilent 1100 Series HPLC with a diode array detector.
-
Column: LiChrospher RP 18 (3x125 mm; 5 µm).
-
Column Temperature: 40°C.
-
Flow Rate: 1 mL/min.
-
Mobile Phase: A gradient of water and acetonitrile.
For Pyricularia grisea Extracts .[2]
-
System: Hitachi HPLC system with a 5160 pump and a 5410 spectrophotometric detector.
-
Column: Phenomenex C18 reversed-phase Lichrocart (250 x 4.6 mm i.d.; 5 µm).
-
Flow Rate: 0.5 mL/min.
-
Mobile Phase: A gradient from 50% to 70% methanol in water (with 1% formic acid) over 30 minutes.
-
Detection Wavelength: 231 nm.
-
Sample Preparation: Samples are dissolved in methanol at 2 mg/mL and filtered through a 0.45 µm filter before injection.
Visualizations: Pathways and Workflows
Diagrams are provided to illustrate the this compound biosynthesis pathway and the general experimental workflow for its analysis.
References
- 1. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Pyriculol: A Guide for Laboratory Professionals
Pyriculol, a phytotoxic metabolite isolated from the rice blast fungus Magnaporthe oryzae, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides a procedural framework for the proper management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). Given its classification as a benzaldehyde (B42025) and a phenol (B47542), this compound should be treated as a hazardous substance.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: All handling of this compound, whether in solid form or in solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Exposure Response:
-
Inhalation: Move to fresh air immediately. Seek medical attention if breathing becomes difficult.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Chemical Profile for Disposal Consideration
The following table summarizes key information about this compound relevant to its safe disposal.
| Property | Data / Description | Relevance to Disposal |
| Chemical Name | 2-[(1E,3R,4S,5E)-3,4-dihydroxyhepta-1,5-dienyl]-6-hydroxybenzaldehyde | Indicates the presence of aldehyde and phenol groups, which guide the classification as hazardous chemical waste. |
| Molecular Formula | C₁₄H₁₆O₄ | Provides basic chemical identification. |
| Molecular Weight | 248.27 g/mol | Useful for inventory and waste tracking purposes. |
| Source | A phytotoxic metabolite produced by the fungi Magnaporthe oryzae and Magnaporthe grisea.[1] | While of biological origin, pure this compound waste should be treated as chemical waste. Any cultures or media should be treated as biohazardous waste. |
| Physical State | Gummy substance or crystalline solid. | The physical state will determine the appropriate handling and absorption methods in case of a spill. |
| Known Hazards | As a benzaldehyde and phenol derivative, it should be considered harmful if swallowed or inhaled, and a skin and eye irritant. Aromatic compounds can also be toxic to aquatic life. | Dictates the necessity for stringent containment and disposal to prevent environmental release and personnel exposure. |
| Solubility | Soluble in solvents like methanol (B129727). | Important for selecting appropriate cleaning solvents for decontamination and for rinsing empty containers. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be poured down the drain or discarded in regular trash.
-
Waste Identification and Segregation:
-
Treat all unwanted this compound, including residues, contaminated materials (e.g., weigh boats, gloves, absorbent paper), and solutions as hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
-
Containerization:
-
Use a designated, leak-proof hazardous waste container that is chemically compatible with this compound and any solvents used (e.g., glass or high-density polyethylene).
-
The container must be in good condition, with no cracks or leaks, and have a secure, tightly fitting lid.
-
Keep the waste container closed except when adding waste.
-
-
Labeling:
-
Immediately label the waste container with your institution's official hazardous waste tag.
-
The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other components (e.g., solvents) with their approximate concentrations.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area within the laboratory.
-
Utilize secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks.
-
-
Disposal of Contaminated Materials:
-
Solid Waste: Items such as contaminated gloves, paper towels, and pipette tips should be collected in a designated, labeled hazardous waste container.
-
Sharps: Any sharps (e.g., needles, contaminated glass) must be placed in a puncture-resistant sharps container designated for chemical contamination.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).
-
The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.
-
After rinsing and allowing the container to air dry in a fume hood, deface or remove the original label. The clean, empty container can then be disposed of according to institutional guidelines for glass or plastic recycling/waste.
-
-
Scheduling Waste Pickup:
-
Once the waste container is full or approaches your institution's storage time limit (e.g., 90 days), arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.
-
Spill and Decontamination Procedures
-
Small Spills: For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill. For solid spills, carefully sweep the material to avoid raising dust.
-
Collection: Collect the contaminated absorbent or solid material and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report any spills to your laboratory supervisor and EHS department, following institutional protocols.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
References
Essential Safety and Logistical Information for Handling Pyriculol
Disclaimer: No specific Material Safety Data Sheet (MSDS) for Pyriculol is readily available. The following guidance is based on general safety protocols for handling fungal metabolites, polyketides, and other potentially hazardous research compounds. Researchers must exercise caution and adhere to their institution's safety policies.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment (PPE). Given that this compound is a fungal metabolite, it should be handled as a potentially hazardous compound. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves.[1][2] | To prevent skin contact with the compound. Change gloves immediately if contaminated.[1] |
| Eye Protection | Safety goggles or a face shield.[2][3] | To protect against splashes or aerosols, especially when handling solutions or powdered forms.[1][2] |
| Lab Coat | A lab coat or protective gown.[1] | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved respirator or a fume hood.[3][4] | Recommended when handling the powdered form of this compound to prevent inhalation of airborne particles.[1][4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and cross-contamination.
2.1. Preparation and Work Area
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biosafety cabinet, to minimize inhalation exposure.[4][5]
-
Clean Workspace: Ensure the work area is clean and uncluttered before and after handling the compound.[6]
-
Emergency Equipment: Know the location and proper use of emergency equipment, such as eyewash stations and safety showers, before beginning work.
2.2. Handling the Compound
-
Avoid Inhalation: Whenever possible, handle this compound in solution to minimize the risk of inhaling dust particles.[4] If handling the solid form, do so within a fume hood.[4]
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing by wearing the appropriate PPE.[5][6]
-
Aseptic Techniques: Use sterile techniques to prevent contamination of the compound and the laboratory environment.[7]
-
Labeling: Clearly label all containers with the compound name, concentration, and date of preparation.[6]
2.3. Storage
-
Lyophilized Powder: Store powdered this compound in a cool, dry, and dark place, typically at sub-zero temperatures (–20°C or below).[6]
-
Solutions: Store reconstituted solutions according to laboratory standards, often at 4°C or lower, and protect them from repeated freeze-thaw cycles.[6]
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that come into contact with this compound, including gloves, pipette tips, and empty vials, should be treated as hazardous chemical waste.[8]
-
Designated Containers: Collect all this compound waste in clearly labeled, sealed, and appropriate hazardous waste containers.[8]
-
Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific protocols for the disposal of chemical waste.[1][6] Never pour this compound waste down the drain or dispose of it in the regular trash.[6][8]
-
Decontamination: Decontaminate work surfaces with an appropriate solvent or disinfectant after use.[6]
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. peptide24.store [peptide24.store]
- 2. hsa.ie [hsa.ie]
- 3. Plant Products [plantproducts.com]
- 4. oar.icrisat.org [oar.icrisat.org]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. puretidestherapy.com [puretidestherapy.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
